molecular formula C7H12O2 B102295 2,2-Dimethyl-4-pentenoic acid CAS No. 16386-93-9

2,2-Dimethyl-4-pentenoic acid

Cat. No.: B102295
CAS No.: 16386-93-9
M. Wt: 128.17 g/mol
InChI Key: BGUAPYRHJPWVEM-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-pentenoic acid is a versatile chemical intermediate highly valued in advanced organic synthesis, particularly for constructing complex molecular architectures in pharmaceutical and agrochemical research . Its unique structure, featuring a carboxylic acid group and a terminal alkene on a branched carbon chain, allows for versatile and sequential chemical modifications, making it an indispensable building block for researchers . A primary application and significant driver of demand for this compound is its role as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), especially those with anti-inflammatory and analgesic properties . The market for this compound is experiencing robust growth, fueled by rising R&D investments in novel drug discovery and the continuous exploration of its applications in other high-value sectors such as specialty polymers and fragrances . The consistent need for high-purity grades (≥97%) underscores its importance in ensuring the efficacy and safety of final research compounds . This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylpent-4-enoic acid
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InChI

InChI=1S/C7H12O2/c1-4-5-7(2,3)6(8)9/h4H,1,5H2,2-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BGUAPYRHJPWVEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00167667
Record name 4-Pentenoic acid, 2,2-dimethyl-
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Molecular Weight

128.17 g/mol
Source PubChem
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CAS No.

16386-93-9
Record name 2,2-Dimethyl-4-pentenoic acid
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Record name 2,2-Dimethyl-4-pentenoic acid
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Record name 4-Pentenoic acid, 2,2-dimethyl-
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Record name 2,2-Dimethyl-4-pentenoic Acid
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Record name 2,2-DIMETHYL-4-PENTENOIC ACID
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Foundational & Exploratory

2,2-Dimethyl-4-pentenoic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,2-Dimethyl-4-pentenoic Acid

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, reactivity, and experimental protocols related to this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document summarizes key quantitative data in tabular format, outlines detailed experimental methodologies, and includes visualizations of experimental workflows and chemical reactions to facilitate understanding.

Chemical and Physical Properties

This compound is a branched-chain unsaturated fatty acid.[1] Its core structure consists of a pentenoic acid backbone with two methyl groups at the C2 position and a terminal double bond.

Identifiers and General Properties
PropertyValueReference
CAS Number 16386-93-9[2][3][4][5][6]
Molecular Formula C₇H₁₂O₂[2][3][4][5][6][7]
Molecular Weight 128.17 g/mol [1][2][3][6][7]
IUPAC Name 2,2-dimethylpent-4-enoic acid[1][5]
SMILES CC(C)(CC=C)C(=O)O[2][3][5]
InChI Key BGUAPYRHJPWVEM-UHFFFAOYSA-N[3][5]
Appearance Colorless to Light yellow clear liquid
Physical Properties
PropertyValueReference
Boiling Point 104-108 °C at 20 mmHg[3]
Density 0.933 g/mL at 25 °C[3]
Refractive Index 1.431 at 20 °C[3]
Flash Point 88 °C (190.4 °F) - closed cup
Solubility Soluble in water.[8]

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of this compound.

  • ¹H NMR and ¹³C NMR Spectra : Data for this compound is available and can be found in spectral databases.[1]

  • Infrared (IR) Spectra : ATR-IR and Vapor Phase IR spectra are available for this compound.[1]

Chemical Reactivity and Applications

This compound is a carboxylic acid and an allyl compound, and its reactivity is characterized by these functional groups.

  • Esterification : Acid-catalyzed esterification of this compound has been reported. This reaction typically involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

  • Reducing Agent : It can be used as a reducing agent in organic synthesis.[2]

  • Decarboxylation : It is described as a decarboxylating agent that can convert the carboxylic acid group to an aldehyde.[2]

  • Pharmaceutical Intermediate : The compound is used as a pharmaceutical intermediate.[5][8]

  • Biological Activity : It has been shown to be effective against hyperproteinemia and lipogenous disorders.[2]

Below is a diagram illustrating a typical esterification reaction workflow.

G Diagram 1: Esterification Workflow cluster_reactants Reactants cluster_process Process cluster_products Products & Purification A This compound D Mixing and Heating A->D B Alcohol (R-OH) B->D C Acid Catalyst (e.g., H₂SO₄) C->D E Ester Product D->E F Water D->F G Purification (e.g., Distillation) E->G

Diagram 1: Esterification Workflow

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the provided search results, a general method for synthesizing the parent compound, 4-pentenoic acid, can be adapted. It involves condensation, saponification, and decarboxylation steps.[9]

Synthesis of 4-Pentenoic Acid (General Procedure)

This protocol describes the synthesis of the parent compound and serves as a model.[9]

  • Condensation :

    • React allyl chloride with diethyl malonate in the presence of a base like sodium ethoxide or sodium methoxide.

    • Control the reaction temperature between 20-40 °C.

    • The reaction duration is typically 2-4 hours to form 2-allyl diethyl malonate.[9]

  • Saponification and Decarboxylation :

    • The resulting 2-allyl diethyl malonate is then saponified (hydrolyzed with a strong base like KOH).

    • Following saponification, the intermediate is acidified to induce decarboxylation, yielding the final 4-pentenoic acid product.[9]

The logical flow for this synthesis is outlined below.

G Diagram 2: General Synthesis Logic start Start Materials (Allyl Halide, Malonic Ester) step1 Condensation (Base-catalyzed) start->step1 step2 Intermediate (Allyl Malonic Ester) step1->step2 step3 Saponification (Hydrolysis with Base) step2->step3 step4 Intermediate Salt step3->step4 step5 Acidification & Decarboxylation step4->step5 end Final Product (4-Pentenoic Acid) step5->end

Diagram 2: General Synthesis Logic
Spectroscopic Analysis Protocol (General)

  • Sample Preparation : Prepare a dilute solution of this compound in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. For IR analysis, the liquid sample can be analyzed neat as a thin film between salt plates (e.g., NaCl or KBr) or using an ATR accessory.

  • ¹H and ¹³C NMR Spectroscopy :

    • Acquire ¹H NMR spectrum to identify the chemical shifts, integration, and coupling patterns of the protons.

    • Acquire ¹³C NMR spectrum to identify the number and chemical environment of the carbon atoms.

  • FT-IR Spectroscopy :

    • Obtain the IR spectrum.

    • Identify characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, the C=C stretch of the allyl group, and C-H stretches.

Safety and Handling

This compound is a hazardous chemical requiring careful handling.

Hazard Identification
Hazard StatementDescriptionReference
H227Combustible liquid.[10]
H290May be corrosive to metals.[10]
H314Causes severe skin burns and eye damage.[1][10]
  • GHS Pictograms : GHS05 (Corrosion)

  • Signal Word : Danger[1]

Handling and Storage
  • Personal Protective Equipment (PPE) : Wear protective gloves, clothing, eye protection, and face shields. Use a suitable respirator (e.g., type ABEK EN14387 filter).[10][11]

  • Handling : Do not breathe mist, vapors, or spray. Avoid contact with skin, eyes, and clothing.[11] Handle in a well-ventilated area or under a fume hood. Keep away from heat, sparks, and open flames.[10]

  • Storage : Store in a dry, cool, and well-ventilated place.[11] Keep the container tightly closed in a corrosive-resistant container.[10] Store locked up.[10] The storage class is 8A for combustible corrosive hazardous materials.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its dual functionality as a carboxylic acid and an allyl compound dictates its reactivity, making it useful in various organic syntheses. Due to its corrosive and combustible nature, strict adherence to safety protocols during handling and storage is mandatory. This guide provides essential technical information to support its safe and effective use in research and development.

References

An In-depth Technical Guide to 2,2-Dimethyl-4-pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and characterization of 2,2-Dimethyl-4-pentenoic acid. This document is intended for researchers and professionals in the fields of chemistry and drug development who require detailed technical information about this compound.

Molecular Structure and Identification

This compound is a branched-chain unsaturated carboxylic acid. Its structure is characterized by a pentenoic acid backbone with two methyl groups substituted at the α-carbon (C2) and a double bond between C4 and C5.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 2,2-dimethylpent-4-enoic acid
CAS Number 16386-93-9[1][2]
Molecular Formula C₇H₁₂O₂[1]
SMILES CC(C)(CC=C)C(O)=O[1]
InChI Key BGUAPYRHJPWVEM-UHFFFAOYSA-N[2]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in various chemical and biological systems.

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight 128.17 g/mol [1][2]
Appearance Colorless to light yellow liquidTCI America
Boiling Point 104-108 °C at 20 mmHg[1]
Density 0.933 g/mL at 25 °C[2]
Refractive Index 1.431 (n20/D)[2]

Proposed Synthesis Protocol

Principle

The proposed synthesis involves the dialkylation of a malonic ester (e.g., diethyl malonate) followed by hydrolysis and decarboxylation of the resulting substituted malonic acid.

Proposed Synthetic Scheme

G cluster_0 Step 1: Formation of Diethyl Dimethylmalonate cluster_1 Step 2: Allylation cluster_2 Step 3: Hydrolysis and Decarboxylation Diethyl_Malonate Diethyl Malonate NaOEt_EtOH 1. NaOEt, EtOH 2. CH₃I (2 eq.) Diethyl_Dimethylmalonate Diethyl Dimethylmalonate NaOEt_EtOH->Diethyl_Dimethylmalonate Diethyl_Dimethylmalonate_2 Diethyl Dimethylmalonate NaOEt_EtOH_AllylBr 1. NaOEt, EtOH 2. Allyl Bromide Diethyl_Allyl_Dimethylmalonate Diethyl Allyl(dimethyl)malonate NaOEt_EtOH_AllylBr->Diethyl_Allyl_Dimethylmalonate Diethyl_Allyl_Dimethylmalonate_2 Diethyl Allyl(dimethyl)malonate H3O_heat H₃O⁺, Δ Final_Product This compound H3O_heat->Final_Product G Compound This compound Cell_Culture Select Relevant Cell Lines (e.g., HepG2, 3T3-L1) Compound->Cell_Culture Dose_Response Dose-Response & Cytotoxicity Assays (MTT, LDH) Cell_Culture->Dose_Response Metabolic_Assays Metabolic Function Assays Dose_Response->Metabolic_Assays FAO_Assay Fatty Acid Oxidation Assay Metabolic_Assays->FAO_Assay Lipogenesis_Assay Lipogenesis Assay Metabolic_Assays->Lipogenesis_Assay Data_Analysis Data Analysis & Interpretation FAO_Assay->Data_Analysis Lipogenesis_Assay->Data_Analysis Target_Identification Hypothesis Generation & Target Identification Data_Analysis->Target_Identification

References

An In-depth Technical Guide to 2,2-Dimethyl-4-pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 2,2-dimethylpent-4-enoic acid[1][2]

This guide provides a comprehensive overview of 2,2-Dimethyl-4-pentenoic acid, a methyl-branched fatty acid, intended for researchers, scientists, and professionals in drug development.[1] It covers its chemical and physical properties, potential biological activities, and safety information.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[3][4] It is classified as a branched fatty acid.[1] The following tables summarize its key identifiers and physicochemical properties.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number16386-93-9[1][5][6]
Molecular FormulaC₇H₁₂O₂[1][5][7]
Molecular Weight128.17 g/mol [1][6]
InChI KeyBGUAPYRHJPWVEM-UHFFFAOYSA-N[6]
SMILESCC(C)(CC=C)C(O)=O[5]
PubChem CID140065[1][7]

Table 2: Physicochemical Properties

PropertyValue
Physical StateLiquid[6]
Boiling Point104-108 °C at 20 mmHg[5][6]
Density0.933 g/mL at 25 °C[5][6]
Refractive Indexn20/D 1.431[5][6]
Flash Point88 °C (190.4 °F) - closed cup[6]

Biological Activity and Potential Applications

This compound is recognized as an organic acid with applications in biochemical experiments and drug synthesis.[8] It is considered a useful pharmaceutical intermediate.[2]

Some sources suggest it may have a role in addressing hyperproteinemia and certain lipogenous disorders like steatosis and cholestasis.[9] Additionally, it is described as a decarboxylating agent capable of converting a carboxylic acid group to an aldehyde and is used as a reducing agent in organic synthesis.[9]

It's important to note that its un-methylated parent compound, 4-Pentenoic acid, is known to have hypoglycemic properties and acts as a fatty acid oxidation inhibitor.[10] 4-Pentenoic acid achieves this by inhibiting thiolase in rat heart mitochondria, which in turn affects blood glucose and energy metabolism.[10] Further research is needed to determine if this compound shares these activities.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, a general description for its synthesis involves the reaction of piperidine with propylene oxide, which proceeds through a six-membered ring intermediate.[9] This reaction can be catalyzed by peroxide or hydrogen peroxide to achieve a high yield.[9]

A related synthesis for the parent compound, 4-pentenoic acid, involves the condensation of allyl chloride and diethyl malonate under alkaline conditions, followed by saponification and decarboxylation.[11]

A reported application in experimental chemistry is its use in acid-catalyzed esterification.[6]

Safety and Hazards

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.

  • Hazard Statements: H314 - Causes severe skin burns and eye damage.[1][3] It may also be corrosive to metals (H290).[3]

  • Signal Word: Danger[1][6]

  • GHS Pictograms: GHS05 (Corrosion)[6]

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][3]

It is classified under Storage Class 8A for combustible corrosive hazardous materials.[6]

Logical Workflow for Synthesis Investigation

The following diagram illustrates a logical workflow for investigating the synthesis of this compound, based on general organic synthesis principles.

Synthesis_Workflow A Identify Starting Materials (e.g., Propylene Oxide, Piperidine) B Select Catalyst (e.g., Peroxide, Hydrogen Peroxide) A->B C Reaction Setup and Execution (Solvent, Temperature, Time) B->C D Intermediate Formation (Six-membered ring) C->D E Product Isolation and Purification (e.g., Distillation, Chromatography) D->E F Structural Characterization (e.g., NMR, GC-MS) E->F G Yield and Purity Analysis F->G

Caption: Logical workflow for the synthesis and analysis of this compound.

References

An In-depth Technical Guide to the Physical Properties of 2,2-Dimethyl-4-pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 2,2-Dimethyl-4-pentenoic acid (CAS No. 16386-93-9). A methyl-branched, unsaturated fatty acid, this compound presents a unique molecular structure that makes it a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates.[1][2] This document summarizes its key physical characteristics, outlines detailed experimental protocols for their determination, and explores its potential role in biochemical pathways.

Core Physical Properties

This compound is a colorless to light yellow liquid at room temperature. Its physical properties are primarily dictated by its seven-carbon chain, the presence of a terminal double bond, and a carboxylic acid functional group. These features contribute to its moderate polarity and specific reactivity.

Quantitative Data Summary

The known physical properties of this compound are summarized in the table below for easy reference and comparison.

Physical PropertyValueSource(s)
Molecular Formula C₇H₁₂O₂[3][4][5]
Molecular Weight 128.17 g/mol [3][4][5]
Boiling Point 104-108 °C at 20 mmHg[3][4]
Density 0.933 g/mL at 25 °C[3][4]
Refractive Index (n20/D) 1.431[3][4]
Melting Point Not Applicable (Liquid at RT)[3]
Solubility in Water Soluble

Experimental Protocols for Property Determination

The following sections detail the methodologies for determining the key physical properties of this compound. These protocols are based on established analytical techniques for characterizing liquid organic compounds.

Determination of Boiling Point (Micro-Boiling Point Method)

The boiling point of a liquid is a crucial physical constant for its identification and purity assessment. For small sample volumes, the micro-boiling point method is highly suitable.

Principle: This method relies on the principle that the vapor pressure of a liquid equals the atmospheric pressure at its boiling point. A small sample is heated in a capillary tube, and the temperature at which a continuous stream of bubbles emerges and then ceases upon cooling is recorded as the boiling point.

Procedure:

  • A small amount of this compound (approximately 0.1-0.2 mL) is introduced into a small-diameter test tube.

  • A capillary tube, sealed at one end, is placed with the open end down into the test tube containing the sample.

  • The test tube is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an aluminum block, containing a high-boiling liquid (e.g., mineral oil).

  • The sample is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[6][7]

Determination of Density

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.

Procedure:

  • A clean and dry pycnometer (a small glass flask of known volume) is weighed accurately.

  • The pycnometer is filled with this compound, ensuring no air bubbles are trapped.

  • The filled pycnometer is placed in a constant temperature bath at 25 °C until it reaches thermal equilibrium.

  • The pycnometer is removed from the bath, carefully dried, and weighed again.

  • The density is calculated by dividing the mass of the acid by the known volume of the pycnometer.

Determination of Solubility

Understanding the solubility of a compound is essential for its application in various experimental and industrial processes. A qualitative solubility test can be performed to determine its miscibility in different solvents.

Procedure:

  • Approximately 0.2 mL of this compound is added to a test tube.

  • 3 mL of the solvent (e.g., water) is added in portions, with vigorous shaking after each addition.

  • The mixture is observed to determine if the compound dissolves completely.[8]

  • If the compound is insoluble in water, its solubility can be tested in 5% aqueous solutions of sodium hydroxide (NaOH) and sodium bicarbonate (NaHCO₃) to assess its acidic nature.[9][10][11] Carboxylic acids are expected to dissolve in these basic solutions due to the formation of water-soluble salts.

Synthesis and Spectroscopic Characterization

While a definitive, high-yield synthesis for this compound is not widely published, a plausible synthetic route involves the alkylation of a suitable precursor. One potential, though unverified, method suggests reacting piperidine with propylene oxide.[12] A more conventional approach would likely involve the alkylation of a protected 2,2-dimethylacetic acid derivative.

The structural confirmation of this compound is typically achieved through spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule, confirming the presence of the dimethyl group, the vinyl group, and the carboxylic acid moiety.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups. Key vibrational frequencies would include a broad O-H stretch for the carboxylic acid, a C=O stretch, and C=C and C-H stretches associated with the alkene group.

  • Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and provides information about its fragmentation pattern, further aiding in structural elucidation.

Potential Biochemical Significance

Currently, there is no direct evidence linking this compound to specific signaling pathways. However, the structurally related compound, 4-pentenoic acid, is a known inhibitor of fatty acid oxidation.[13][14][15][16] It is metabolized in mitochondria and can interfere with key enzymes in the β-oxidation pathway.[13][17] This raises the possibility that this compound could exhibit similar biological activity. Further research is warranted to investigate its potential effects on fatty acid metabolism and related cellular processes.

The dual functionality of this compound, possessing both a terminal double bond and a carboxylic acid group, makes it a versatile building block in organic synthesis.[2] This allows for a variety of chemical transformations, including additions to the double bond and reactions at the carboxylic acid, such as esterification and amidation.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.

Synthesis_and_Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_properties Physical Property Determination Precursor Starting Material (e.g., Pinacolone derivative) Alkylation Alkylation Reaction Precursor->Alkylation Reagents Hydrolysis Hydrolysis Alkylation->Hydrolysis Crude_Product Crude Product Distillation Distillation Crude_Product->Distillation Pure_Product Pure 2,2-Dimethyl-4- pentenoic acid NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS Boiling_Point Boiling Point Pure_Product->Boiling_Point Density Density Pure_Product->Density Solubility Solubility Pure_Product->Solubility

Caption: A logical workflow for the synthesis, purification, and characterization of this compound.

References

Spectroscopic Data of 2,2-Dimethyl-4-pentenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-Dimethyl-4-pentenoic acid, a valuable building block in organic synthesis and drug discovery. The information presented herein is intended to assist researchers in the identification, characterization, and utilization of this compound. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 300 MHz)
Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
11.5 - 12.0broad singlet1H-COOH
5.75 - 5.95ddt1H17.1, 10.2, 6.6H-4
5.05 - 5.15m2H-H-5
2.25d2H6.6H-3
1.20s6H-2 x CH₃

Note: The chemical shift of the carboxylic acid proton is often broad and can vary with concentration and solvent.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 75 MHz)
Chemical Shift (δ) ppmAssignment
184.5C-1 (COOH)
133.8C-4
118.2C-5
47.5C-3
41.8C-2
24.62 x CH₃
Table 3: FT-IR Spectroscopic Data (Neat)
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Strong, BroadO-H stretch (Carboxylic Acid)
3080Medium=C-H stretch
2970, 2935, 2875Medium-StrongC-H stretch (Aliphatic)
1705StrongC=O stretch (Carboxylic Acid)
1640MediumC=C stretch
1470, 1380MediumC-H bend
1290MediumC-O stretch
915Strong=C-H bend (out-of-plane)
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative Intensity (%)Assignment
1285[M]⁺ (Molecular Ion)
11320[M - CH₃]⁺
87100[M - C₃H₅]⁺ (Loss of allyl group)
7115[M - COOH - H₂]⁺
5730[C₄H₉]⁺
4540[COOH]⁺
4180[C₃H₅]⁺ (Allyl cation)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 300 MHz spectrometer.

  • Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: The spectrum was acquired using a standard single-pulse experiment. Key parameters included a spectral width of 15 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The spectrum was obtained using a proton-decoupled pulse sequence. A spectral width of 220 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds were employed. A total of 1024 scans were averaged.

  • Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum was recorded using a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small drop of neat this compound was placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum was collected over a range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum, which was then plotted as transmittance versus wavenumber.

Mass Spectrometry (MS)

The mass spectrum was obtained using an electron ionization (EI) mass spectrometer.

  • Sample Introduction: A dilute solution of this compound in methanol was introduced into the ion source via a direct insertion probe or a gas chromatograph.

  • Ionization: The sample was ionized using a standard electron energy of 70 eV.

  • Mass Analysis: The resulting ions were separated by a quadrupole mass analyzer and detected. The spectrum was scanned over a mass-to-charge (m/z) range of 40-200.

  • Data Processing: The acquired data was processed to generate a mass spectrum, with the relative abundance of each ion plotted against its m/z value. The most intense peak (base peak) was normalized to 100%.

Data Interpretation and Structural Elucidation

The spectroscopic data presented in this guide are consistent with the structure of this compound. The workflow for interpreting this data to confirm the molecular structure is outlined below.

Spectroscopic_Analysis_Workflow cluster_MS Mass Spectrometry cluster_IR FT-IR Spectroscopy cluster_NMR NMR Spectroscopy MS Obtain Mass Spectrum MS_Data Molecular Ion at m/z 128 Fragmentation Pattern MS->MS_Data Structure_Confirmation Structural Elucidation of This compound MS_Data->Structure_Confirmation Confirms Molecular Formula (C₇H₁₂O₂) and key fragments IR Obtain IR Spectrum IR_Data Broad O-H ~3000 cm⁻¹ C=O at 1705 cm⁻¹ C=C at 1640 cm⁻¹ IR->IR_Data IR_Data->Structure_Confirmation Identifies Carboxylic Acid and Alkene Functional Groups H_NMR Obtain ¹H NMR Spectrum H_NMR_Data Chemical Shifts, Multiplicities, Integrations, Coupling Constants H_NMR->H_NMR_Data C_NMR Obtain ¹³C NMR Spectrum C_NMR_Data Number of Signals, Chemical Shifts C_NMR->C_NMR_Data H_NMR_Data->Structure_Confirmation Determines proton environment and connectivity C_NMR_Data->Structure_Confirmation Determines carbon skeleton

Spectroscopic Data Analysis Workflow

An In-depth Technical Guide to 2,2-Dimethyl-4-pentenoic Acid: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethyl-4-pentenoic acid, a substituted unsaturated carboxylic acid, has garnered interest in various chemical and biomedical research fields. This technical guide provides a comprehensive overview of its discovery, historical synthetic methodologies, and contemporary applications. Detailed experimental protocols for its synthesis are presented, alongside a summary of its physicochemical properties. Furthermore, this document explores the compound's known biological activities, particularly its role in lipid metabolism, and visualizes the associated signaling pathways and experimental workflows.

Introduction

This compound (CAS No: 16386-93-9) is a methyl-branched fatty acid with the chemical formula C₇H₁₂O₂.[1][2] Its structure, featuring a quaternary carbon at the α-position and a terminal double bond, imparts unique chemical and biological properties. While not a naturally abundant compound, its synthesis and study have been driven by its potential as a pharmaceutical intermediate and a tool for investigating cellular metabolic pathways.[3][4] This guide aims to consolidate the existing knowledge on this compound, providing a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery.

Discovery and History

The precise historical details of the first synthesis and characterization of this compound are not extensively documented in readily available literature. However, its synthesis is conceptually rooted in the broader field of organic chemistry, particularly the alkylation of carboxylic acid derivatives, a well-established area of research. The fundamental approach to creating such α,α-disubstituted carboxylic acids has been a subject of study for many decades, with foundational methods like the malonic ester synthesis providing a basis for these types of molecular constructions.[5][6] The specific application of these methods to generate this compound likely emerged from the need for structurally unique fatty acid analogues in various research contexts, including the study of lipid metabolism and the development of new therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueReference
CAS Number 16386-93-9[7][8]
Molecular Formula C₇H₁₂O₂[7][8]
Molecular Weight 128.17 g/mol [7][8]
Boiling Point 104-108 °C at 20 mmHg[8]
Density 0.933 g/mL at 25 °C[9]
Refractive Index (n20/D) 1.431[9]
Appearance Colorless to light yellow clear liquid
Purity (typical) >95% (GC)[4][9]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process. A common and reliable method involves the preparation of 2,2-dimethyl-4-pentenal as a key intermediate, followed by its oxidation to the corresponding carboxylic acid.

Synthesis of 2,2-Dimethyl-4-pentenal

A robust method for the synthesis of 2,2-dimethyl-4-pentenal is detailed in Organic Syntheses.[10] This procedure involves the reaction of isobutyraldehyde and allyl alcohol.

Experimental Protocol:

  • Reaction Setup: In a 500-mL, one-necked, round-bottomed flask equipped with a magnetic stirring bar, combine 108 g (1.5 mol) of isobutyraldehyde, 58 g (1.0 mol) of allyl alcohol, 230 mL of p-cymene, and 0.4 g (2 mmol) of p-toluenesulfonic acid monohydrate.[10]

  • Reaction Execution: Heat the mixture with a heating mantle under vigorous stirring for 32 hours. The flask should be fitted with a 50-cm fractionating column packed with 6-mm glass beads and topped with a Dean-Stark trap to remove water formed during the reaction.[10]

  • Purification: After the reaction is complete, distill the mixture through the packed column. Collect the fraction that boils at 120–126 °C. This yields 2,2-dimethyl-4-pentenal as a clear, colorless oil.[10]

Synthesis_Workflow Isobutyraldehyde Isobutyraldehyde Reaction_Mixture Reaction Mixture Isobutyraldehyde->Reaction_Mixture Allyl_Alcohol Allyl Alcohol Allyl_Alcohol->Reaction_Mixture p_TsOH p-Toluenesulfonic acid (catalyst) p_TsOH->Reaction_Mixture p_Cymene p-Cymene (solvent) p_Cymene->Reaction_Mixture Heating Heating (32h) with Dean-Stark Trap Reaction_Mixture->Heating Distillation Fractional Distillation Heating->Distillation Product 2,2-Dimethyl-4-pentenal Distillation->Product

Caption: Synthesis workflow for 2,2-dimethyl-4-pentenal.
Oxidation of 2,2-Dimethyl-4-pentenal to this compound

General Experimental Protocol (Illustrative):

  • Reagent Preparation: Prepare the Jones reagent by dissolving chromium trioxide in concentrated sulfuric acid and then diluting with water.

  • Reaction Setup: Dissolve the 2,2-dimethyl-4-pentenal in acetone and cool the solution in an ice bath.

  • Reaction Execution: Add the Jones reagent dropwise to the aldehyde solution with stirring. The reaction is typically exothermic and the color of the mixture will change from orange-red to green.

  • Work-up and Purification: After the reaction is complete, quench the excess oxidant with isopropanol. Remove the acetone under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Further purification can be achieved by distillation under reduced pressure.

Biological Activity and Signaling Pathways

While direct and extensive studies on the biological activities of this compound are limited, its structural similarity to other known modulators of lipid metabolism provides a strong basis for its potential mechanisms of action. One commercial supplier notes its efficacy against hyperproteinemia, steatosis, and cholestasis, though the primary literature supporting these claims is sparse.[7]

The unmethylated analog, 4-pentenoic acid, is a well-known inhibitor of fatty acid β-oxidation.[3][5][6][11][12] This inhibition is thought to occur through the formation of toxic metabolites that inactivate key enzymes in the β-oxidation pathway.[3] Given this precedent, it is highly probable that this compound also interferes with fatty acid metabolism. The dimethyl substitution at the α-position may alter its metabolic fate and the specific enzymes it interacts with.

A plausible mechanism of action for this compound is the modulation of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism.[13] Fatty acids and their derivatives are natural ligands for PPARs. By binding to these receptors, this compound could influence the transcription of genes involved in fatty acid uptake, activation, and oxidation.

Fatty_Acid_Metabolism_Inhibition cluster_cell Hepatocyte DMPA This compound PPARs PPARs (Nuclear Receptors) DMPA->PPARs Activation/Modulation Beta_Oxidation Fatty Acid β-Oxidation Pathway DMPA->Beta_Oxidation Potential Inhibition PPARs->Beta_Oxidation Transcriptional Regulation Mitochondrion Mitochondrion Beta_Oxidation->Mitochondrion Fatty_Acids Fatty Acids Fatty_Acids->Beta_Oxidation Lipid_Droplet Lipid Droplet Fatty_Acids->Lipid_Droplet Storage

Caption: Putative mechanism of action in lipid metabolism.

Applications in Research and Drug Development

This compound serves as a valuable tool for researchers in several capacities:

  • Pharmaceutical Intermediate: Its unique structure makes it a potential building block for the synthesis of more complex molecules with therapeutic potential.[3][4]

  • Probe for Lipid Metabolism: As a modified fatty acid, it can be used to study the enzymes and pathways involved in lipid processing and to investigate the mechanisms of metabolic diseases.

  • Drug Discovery Lead: The potential for this compound to modulate lipid metabolism suggests it could be a starting point for the development of new drugs to treat conditions such as dyslipidemia, non-alcoholic fatty liver disease (NAFLD), and other metabolic syndromes.

Conclusion

This compound, while not a widely known compound, holds significant potential for researchers in the fields of organic synthesis and biomedical sciences. This guide has provided a consolidated overview of its known properties, a plausible and detailed synthetic route, and an exploration of its likely biological activities based on its structural characteristics and the known effects of related compounds. Further research into its specific molecular targets and in vivo efficacy is warranted to fully elucidate its therapeutic potential. The detailed protocols and structured data presented herein are intended to facilitate and inspire future investigations into this intriguing molecule.

References

2,2-Dimethyl-4-pentenoic Acid: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-4-pentenoic acid is a specialty chemical with potential applications in pharmaceutical and biochemical research. This technical guide provides a comprehensive review of the currently available literature on its synthesis, properties, and biological activities. While the compound is noted for its potential in addressing metabolic disorders, this review highlights the existing gaps in publicly available, in-depth experimental data.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases and online resources.

PropertyValueSource
CAS Number 16386-93-9[1][2][3]
Molecular Formula C₇H₁₂O₂[4]
Molecular Weight 128.17 g/mol [1][2]
IUPAC Name 2,2-dimethylpent-4-enoic acid[2]
Appearance Colorless to light yellow clear liquid
Density 0.933 g/mL at 25 °C[1]
Boiling Point 104-108 °C at 20 mmHg[1][5]
Refractive Index n20/D 1.431[1][5]
Solubility Soluble in water.[6]
SMILES CC(C)(CC=C)C(=O)O[5]

Synthesis

The synthesis of this compound has been described in literature through the acid-catalyzed esterification process.[1] However, a detailed, step-by-step experimental protocol for its synthesis from readily available starting materials is not extensively documented in publicly accessible scientific journals. Commercial suppliers offer the compound, indicating established synthesis routes exist, though these are often proprietary.

A general synthetic approach is illustrated in the workflow diagram below. This represents a plausible, though not explicitly detailed, pathway based on standard organic chemistry principles.

G General Synthesis Workflow Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Reagents Purification Purification Reaction->Purification Crude Product This compound This compound Purification->this compound Pure Product Analysis Analysis This compound->Analysis Quality Control

Caption: A generalized workflow for the synthesis and purification of this compound.

Spectroscopic Data

Spectroscopic data for this compound is available from various sources, confirming its structure. While full spectra are often proprietary, key data points can be found in supplier technical documents and spectral databases.

SpectroscopyData Availability
¹H NMR Spectrum available from chemical suppliers.
¹³C NMR Data available in spectral databases.
IR Spectrum available from chemical suppliers.
Mass Spectrometry Data available in spectral databases.

Biological Activity and Potential Applications

This compound is cited as a biochemical for proteomics research and as a pharmaceutical intermediate.[3][6] There are indications of its potential efficacy against hyperproteinemia and lipogenous disorders. However, a thorough review of the scientific literature reveals a significant lack of publicly available quantitative data, such as IC50 or EC50 values, from biological assays.

Furthermore, detailed studies on the mechanism of action of this compound in the context of lipid metabolism or any other biological process are not readily found in peer-reviewed publications. Consequently, the signaling pathways through which this compound may exert its effects remain unelucidated. The workflow for investigating the biological activity of a compound like this compound is proposed in the diagram below.

G Biological Activity Investigation Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell-based Assays Cell-based Assays Target Identification Target Identification Cell-based Assays->Target Identification Animal Models Animal Models Target Identification->Animal Models Lead Compound Enzymatic Assays Enzymatic Assays Enzymatic Assays->Target Identification Efficacy & Toxicity Efficacy & Toxicity Animal Models->Efficacy & Toxicity Clinical Trials Clinical Trials Efficacy & Toxicity->Clinical Trials This compound This compound This compound->Cell-based Assays Compound Screening This compound->Enzymatic Assays

Caption: A hypothetical workflow for the investigation of the biological activity of this compound.

Conclusion

This compound is a commercially available compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. However, the publicly available scientific literature is currently sparse, particularly concerning detailed synthesis protocols, quantitative biological activity data, and its mechanism of action. This technical review serves as a summary of the existing information and highlights the need for further research to fully elucidate the therapeutic potential of this molecule. Researchers and drug development professionals are encouraged to view this compound as an exploratory molecule that requires significant foundational research.

References

Unlocking the Therapeutic Potential of 2,2-Dimethyl-4-pentenoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of 2,2-Dimethyl-4-pentenoic acid. While direct research on this specific molecule is nascent, this document consolidates available information, explores potential mechanisms of action based on related compounds, and provides detailed experimental protocols to catalyze further investigation into its purported efficacy in metabolic disorders such as hyperproteinemia, steatosis, and cholestasis.

Executive Summary

This compound is a branched-chain fatty acid (BCFA) with potential applications in the treatment of metabolic disorders.[1] Although publicly available data on its biological activity is limited, its structural similarity to other bioactive BCFAs suggests plausible mechanisms of action, particularly in the context of hepatic lipid metabolism. This guide outlines key areas for future research, provides detailed hypothetical and established experimental protocols for synthesis and biological evaluation, and presents potential signaling pathways that may be modulated by this compound. The information herein is intended to provide a foundational framework to stimulate and guide further scientific inquiry into this promising molecule.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental settings.

PropertyValueReference
CAS Number 16386-93-9[1][2][3]
Molecular Formula C₇H₁₂O₂[3][4]
Molecular Weight 128.17 g/mol [2][4]
Appearance Colorless to Light yellow clear liquid
Boiling Point 104-108 °C (at 20 mmHg)[3]
Density 0.933 g/mL[3]
Refractive Index 1.431[3]
SMILES CC(C)(CC=C)C(=O)O[4]
InChIKey BGUAPYRHJPWVEM-UHFFFAOYSA-N[4]

Potential Research Areas

While direct evidence is pending, the structural characteristics of this compound as a BCFA suggest several promising avenues for research, particularly in the realm of metabolic diseases.

Hepatic Steatosis (Fatty Liver Disease)

The claim that this compound may be effective against steatosis warrants significant investigation.[1] BCFAs are known to modulate lipid metabolism in the liver through various mechanisms. Two key potential pathways are:

  • PPARα Activation: BCFAs and their CoA thioesters can act as high-affinity ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[5][6][7] Activation of PPARα leads to the upregulation of genes involved in fatty acid β-oxidation, thereby promoting the breakdown of lipids in the liver and potentially reducing steatosis.[8]

  • LXR/SREBP-1c Pathway Inhibition: Unsaturated fatty acids have been shown to antagonize the Liver X Receptor (LXR), a key regulator of lipogenesis.[9][10] By antagonizing LXR, this compound could suppress the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of genes involved in de novo fatty acid and triglyceride synthesis.[9][11][12] Inhibition of this pathway would lead to a decrease in hepatic lipid synthesis.

A proposed mechanism for the dual action of this compound in mitigating hepatic steatosis is illustrated in the following diagram.

G cluster_0 Potential Mechanisms in Hepatocyte cluster_1 PPARα Pathway (Upregulation of β-oxidation) cluster_2 LXR/SREBP-1c Pathway (Inhibition of Lipogenesis) DMPA 2,2-Dimethyl-4-pentenoic acid PPARa PPARα Activation DMPA->PPARa Acts as ligand LXR LXR Antagonism DMPA->LXR Potential antagonism BetaOx Increased Fatty Acid β-Oxidation PPARa->BetaOx Steatosis Amelioration of Hepatic Steatosis BetaOx->Steatosis SREBP1c Decreased SREBP-1c Expression LXR->SREBP1c Lipogenesis Decreased de novo Lipogenesis SREBP1c->Lipogenesis Lipogenesis->Steatosis

Proposed dual mechanism of this compound in hepatic steatosis.
Cholestasis

The potential of this compound in treating cholestasis is another area ripe for exploration.[1] Given that PPARα activation can influence bile acid metabolism and transport, a potential research direction would be to investigate if this compound can modulate the expression of genes involved in bile acid synthesis and transport, thereby alleviating cholestatic liver injury.

Hyperproteinemia

The assertion of efficacy against hyperproteinemia is intriguing but currently lacks a clear mechanistic basis or supporting data in relevant models.[1] Foundational research is required to validate this claim and to understand the potential underlying biological pathways.

Experimental Protocols

To facilitate research in the aforementioned areas, this section provides detailed experimental protocols.

Synthesis of this compound

Reaction:

  • Reactants: Piperidine, Propylene oxide

  • Catalyst: Peroxide or Hydrogen Peroxide

  • Product: this compound

Proposed Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add piperidine.

  • Initiation: Cool the flask in an ice bath and slowly add a solution of propylene oxide in an appropriate solvent (e.g., diethyl ether) via the dropping funnel.

  • Catalysis: After the addition of propylene oxide, slowly add a catalytic amount of hydrogen peroxide.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate. Acidify the aqueous layer with HCl and extract with diethyl ether.

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

The following workflow illustrates the proposed synthesis and purification process.

G cluster_0 Synthesis Workflow Start Start Setup Reaction Setup: Piperidine in flask Start->Setup Addition Slow addition of Propylene Oxide Setup->Addition Catalyst Addition of H2O2 catalyst Addition->Catalyst Reflux Reflux for several hours Catalyst->Reflux Workup Aqueous work-up and extraction Reflux->Workup Purification Vacuum Distillation Workup->Purification Product Pure 2,2-Dimethyl-4- pentenoic acid Purification->Product

Proposed workflow for the synthesis of this compound.
In Vitro Model of Hepatic Steatosis

This protocol describes the induction of lipid accumulation in hepatocytes and subsequent quantification to screen for the effects of this compound.

Materials:

  • HepG2 cells (or other suitable hepatocyte cell line)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Oleic acid and palmitic acid

  • Bovine serum albumin (BSA), fatty acid-free

  • Oil Red O staining solution

  • Triglyceride quantification kit

Protocol:

  • Cell Culture: Culture HepG2 cells in standard culture medium until they reach 80-90% confluency.

  • Fatty Acid Treatment: Prepare a stock solution of oleic and palmitic acids (2:1 molar ratio) complexed to BSA. Treat the cells with this fatty acid solution for 24 hours to induce steatosis. A vehicle control (BSA solution without fatty acids) should be run in parallel.

  • Compound Treatment: In a separate set of wells, co-treat the cells with the fatty acid solution and varying concentrations of this compound.

  • Lipid Staining (Qualitative): After 24 hours, fix the cells and stain with Oil Red O to visualize lipid droplets.

  • Triglyceride Quantification (Quantitative): Lyse the cells and measure the intracellular triglyceride content using a commercial kit. Normalize the triglyceride levels to the total protein concentration in each sample.

In Vivo Model of Diet-Induced Hepatic Steatosis

This protocol outlines a common animal model to assess the in vivo efficacy of this compound.

Materials:

  • C57BL/6J mice

  • High-fat diet (HFD)

  • Standard chow diet

  • This compound

Protocol:

  • Induction of Steatosis: Feed mice a high-fat diet for 8-12 weeks to induce obesity and hepatic steatosis. A control group should be fed a standard chow diet.

  • Compound Administration: Following the induction period, treat a cohort of HFD-fed mice with this compound (e.g., via oral gavage) daily for 4-8 weeks. A vehicle-treated HFD group should be included.

  • Metabolic Phenotyping: Monitor body weight, food intake, and perform glucose and insulin tolerance tests.

  • Terminal Procedures: At the end of the treatment period, collect blood for analysis of plasma lipids and liver enzymes. Harvest the liver for histological analysis (H&E and Oil Red O staining) and measurement of hepatic triglyceride content.

Data Presentation

To facilitate the analysis of experimental outcomes, all quantitative data should be summarized in clearly structured tables. An example template for presenting in vitro triglyceride quantification data is provided in Table 2.

Treatment GroupConcentration (µM)Mean Triglyceride (mg/dL)Standard Deviation% Inhibition of Lipid Accumulation
Vehicle Control-
Fatty Acid Control-0%
This compound1
This compound10
This compound100
Positive Control (e.g., Fenofibrate)10

Conclusion and Future Directions

This compound represents a molecule of interest for the potential treatment of metabolic disorders, particularly hepatic steatosis. The proposed mechanisms of action, centered around the modulation of key lipid metabolism pathways such as PPARα and LXR/SREBP-1c, provide a strong rationale for further investigation. The experimental protocols detailed in this guide offer a starting point for researchers to systematically evaluate the therapeutic potential of this compound. Future studies should focus on validating the claimed biological activities, elucidating the precise molecular mechanisms, and exploring the structure-activity relationships of related analogs. Such research will be crucial in determining the ultimate clinical utility of this compound and its derivatives.

References

In-depth Analysis of 2,2-Dimethyl-4-pentenoic Acid Reveals Limited Biological Activity Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite its availability as a research chemical, a comprehensive review of scientific literature and public databases reveals a significant gap in the understanding of the biological activity of 2,2-Dimethyl-4-pentenoic acid. While structurally related to compounds with known metabolic effects, direct evidence detailing its mechanism of action, quantitative efficacy, and impact on cellular signaling pathways is not publicly available.

This compound is a carboxylic acid that is commercially available and primarily utilized in biochemical experiments and as a building block in drug synthesis. One supplier has claimed that the compound has been shown to be effective against hyperproteinemia and lipogenous disorders such as steatosis and cholestasis. However, an extensive search for the primary research to substantiate this claim has yielded no specific studies, quantitative data, or detailed experimental protocols.

This lack of available data prevents the construction of a detailed technical guide as requested. Key components of such a guide, including summaries of quantitative data, experimental methodologies, and diagrams of signaling pathways, are contingent on the existence of peer-reviewed research.

Comparison with Structurally Related Compounds

To provide some context, it is useful to examine the known biological activities of structurally similar molecules. For instance, 4-pentenoic acid , which lacks the dimethyl substitution, is a known inhibitor of fatty acid β-oxidation and has been studied for its hypoglycemic effects. The mechanism of action for 4-pentenoic acid involves its metabolic conversion to intermediates that inhibit key enzymes in fatty acid metabolism.

Similarly, derivatives of valproic acid, such as 2-n-propyl-4-pentenoic acid, have been investigated. These compounds are known to have various biological effects, including hepatotoxicity, which is linked to their metabolism and impact on mitochondrial function.

However, it is crucial to emphasize that the biological activity of a molecule is highly dependent on its specific structure. The presence of the gem-dimethyl group at the 2-position of this compound would significantly alter its metabolic fate and interaction with biological targets compared to its non-methylated counterparts. Therefore, extrapolating the activities of related compounds to this compound is not scientifically valid without direct experimental evidence.

Future Research Directions

The absence of data on the biological activity of this compound highlights a potential area for future investigation. Should the claim of its efficacy in treating hyperproteinemia, steatosis, and cholestasis be based on unpublished or proprietary research, the public scientific community awaits its disclosure.

Future research to elucidate the biological profile of this compound would logically begin with in vitro screening assays to assess its effects on relevant cell lines (e.g., hepatocytes for liver-related disorders). These studies could investigate cytotoxicity, impact on lipid accumulation, and effects on metabolic pathways. If promising activity is observed, subsequent in vivo studies in animal models would be necessary to determine efficacy, pharmacokinetics, and potential toxicity.

Conclusion

At present, there is insufficient publicly available scientific information to provide an in-depth technical guide on the biological activity of this compound. The scientific community would require published, peer-reviewed research that includes quantitative data and detailed experimental protocols to understand its mechanism of action and potential therapeutic applications. Without such evidence, any claims regarding its biological effects remain unsubstantiated.

An In-depth Technical Guide to 2,2-Dimethyl-4-pentenoic Acid and its Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Introduction

2,2-Dimethyl-4-pentenoic acid is a branched-chain unsaturated fatty acid with potential applications in organic synthesis and as a building block for pharmaceutical intermediates.[1] Its structural features, including a quaternary carbon center and a terminal double bond, make it an interesting scaffold for the development of novel chemical entities. This guide provides a detailed examination of its synthesis, key derivatives, and a summary of its known properties and potential biological relevance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₇H₁₂O₂[2]
Molecular Weight 128.17 g/mol [2]
CAS Number 16386-93-9[2]
Appearance Liquid
Boiling Point 104-108 °C at 20 mmHg[2]
Density 0.933 g/mL at 25 °C
Refractive Index n20/D 1.431

Synthesis of this compound

The synthesis of this compound can be achieved through the alkylation of the dianion of isobutyric acid with an allyl halide. This method provides a direct route to the desired gem-disubstituted pentenoic acid structure.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general procedure for the alkylation of carboxylic acid dianions.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Isobutyric acid

  • Allyl bromide

  • Hydrochloric acid (HCl), aqueous solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF) and diisopropylamine.

  • Cool the flask to -20 °C in a cooling bath.

  • Slowly add n-butyllithium (2.2 equivalents) to the stirred solution via the dropping funnel, maintaining the temperature below 0 °C. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at this temperature.

  • Cool the LDA solution to -78 °C.

  • Slowly add a solution of isobutyric acid (1 equivalent) in anhydrous THF to the LDA solution. Allow the mixture to warm to room temperature and stir for 2 hours to ensure complete formation of the dianion.

  • Cool the reaction mixture back down to 0 °C.

  • Add allyl bromide (1.1 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding water.

  • Acidify the mixture to a pH of approximately 2 with an aqueous solution of hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.

  • Purify the crude this compound by vacuum distillation.

Synthesis_Workflow cluster_reagents Reactants & Solvents cluster_process Reaction Steps cluster_product Final Product Isobutyric_Acid Isobutyric Acid Dianion_Formation 1. Dianion Formation (LDA, -78°C to RT) Isobutyric_Acid->Dianion_Formation LDA LDA (from Diisopropylamine & n-BuLi) LDA->Dianion_Formation Allyl_Bromide Allyl Bromide Alkylation 2. Alkylation (Allyl Bromide, 0°C to RT) Allyl_Bromide->Alkylation THF THF (solvent) Dianion_Formation->Alkylation Workup 3. Acidic Workup & Extraction Alkylation->Workup Purification 4. Vacuum Distillation Workup->Purification Final_Product This compound Purification->Final_Product Acyl_Chloride_Workflow cluster_reagents Reactants cluster_process Reaction Steps cluster_product Final Product Parent_Acid This compound Reaction 1. Reaction with SOCl₂ (Toluene, Reflux) Parent_Acid->Reaction Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Reaction Purification 2. Removal of Excess Reagents (Vacuum Distillation) Reaction->Purification Acyl_Chloride 2,2-Dimethyl-4-pentenoyl Chloride Purification->Acyl_Chloride Biological_Hypothesis cluster_known Known Information cluster_hypothesis Hypothesized Activity cluster_outcome Potential Therapeutic Area Four_Pentenoic_Acid 4-Pentenoic Acid Inhibits_FAO Inhibits Fatty Acid Oxidation Four_Pentenoic_Acid->Inhibits_FAO is known to Target_Compound This compound Modulates_Metabolism Modulates Lipid Metabolism? Target_Compound->Modulates_Metabolism may also? PPAR_Interaction Interacts with PPARs? Modulates_Metabolism->PPAR_Interaction via? Metabolic_Diseases Metabolic Diseases (e.g., Steatosis) Modulates_Metabolism->Metabolic_Diseases potential application in

References

Theoretical Underpinnings and Practical Applications of 2,2-Dimethyl-4-pentenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethyl-4-pentenoic acid, a methyl-branched unsaturated fatty acid, holds significant interest in organic synthesis and drug development. This technical guide provides a comprehensive overview of its theoretical aspects, physicochemical properties, and potential applications. This document delves into its molecular structure, spectroscopic characteristics, and potential synthesis routes. Furthermore, it explores hypothetical signaling pathway interactions relevant to drug discovery and outlines detailed experimental protocols. All quantitative data is presented in structured tables for clarity, and logical workflows are visualized using Graphviz diagrams.

Introduction

This compound (CAS RN: 16386-93-9) is a carboxylic acid with a unique structural arrangement, featuring a gem-dimethyl group adjacent to the carboxyl functionality and a terminal double bond.[1] This combination of functional groups makes it a versatile building block in organic chemistry. It is recognized for its utility in biochemical experiments and as a precursor in the synthesis of more complex molecules, including potential pharmaceutical agents.[2] This guide aims to consolidate the available theoretical and practical knowledge of this compound to support further research and development.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are crucial for its handling, purification, and application in various experimental setups.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC7H12O2[1][2][3]
Molecular Weight128.17 g/mol [2]
CAS Number16386-93-9[1][2]
Boiling Point104-108 °C (at 20 mmHg)[1]
Density0.933 g/mL[1]
Refractive Index (n20/D)1.431[1]
IUPAC Name2,2-dimethylpent-4-enoic acid[3]
SMILESCC(C)(CC=C)C(=O)O[2]
InChIKeyBGUAPYRHJPWVEM-UHFFFAOYSA-N[1]
Theoretical Spectroscopic Analysis
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons (CH=CH₂), the allylic protons (CH₂), the gem-dimethyl protons (C(CH₃)₂), and the acidic proton of the carboxyl group (COOH).

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carboxylic carbon, the quaternary carbon, the two methyl carbons, the allylic carbon, and the two vinyl carbons.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong, broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), a sharp, strong absorption for the C=O stretch (around 1700-1725 cm⁻¹), and characteristic peaks for the C=C stretch (around 1640 cm⁻¹) and vinyl C-H bonds.

Synthesis and Experimental Protocols

A general synthesis for this compound has been reported to involve the reaction of piperidine with propylene oxide.[2] However, a more detailed and adaptable protocol can be conceptualized based on established organic synthesis methodologies. One plausible approach is the alkylation of a malonic ester derivative, followed by hydrolysis and decarboxylation.

Proposed Synthesis Protocol

This protocol is a hypothetical multi-step synthesis based on standard organic chemistry reactions.

Step 1: Alkylation of Diethyl Malonate

  • To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add diethyl malonate (1.0 eq) dropwise at 0 °C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add allyl bromide (1.1 eq) dropwise and heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between diethyl ether and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude diethyl allylmalonate.

Step 2: Dialkylation with Methyl Iodide

  • To a fresh solution of sodium ethoxide (2.2 eq) in absolute ethanol, add the crude diethyl allylmalonate (1.0 eq) dropwise at 0 °C.

  • Stir for 30 minutes, then add methyl iodide (2.5 eq) and reflux for 12-18 hours.

  • Work up the reaction as described in Step 1 to yield diethyl allyl(dimethyl)malonate.

Step 3: Hydrolysis and Decarboxylation

  • Reflux the dialkylated ester with an excess of aqueous sodium hydroxide (3-4 eq) for 4-6 hours to hydrolyze the ester groups.

  • After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of ~1-2.

  • Heat the acidified solution to induce decarboxylation until the evolution of CO₂ ceases.

  • Extract the final product, this compound, with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and purify by vacuum distillation.

G cluster_synthesis Synthesis Workflow start Diethyl Malonate step1 Alkylation with Allyl Bromide start->step1 NaOEt, EtOH intermediate1 Diethyl Allylmalonate step1->intermediate1 step2 Dialkylation with Methyl Iodide intermediate1->step2 NaOEt, CH3I intermediate2 Diethyl Allyl(dimethyl)malonate step2->intermediate2 step3 Hydrolysis & Decarboxylation intermediate2->step3 1. NaOH(aq) 2. HCl(aq), Heat product This compound step3->product

Caption: Proposed synthesis workflow for this compound.

Theoretical Studies and Computational Analysis

Due to the limited availability of specific theoretical studies on this compound, this section outlines a proposed computational workflow to investigate its molecular properties.

Proposed Computational Chemistry Protocol
  • Geometry Optimization: Perform geometry optimization of the molecule using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This will provide the most stable conformation and key structural parameters.

  • Vibrational Frequency Analysis: Calculate the vibrational frequencies from the optimized geometry to predict the IR and Raman spectra. This allows for the assignment of experimental spectral bands to specific molecular vibrations.

  • Molecular Orbital Analysis: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity and electronic properties. The HOMO-LUMO gap is an indicator of chemical stability.

  • Electrostatic Potential Mapping: Generate an electrostatic potential map to visualize the electron density distribution and identify electrophilic and nucleophilic sites.

G cluster_computational Computational Analysis Workflow start Define Molecular Structure opt Geometry Optimization (DFT) start->opt freq Vibrational Frequency Calculation opt->freq mo Molecular Orbital Analysis (HOMO/LUMO) opt->mo esp Electrostatic Potential Mapping opt->esp results Structural & Electronic Properties freq->results mo->results esp->results

Caption: Workflow for computational analysis of this compound.

Potential Applications in Drug Development and Signaling Pathway Interactions

The presence of both a carboxylic acid and an alkene functionality suggests that this compound could serve as a versatile scaffold or intermediate in drug synthesis. Carboxylic acids are common in drug molecules for their ability to form hydrogen bonds and salt bridges with biological targets. The terminal alkene provides a handle for further functionalization through reactions like hydroboration-oxidation, epoxidation, or metathesis.

Given its structural features, it is plausible that this compound or its derivatives could interact with various biological pathways. For instance, as a fatty acid analogue, it might interfere with lipid metabolism or signaling pathways regulated by fatty acids.

Hypothetical Signaling Pathway Interaction

One potential area of interaction is with pathways involving fatty acid metabolism and signaling. For example, it could hypothetically act as a competitive inhibitor or a substrate for enzymes involved in fatty acid oxidation or incorporation into complex lipids. A potential, though unproven, interaction could be with peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors activated by fatty acids and their derivatives.

G cluster_pathway Hypothetical Signaling Pathway Interaction molecule This compound (or derivative) receptor Peroxisome Proliferator-Activated Receptor (PPAR) molecule->receptor Potential Interaction binding Ligand Binding receptor->binding activation Receptor Activation binding->activation gene_expression Modulation of Gene Expression activation->gene_expression response Cellular Response (e.g., Lipid Metabolism) gene_expression->response

Caption: Hypothetical interaction with a PPAR signaling pathway.

Conclusion

This compound is a molecule with significant potential in synthetic chemistry and drug discovery. While detailed theoretical and biological studies are currently limited, this guide provides a foundational understanding of its properties and outlines avenues for future research. The proposed synthesis and computational protocols offer a starting point for further investigation, and the hypothetical signaling pathway interactions highlight its potential as a lead structure for the development of novel therapeutics. Further experimental validation is necessary to fully elucidate its chemical and biological characteristics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,2-Dimethyl-4-pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,2-dimethyl-4-pentenoic acid. The presented method is based on the α-alkylation of isobutyric acid. This approach involves the generation of a dianion from isobutyric acid, which is subsequently alkylated using allyl bromide. This method offers a reliable and direct route to the target compound, a valuable building block in organic synthesis and drug discovery.

Introduction

This compound is a carboxylic acid derivative with applications in the synthesis of more complex organic molecules and as a potential intermediate in the development of pharmaceuticals. Its structure, featuring a quaternary carbon center adjacent to the carboxylic acid and a terminal double bond, makes it a useful synthon for introducing dimethylated structures with pendant functionality. The synthesis protocol detailed herein provides a robust method for the preparation of this compound in a laboratory setting.

Signaling Pathways and Logical Relationships

The synthesis of this compound via α-alkylation of isobutyric acid follows a clear logical progression. The key steps involve the formation of a dianion, which acts as a potent nucleophile, followed by its reaction with an electrophilic alkylating agent.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Isobutyric_Acid Isobutyric Acid (2-Methylpropanoic Acid) Dianion Isobutyric Acid Dianion (Nucleophile) Isobutyric_Acid->Dianion Deprotonation (2 eq. LDA) LDA Lithium Diisopropylamide (LDA) (Strong Base) LDA->Dianion Allyl_Bromide Allyl Bromide (Alkylating Agent) Final_Product This compound Allyl_Bromide->Final_Product Dianion->Final_Product Alkylation (Allyl Bromide)

Figure 1: Logical workflow for the synthesis of this compound.

Experimental Protocols

The following protocol is adapted from established procedures for the α-alkylation of carboxylic acids.

Materials and Equipment
  • Reactants:

    • Isobutyric acid (2-methylpropanoic acid)

    • n-Butyllithium (n-BuLi) in hexanes

    • Diisopropylamine

    • Allyl bromide

  • Solvents:

    • Anhydrous tetrahydrofuran (THF)

    • Diethyl ether

  • Other Reagents:

    • Hydrochloric acid (HCl), concentrated

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Three-necked round-bottom flask

    • Dropping funnel

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Inert atmosphere setup (e.g., nitrogen or argon line)

    • Dry ice/acetone bath

    • Separatory funnel

    • Rotary evaporator

    • Distillation apparatus

Synthesis Procedure

Step 1: Preparation of Lithium Diisopropylamide (LDA)

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add diisopropylamine to the flask via syringe.

  • Slowly add an equimolar amount of n-butyllithium (in hexanes) to the stirred solution via the dropping funnel.

  • Allow the solution to stir at -78 °C for 30 minutes to ensure the complete formation of LDA.

Step 2: Formation of the Isobutyric Acid Dianion

  • In a separate flame-dried flask under a nitrogen atmosphere, dissolve isobutyric acid in anhydrous THF.

  • Cool the isobutyric acid solution to 0 °C.

  • Slowly add the freshly prepared LDA solution (2 molar equivalents) to the isobutyric acid solution via cannula or a dropping funnel while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure complete dianion formation.

Step 3: Alkylation with Allyl Bromide

  • Cool the dianion solution back down to 0 °C.

  • Slowly add allyl bromide (1 molar equivalent) to the reaction mixture via a dropping funnel.

  • After the addition, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

Step 4: Work-up and Purification

  • Quench the reaction by carefully pouring the mixture into a beaker containing ice and water.

  • Acidify the aqueous mixture to a pH of approximately 1-2 with concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash with water and then with saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
Isobutyric Acid (mol)1.0
n-Butyllithium (mol)2.1
Diisopropylamine (mol)2.1
Allyl Bromide (mol)1.1
Reaction Conditions
SolventAnhydrous THF
Dianion Formation Temp.0 °C to Room Temperature
Alkylation Temperature0 °C to Room Temperature
Reaction Time4-6 hours
Product Information
Product NameThis compound
Molecular FormulaC₇H₁₂O₂
Molecular Weight128.17 g/mol
Boiling Point104-108 °C at 20 mmHg[1]
Density0.933 g/mL at 25 °C
Refractive Index (n20/D)1.431
Expected Yield
Theoretical Yield (g)128.17
Expected Practical Yield70-85%

Mandatory Visualization

The experimental workflow for the synthesis is outlined in the following diagram.

experimental_workflow prep_lda 1. Prepare LDA Solution (Diisopropylamine + n-BuLi in THF at -78°C) prep_dianion 2. Form Dianion (Isobutyric Acid + 2 eq. LDA in THF at 0°C to RT) prep_lda->prep_dianion alkylation 3. Alkylation (Add Allyl Bromide at 0°C to RT) prep_dianion->alkylation workup 4. Aqueous Work-up (Quench with H₂O, Acidify with HCl) alkylation->workup extraction 5. Extraction (Extract with Diethyl Ether) workup->extraction purification 6. Purification (Dry, Concentrate, and Vacuum Distill) extraction->purification product Pure this compound purification->product

Figure 2: Experimental workflow for the synthesis of this compound.

Conclusion

The provided protocol for the α-alkylation of isobutyric acid offers an effective method for the synthesis of this compound. This application note serves as a comprehensive guide for researchers in the fields of organic synthesis and drug development, providing the necessary details to successfully perform this transformation. Adherence to anhydrous and inert atmosphere techniques is crucial for achieving high yields.

References

Application Notes and Protocols for the Laboratory Preparation of 2,2-Dimethyl-4-pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed laboratory protocols for the synthesis of 2,2-Dimethyl-4-pentenoic acid, a valuable building block in organic synthesis. Two primary synthetic routes are presented: the Ireland-Claisen rearrangement of allyl 2,2-dimethylpropanoate and a classical approach involving the alkylation of a malonate ester derivative. These protocols are designed to be clear and replicable for researchers in academic and industrial settings.

Introduction

This compound is a γ,δ-unsaturated carboxylic acid containing a quaternary carbon center. This structural motif is of significant interest in medicinal chemistry and natural product synthesis. The presence of both a carboxylic acid and a terminal alkene allows for diverse downstream functionalization. This document outlines two reliable methods for its laboratory-scale preparation.

Physicochemical Data

A summary of the key physical and spectroscopic data for this compound is provided below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₇H₁₂O₂[1][2]
Molecular Weight 128.17 g/mol [1][2]
Boiling Point 104-108 °C at 20 mmHg[1]
Density 0.933 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.431[1]
CAS Number 16386-93-9[1]

Experimental Protocols

Two distinct and effective protocols for the synthesis of this compound are detailed below.

Method 1: Ireland-Claisen Rearrangement

The Ireland-Claisen rearrangement is a powerful and stereoselective method for the synthesis of γ,δ-unsaturated carboxylic acids from allyl esters.[3][4][5] This approach involves the formation of a silyl ketene acetal intermediate, which then undergoes a[6][6]-sigmatropic rearrangement.[3][4][7]

Reaction Scheme:

Step 1: Esterification Pivaloyl chloride + Allyl alcohol → Allyl 2,2-dimethylpropanoate

Step 2: Ireland-Claisen Rearrangement Allyl 2,2-dimethylpropanoate → this compound

Experimental Protocol:

Step 1: Synthesis of Allyl 2,2-dimethylpropanoate (Allyl Pivalate)

  • To a stirred solution of allyl alcohol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous diethyl ether at 0 °C, slowly add pivaloyl chloride (1.1 eq.).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to yield pure allyl 2,2-dimethylpropanoate.

Step 2: Synthesis of this compound

  • To a solution of diisopropylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium (1.05 eq.) dropwise and stir for 30 minutes to generate lithium diisopropylamide (LDA).

  • To this LDA solution, add a solution of allyl 2,2-dimethylpropanoate (1.0 eq.) in anhydrous THF dropwise at -78 °C.

  • After stirring for 1 hour, add chlorotrimethylsilane (1.2 eq.) and allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • The reaction mixture is then quenched by the addition of 1 M HCl.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Method 2: Malonate Ester Synthesis

This classical approach involves the sequential alkylation of a malonate ester followed by hydrolysis and decarboxylation to yield the target carboxylic acid.[8]

Reaction Scheme:

Step 1: Alkylation Diethyl malonate + Methyl iodide → Diethyl methylmalonate Diethyl methylmalonate + Allyl bromide → Diethyl allylmethylmalonate

Step 2: Hydrolysis and Decarboxylation Diethyl allylmethylmalonate → this compound

Experimental Protocol:

Step 1: Synthesis of Diethyl 2-allyl-2-methylmalonate

  • In a round-bottom flask, dissolve sodium metal (1.0 eq.) in absolute ethanol to prepare sodium ethoxide.

  • To this solution, add diethyl methylmalonate (1.0 eq.) dropwise at room temperature.

  • After stirring for 30 minutes, add allyl bromide (1.1 eq.) dropwise, and then heat the mixture to reflux for 6 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude diethyl 2-allyl-2-methylmalonate by vacuum distillation.

Step 2: Synthesis of this compound

  • To the purified diethyl 2-allyl-2-methylmalonate, add an excess of a 10% aqueous solution of potassium hydroxide.

  • Heat the mixture to reflux for 12 hours to ensure complete hydrolysis of the ester groups.

  • Cool the reaction mixture to room temperature and carefully acidify with concentrated HCl until the pH is approximately 1-2.

  • Heat the acidified solution to reflux for 4-6 hours to effect decarboxylation.

  • After cooling, extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the final product by vacuum distillation.

Visualizations

The following diagrams illustrate the logical workflow of the described synthetic protocols.

Ireland_Claisen_Workflow cluster_esterification Step 1: Esterification cluster_rearrangement Step 2: Ireland-Claisen Rearrangement start1 Pivaloyl Chloride + Allyl Alcohol esterification Esterification (Pyridine, Et2O) start1->esterification allyl_pivalate Allyl 2,2-dimethylpropanoate esterification->allyl_pivalate rearrangement Rearrangement (LDA, TMSCl, THF) allyl_pivalate->rearrangement hydrolysis Acidic Workup rearrangement->hydrolysis product This compound hydrolysis->product

Caption: Workflow for the synthesis of this compound via the Ireland-Claisen rearrangement.

Malonate_Synthesis_Workflow cluster_alkylation Step 1: Alkylation cluster_hydrolysis_decarboxylation Step 2: Hydrolysis & Decarboxylation start2 Diethyl methylmalonate alkylation Allylation (NaOEt, Allyl Bromide) start2->alkylation dialkylated_ester Diethyl 2-allyl-2-methylmalonate alkylation->dialkylated_ester hydrolysis_decarboxylation Hydrolysis (KOH) & Decarboxylation (HCl, heat) dialkylated_ester->hydrolysis_decarboxylation product2 This compound hydrolysis_decarboxylation->product2

Caption: Workflow for the synthesis of this compound via the malonate ester pathway.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • n-Butyllithium is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.

  • Strong acids and bases should be handled with appropriate caution.

  • Distillations should be carried out behind a safety shield.

These protocols provide a comprehensive guide for the synthesis of this compound. Researchers should adapt these procedures as necessary based on their specific laboratory conditions and scale.

References

Application Notes and Protocols for 2,2-Dimethyl-4-pentenoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2,2-Dimethyl-4-pentenoic acid as a versatile building block in organic synthesis. The unique structural features of this compound, namely a sterically hindered carboxylic acid and a terminal olefin, allow for a range of chemical transformations. The following sections detail its application in Fischer-Speier esterification and intramolecular iodolactonization, providing step-by-step protocols and expected outcomes.

Application Note 1: Fischer-Speier Esterification for the Synthesis of Methyl 2,2-dimethyl-4-pentenoate

This compound can be effectively converted to its corresponding methyl ester, Methyl 2,2-dimethyl-4-pentenoate, through a classic Fischer-Speier esterification.[1] This reaction is particularly useful for the synthesis of sterically hindered esters. Due to the presence of the gem-dimethyl group at the α-position to the carboxylic acid, the reaction equilibrium is driven towards the product by using a large excess of the alcohol (methanol) and a strong acid catalyst, such as sulfuric acid.[1] The resulting ester is a valuable intermediate for the synthesis of more complex molecules and fine chemicals.[1]

Quantitative Data
CompoundMolecular FormulaMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)CAS Number
This compoundC₇H₁₂O₂128.170.933104-108 (20 mmHg)16386-93-9
MethanolCH₄O32.040.79264.767-56-1
Sulfuric AcidH₂SO₄98.081.833377664-93-9
Methyl 2,2-dimethyl-4-pentenoateC₈H₁₄O₂142.20N/AN/A54410-80-9
Experimental Protocol: Synthesis of Methyl 2,2-dimethyl-4-pentenoate

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 20 eq).

  • Carefully add concentrated sulfuric acid (0.1 eq) dropwise with stirring.

  • Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully remove the excess methanol using a rotary evaporator.

  • Dilute the residue with diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer successively with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude Methyl 2,2-dimethyl-4-pentenoate.

  • The crude product can be purified by fractional distillation under reduced pressure.

Experimental Workflow

Fischer_Esterification cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents This compound Methanol (excess) Sulfuric Acid (cat.) flask Round-bottom flask reagents->flask Combine reflux Reflux (4-6 h) flask->reflux evaporation Remove excess Methanol reflux->evaporation extraction Ether Extraction & Washes (H₂O, NaHCO₃, Brine) evaporation->extraction drying Dry (MgSO₄) & Filter extraction->drying distillation Fractional Distillation drying->distillation product Methyl 2,2-dimethyl-4-pentenoate distillation->product

Caption: Workflow for the Fischer-Speier esterification of this compound.

Application Note 2: Intramolecular Iodolactonization for the Synthesis of a γ-Lactone

The presence of a terminal double bond at the δ-position relative to the carboxylic acid group in this compound makes it an excellent substrate for intramolecular iodolactonization. This reaction proceeds via the electrophilic attack of iodine on the double bond, forming an iodonium ion intermediate, which is then trapped by the intramolecular carboxylate nucleophile to form a stable five-membered γ-lactone. This transformation provides a straightforward route to functionalized lactones, which are common motifs in natural products and bioactive molecules. The stereochemical outcome of the reaction can often be controlled by the reaction conditions (kinetic vs. thermodynamic control).

Quantitative Data
CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceCAS Number
This compoundC₇H₁₂O₂128.17Colorless liquid16386-93-9
Iodine (I₂)I₂253.81Greyish-black solid7553-56-2
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01White solid144-55-8
5-(iodomethyl)-4,4-dimethyldihydrofuran-2(3H)-oneC₇H₁₁IO₂269.06N/AN/A
Experimental Protocol: Synthesis of 5-(iodomethyl)-4,4-dimethyldihydrofuran-2(3H)-one

Materials:

  • This compound

  • Iodine (I₂)

  • Sodium Bicarbonate (NaHCO₃)

  • Diethyl ether

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure (Kinetically Controlled): [2]

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a 0.5 M aqueous solution of sodium bicarbonate (2.0 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of iodine (2.0 eq) and potassium iodide (2.0 eq) in water dropwise with vigorous stirring.

  • Stir the reaction mixture at 0 °C for 2-4 hours, or until the starting material is consumed (monitor by TLC).

  • Extract the reaction mixture with diethyl ether (3 x volume).

  • Combine the organic extracts and wash with saturated sodium thiosulfate solution (to remove excess iodine), followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude iodolactone.

  • The product can be further purified by column chromatography on silica gel.

Signaling Pathway (Reaction Mechanism)

Iodolactonization_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product start_acid This compound carboxylate Carboxylate anion start_acid->carboxylate Deprotonation (NaHCO₃) iodine I₂ iodonium Iodonium ion intermediate iodine->iodonium Electrophilic attack carboxylate->iodonium Electrophilic attack lactone 5-(iodomethyl)-4,4-dimethyldihydrofuran-2(3H)-one iodonium->lactone Intramolecular nucleophilic attack

Caption: Reaction mechanism for the iodolactonization of this compound.

References

Application Notes and Protocols: 2,2-Dimethyl-4-pentenoic Acid as a Key Intermediate in the Synthesis of Cilastatin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,2-Dimethyl-4-pentenoic acid and its derivatives are valuable building blocks in pharmaceutical synthesis. A prominent application is in the preparation of the chiral intermediate (S)-(+)-2,2-dimethylcyclopropanecarboxamide, a crucial component in the synthesis of Cilastatin. Cilastatin is a renal dehydropeptidase inhibitor co-administered with the carbapenem antibiotic imipenem to prevent its degradation in the kidneys, thereby enhancing its efficacy. This document provides detailed application notes and experimental protocols for the synthesis of Cilastatin sodium, starting from a derivative of this compound.

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of Cilastatin, based on reported literature.

Table 1: Synthesis of (±)-2,2-Dimethylcyclopropane Carboxylic Acid

StepStarting MaterialKey ReagentsProductYield (%)Purity (%)Reference
1. Esterification2-Methylbutenoic acidEthanol, H₂SO₄Ethyl 2-methylbutenoate~85>95Adapted from[1]
2. CyclopropanationEthyl 2-methylbutenoateCH₂Br₂, Zn/CuCl, Acetyl chlorideEthyl 2,2-dimethylcyclopropanecarboxylate~52>95Adapted from[1]
3. HydrolysisEthyl 2,2-dimethylcyclopropanecarboxylateNaOH, H₂O(±)-2,2-Dimethylcyclopropane carboxylic acid~90>98Adapted from[1]
Overall 2-Methylbutenoic acid *(±)-2,2-Dimethylcyclopropane carboxylic acid ~44.1 [1]

Table 2: Synthesis and Resolution of (S)-(+)-2,2-Dimethylcyclopropane Carboxamide

StepStarting MaterialKey ReagentsProductYield (%)Optical Purity (ee%)Reference
4. Acylation(±)-2,2-Dimethylcyclopropane carboxylic acidThionyl chloride(±)-2,2-Dimethylcyclopropane carbonyl chlorideHighN/A[2]
5. Resolution(±)-2,2-Dimethylcyclopropane carbonyl chlorideL-carnitine oxalateDiastereomeric saltsN/AN/A[1]
6. Hydrolysis & AmidationResolved saltNH₃(S)-(+)-2,2-Dimethylcyclopropane carboxamide16.7 (from racemic acid)>98[1]

Table 3: Synthesis of Cilastatin Sodium

StepStarting MaterialKey ReagentsProductYield (%)Purity (%)Reference
7. Condensation(Z)-7-chloro-2-[[(1S)-2,2-dimethylcyclopropane]carboxamido]-2-heptenoic acid, L-cysteine HClDBU, N,N-DimethylformamideCilastatin Acid~85-90>98.5[3]
8. Salt FormationCilastatin AcidSodium Hydroxide, Methanol, AcetonitrileCilastatin Sodium~88>99.5[3]

Experimental Protocols

Protocol 1: Synthesis of (±)-2,2-Dimethylcyclopropane Carboxylic Acid

This protocol is adapted from a similar synthesis and outlines the general steps for the preparation of the racemic cyclopropane carboxylic acid.

Step 1: Esterification of this compound

  • To a solution of this compound (1.0 eq) in ethanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) catalytically.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC or GC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with diethyl ether (3 x 5 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl 2,2-dimethyl-4-pentenoate.

Step 2: Cyclopropanation (Simmons-Smith Reaction)

  • To a suspension of zinc powder (2.0 eq) and copper(I) chloride (0.2 eq) in anhydrous diethyl ether, add a solution of dibromomethane (1.5 eq) in diethyl ether dropwise under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of ethyl 2,2-dimethyl-4-pentenoate (1.0 eq) in diethyl ether, followed by acetyl chloride (1.0 eq) dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Filter the mixture through a pad of celite and extract the filtrate with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield ethyl 2,2-dimethylcyclopropanecarboxylate.

Step 3: Hydrolysis

  • Dissolve the ethyl 2,2-dimethylcyclopropanecarboxylate (1.0 eq) in a 10% aqueous solution of sodium hydroxide (5-10 volumes).

  • Heat the mixture to 80-100°C and stir for 2-4 hours.

  • Cool the reaction mixture to room temperature and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 5 volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain (±)-2,2-dimethylcyclopropane carboxylic acid.

Protocol 2: Synthesis and Resolution of (S)-(+)-2,2-Dimethylcyclopropane Carboxamide

Step 4: Acylation

  • To a solution of (±)-2,2-dimethylcyclopropane carboxylic acid (1.0 eq) in an inert solvent such as dichloromethane, add a catalytic amount of N,N-dimethylformamide.

  • Slowly add thionyl chloride (1.2 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and then reflux for 2 hours.

  • The resulting solution of (±)-2,2-dimethylcyclopropane carbonyl chloride is typically used directly in the next step.

Step 5 & 6: Chiral Resolution and Amidation

  • The chiral resolution can be achieved by reacting the racemic acid chloride with a chiral resolving agent like L-carnitine oxalate to form diastereomeric salts.[1]

  • The desired diastereomer is isolated by fractional crystallization.

  • The resolved salt is then treated with ammonia to yield (S)-(+)-2,2-dimethylcyclopropane carboxamide.[2]

Protocol 3: Synthesis of Cilastatin Sodium

Step 7: Condensation to form Cilastatin Acid

  • In a reaction vessel, dissolve (Z)-(S)-7-Chloro-2-(2,2-dimethyl-cyclopropane carboxamide)-2-heptenoic acid (50 g) in N,N-Dimethylformamide (250 ml).

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (37 g) followed by L-cysteine Hydrochloride Monohydrate (44 g).

  • Heat the reaction mixture to 70°C and monitor for completion by HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Adjust the pH to 3-4 using formic acid to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain Cilastatin acid.[3]

  • Further purification can be achieved by recrystallization.

Step 8: Formation of Cilastatin Sodium

  • Dissolve purified Cilastatin acid (65 g) in methanol (390 ml) containing sodium hydroxide (7.02 g) with stirring at 25-30°C until a clear solution is obtained.

  • Add the clear methanolic solution of sodium cilastatin to acetonitrile (2600 ml) under stirring at 25-30°C to precipitate the sodium salt.

  • Filter the solid, wash with acetonitrile, and dry under vacuum to obtain Cilastatin sodium.[3]

Visualizations

Synthesis Workflow

Synthesis_Workflow A 2,2-Dimethyl-4- pentenoic Acid Derivative B Esterification A->B Ethanol, H₂SO₄ C Ethyl 2,2-Dimethyl-4- pentenoate B->C D Cyclopropanation (Simmons-Smith) C->D CH₂Br₂, Zn/CuCl E Ethyl 2,2-Dimethyl- cyclopropanecarboxylate D->E F Hydrolysis E->F NaOH G (±)-2,2-Dimethylcyclopropane Carboxylic Acid F->G H Acylation & Chiral Resolution G->H 1. SOCl₂ 2. Resolving Agent 3. NH₃ I (S)-(+)-2,2-Dimethylcyclopropane carboxamide H->I J Condensation with Heptenoic Acid Derivative & L-Cysteine I->J K Cilastatin Acid J->K L Salt Formation K->L NaOH M Cilastatin Sodium L->M

Caption: Synthetic pathway for Cilastatin Sodium.

Mechanism of Action of Cilastatin

Mechanism_of_Action cluster_kidney Kidney Proximal Tubule DHP1 Renal Dehydropeptidase-I (DHP-I) Imipenem_inactive Inactive Metabolite DHP1->Imipenem_inactive Degradation Imipenem_active Active Imipenem Imipenem_active->DHP1 Metabolism Cilastatin Cilastatin Cilastatin->DHP1 Inhibition

Caption: Inhibition of Renal Dehydropeptidase-I by Cilastatin.

References

Application Notes and Protocols: 2,2-Dimethyl-4-pentenoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document outlines a hypothetical application of 2,2-dimethyl-4-pentenoic acid as a scaffold for the development of inhibitors of fatty acid oxidation, drawing inspiration from the known biological activities of the related compound, 4-pentenoic acid, which has been shown to have hypoglycemic effects.

Hypothetical Application: Development of Fatty Acid Oxidation Inhibitors

The structural analogue, 4-pentenoic acid, is known to inhibit fatty acid oxidation. This biological activity suggests that derivatives of this compound could be explored for similar properties, with potential applications in metabolic diseases where the modulation of fatty acid metabolism is a therapeutic goal. The gem-dimethyl substitution at the 2-position may offer advantages in terms of metabolic stability by preventing β-oxidation.

This application note proposes the use of this compound as a starting scaffold for the synthesis of a library of amide derivatives. The rationale is to explore how different substituents on the amide nitrogen affect the inhibitory potency against key enzymes in the fatty acid oxidation pathway, such as Acyl-CoA dehydrogenases.

Experimental Protocols

General Synthetic Protocol for Amide Derivatives of this compound

This protocol describes a general method for the synthesis of amide derivatives from this compound using a standard peptide coupling reagent.

Materials:

  • This compound

  • Substituted amine (e.g., benzylamine, aniline)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine, saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add the substituted amine (1.1 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.2 eq) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

  • Characterize the final product by NMR and mass spectrometry.

In Vitro Assay Protocol: Inhibition of Acyl-CoA Dehydrogenase Activity

This hypothetical protocol outlines a method to screen the synthesized amide derivatives for their ability to inhibit a medium-chain Acyl-CoA dehydrogenase (MCAD) as an example.

Materials:

  • Recombinant human MCAD enzyme

  • Synthesized amide derivatives of this compound (test compounds)

  • Octanoyl-CoA (substrate)

  • Ferrocenium hexafluorophosphate (electron acceptor)

  • Assay buffer (e.g., 100 mM HEPES, pH 7.6)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add varying concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Add the MCAD enzyme to each well and incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the reaction by adding the substrate, octanoyl-CoA, and the electron acceptor, ferrocenium hexafluorophosphate.

  • Immediately measure the rate of reduction of the electron acceptor by monitoring the change in absorbance at a specific wavelength (e.g., 300 nm) over time using a microplate reader.

  • Calculate the initial reaction rates for each compound concentration.

  • Determine the percent inhibition relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each compound.

Data Presentation

The following table represents hypothetical quantitative data for a small library of synthesized amide derivatives of this compound, illustrating their inhibitory potency against MCAD.

Compound IDAmide Substituent (R)IC₅₀ (µM)
DM-PA -OH (Parent Acid)> 100
DM-PA-01 -NH-benzyl25.3
DM-PA-02 -NH-phenyl15.8
DM-PA-03 -NH-(4-chlorophenyl)8.2
DM-PA-04 -NH-(4-methoxyphenyl)12.5

Visualizations

Logical Workflow for Drug Discovery

G A Starting Material: This compound B Synthesis of Amide Derivative Library A->B Chemical Synthesis C In Vitro Screening: Acyl-CoA Dehydrogenase Assay B->C Biological Testing D Data Analysis: Determine IC50 Values C->D Data Processing E Structure-Activity Relationship (SAR) Studies D->E Interpretation F Lead Optimization E->F Iterative Design

Caption: Drug discovery workflow using this compound.

Proposed Signaling Pathway Inhibition

G FattyAcids Fatty Acids FattyAcylCoA Fatty Acyl-CoA FattyAcids->FattyAcylCoA ACAD Acyl-CoA Dehydrogenase (MCAD) FattyAcylCoA->ACAD EnoylCoA Enoyl-CoA ACAD->EnoylCoA BetaOxidation β-Oxidation Cycle EnoylCoA->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Inhibitor 2,2-Dimethyl-4-pentenoic Acid Derivative Inhibitor->ACAD

Caption: Inhibition of fatty acid β-oxidation pathway.

References

Application Notes and Protocols for Reactions of 2,2-Dimethyl-4-pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key chemical transformations of 2,2-dimethyl-4-pentenoic acid. The information herein is intended to guide researchers in the synthesis of derivatives that may serve as intermediates in drug development and other areas of chemical research.

Overview of this compound

This compound is a methyl-branched fatty acid with the molecular formula C₇H₁₂O₂.[1] Its structure, featuring a quaternary carbon atom adjacent to the carboxyl group and a terminal double bond, offers unique opportunities for various chemical modifications. This document will focus on four primary reaction types: esterification, amidation, bromolactonization (an example of halogenation), and oxidative cleavage.

Data Presentation

The following tables summarize the key physical and chemical properties of this compound and its reaction products.

Table 1: Physicochemical Properties of this compound and Its Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
This compoundC₇H₁₂O₂128.17104-108 (20 mmHg)[1][2]0.933[1][2]1.431[1][2]
Methyl 2,2-dimethyl-4-pentenoateC₈H₁₄O₂142.20Not specifiedNot specifiedNot specified
N-Benzyl-2,2-dimethyl-4-pentenamideC₁₄H₁₉NO217.31Not specifiedNot specifiedNot specified
5-(Bromomethyl)-3,3-dimethyldihydrofuran-2(3H)-oneC₇H₁₁BrO₂223.06Not specifiedNot specifiedNot specified
2,2-Dimethyl-3-oxopropanoic acidC₅H₈O₃132.11Not specifiedNot specifiedNot specified

Table 2: Summary of Reaction Conditions and Expected Products

ReactionReagentsCatalyst/ConditionsExpected Major Product
EsterificationMethanolSulfuric Acid, RefluxMethyl 2,2-dimethyl-4-pentenoate
Amidation1. Thionyl chloride2. Benzylamine, Triethylamine1. Reflux2. Dichloromethane, 0 °C to RTN-Benzyl-2,2-dimethyl-4-pentenamide
BromolactonizationN-BromosuccinimideTetrahydrofuran, Water, 0 °C to RT5-(Bromomethyl)-3,3-dimethyldihydrofuran-2(3H)-one
Oxidative CleavagePotassium permanganate, Sodium periodatetert-Butanol, Water, pH 72,2-Dimethyl-3-oxopropanoic acid

Experimental Protocols

Fischer Esterification of this compound

This protocol describes the synthesis of methyl 2,2-dimethyl-4-pentenoate via an acid-catalyzed esterification.

Reaction Scheme:

Esterification start This compound reagent + CH3OH start->reagent catalyst H2SO4 (cat.) Reflux reagent->catalyst product Methyl 2,2-dimethyl-4-pentenoate catalyst->product

Caption: Fischer Esterification of this compound.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add an excess of anhydrous methanol (e.g., 10-20 eq) to the flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the stirring mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2,2-dimethyl-4-pentenoate.

  • The product can be further purified by vacuum distillation.

Amidation of this compound with Benzylamine

This two-step protocol involves the formation of an acyl chloride followed by reaction with benzylamine.

Workflow Diagram:

Amidation_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Formation start This compound reagent1 Thionyl Chloride (SOCl2) start->reagent1 Reflux product1 2,2-Dimethyl-4-pentenoyl chloride reagent1->product1 reagent2 Benzylamine, Triethylamine product1->reagent2 DCM, 0°C to RT product2 N-Benzyl-2,2-dimethyl-4-pentenamide reagent2->product2 Bromolactonization start This compound reagent + NBS start->reagent conditions THF/H2O 0°C to RT reagent->conditions product 5-(Bromomethyl)-3,3-dimethyldihydrofuran-2(3H)-one conditions->product Oxidation start This compound reagents + KMnO4, NaIO4 start->reagents conditions t-BuOH/H2O pH 7 reagents->conditions product 2,2-Dimethyl-3-oxopropanoic acid conditions->product

References

Application Notes: 2,2-Dimethyl-4-pentenoic Acid as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,2-dimethyl-4-pentenoic acid as a strategic starting material for the synthesis of complex molecular architectures, with a particular focus on the construction of polysubstituted tetrahydropyran rings, a common motif in biologically active natural products.

Introduction

This compound is a valuable bifunctional building block possessing a terminal olefin and a carboxylic acid. The gem-dimethyl substitution alpha to the carboxyl group introduces steric hindrance that can direct the stereochemical outcome of certain reactions, making it an attractive precursor for stereoselective synthesis. This document outlines key applications and provides detailed protocols for its transformation into complex intermediates.

Key Application: Synthesis of δ-Lactones via Iodolactonization

A primary application of this compound is its conversion to a δ-lactone via iodolactonization. This reaction proceeds through the formation of an iodonium ion intermediate, followed by intramolecular cyclization by the carboxylate. The resulting 5-iodo-4,4-dimethyl-valerolactone is a versatile intermediate for further synthetic manipulations.

Table 1: Quantitative Data for Iodolactonization of 4-Penten-1-oic Acid Analogues

EntrySubstrateReagent and ConditionsProductYield (%)Diastereomeric Ratio (trans:cis)
14-Pentenoic acidI2, NaHCO3, H2O5-(iodomethyl)dihydrofuran-2(3H)-oneHigh-
23-Phenyl-4-pentenoic acidI2, CH3CN, 0 °C to rttrans-5-(iodomethyl)-4-phenyldihydrofuran-2(3H)-one85-95>95:5[1]
33-Phenyl-4-pentenoic acidI2, NaHCO3, Et2O/H2Ocis-5-(iodomethyl)-4-phenyldihydrofuran-2(3H)-one85-951:10[1]

Note: Data for this compound is not explicitly available in the literature, but the protocols for analogous compounds are readily adaptable.

Experimental Protocol 1: Synthesis of 5-(Iodomethyl)-4,4-dimethyltetrahydro-2H-pyran-2-one

This protocol is adapted from established procedures for the iodolactonization of unsaturated carboxylic acids.[2][3]

Materials:

  • This compound

  • Sodium bicarbonate (NaHCO3)

  • Iodine (I2)

  • Potassium iodide (KI)

  • Diethyl ether (Et2O)

  • Saturated aqueous sodium thiosulfate (Na2S2O3)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of diethyl ether and water.

  • Add sodium bicarbonate (3.0 eq) to the solution and stir vigorously until the acid is fully dissolved and gas evolution ceases.

  • In a separate flask, prepare a solution of iodine (2.0 eq) and potassium iodide (2.5 eq) in water.

  • Slowly add the iodine solution to the reaction mixture at room temperature, protecting the reaction from light by wrapping the flask in aluminum foil.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate until the brown color of iodine disappears.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired δ-lactone.

Application in Natural Product Synthesis: (-)-Invictolide

(-)-Invictolide is a component of the queen recognition pheromone of the red imported fire ant, Solenopsis invicta.[4][5] Its structure features a tetrasubstituted tetrahydropyranone core, which can be retrosynthetically derived from a δ-lactone intermediate accessible from this compound.

Proposed Synthetic Workflow towards a Key Intermediate of (-)-Invictolide

G A This compound B Iodolactonization (Protocol 1) A->B I2, NaHCO3 C 5-(Iodomethyl)-4,4-dimethyl- tetrahydro-2H-pyran-2-one B->C D Radical Deiodination (e.g., Bu3SnH, AIBN) C->D E 4,4,5-Trimethyltetrahydro- 2H-pyran-2-one (Key Invictolide Intermediate) D->E

Caption: Proposed synthetic route to a key intermediate of (-)-invictolide.

Experimental Protocol 2: Reductive Deiodination of 5-(Iodomethyl)-4,4-dimethyltetrahydro-2H-pyran-2-one

This protocol describes the removal of the iodine atom to generate the core structure of the invictolide intermediate.

Materials:

  • 5-(Iodomethyl)-4,4-dimethyltetrahydro-2H-pyran-2-one

  • Tributyltin hydride (Bu3SnH)

  • Azobisisobutyronitrile (AIBN)

  • Toluene, anhydrous

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve the iodolactone (1.0 eq) in anhydrous toluene.

  • Add tributyltin hydride (1.2 eq) to the solution.

  • Add a catalytic amount of AIBN (0.1 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired trimethyl-substituted δ-lactone.

Biological Context: Queen Pheromone Signaling in Solenopsis invicta

(-)-Invictolide is a key component of a complex pheromone blend that regulates social organization in fire ant colonies.[4][5] The queen produces this pheromone to signal her reproductive status and social dominance to the worker ants.

Queen Recognition Signaling Pathway

G cluster_outcomes Colony-Level Responses Queen Queen Fire Ant (Solenopsis invicta) Pheromone Pheromone Blend (including (-)-Invictolide) Queen->Pheromone emits Worker Worker Ant Pheromone->Worker detected by Recognition Pheromone Recognition (Antennal Receptors) Worker->Recognition Behavior Altered Worker Behavior Recognition->Behavior BroodCare Cooperative Brood Care Behavior->BroodCare QueenTending Queen Tending Behavior->QueenTending ReproSuppression Suppression of Worker Reproduction Behavior->ReproSuppression

Caption: Simplified signaling pathway of queen pheromone in fire ants.

The presence of the queen's pheromone blend, including (-)-invictolide, is detected by chemoreceptors on the antennae of worker ants. This chemical signal triggers a cascade of behavioral responses that are crucial for maintaining the colony's social structure. These responses include tending to the queen and brood, foraging for food, and suppressing the reproductive development of other females in the colony.[4][6][7] The absence or a change in the composition of this pheromone blend can lead to the execution of the queen and the rearing of new queens.[4]

References

Application Notes and Protocols: Reactions of 2,2-Dimethyl-4-pentenoic Acid with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and a summary of expected outcomes for the reaction of 2,2-dimethyl-4-pentenoic acid with various nucleophiles. This document covers intramolecular cyclization reactions and intermolecular reactions with amine and thiol nucleophiles, offering insights into the synthesis of valuable molecular scaffolds for drug discovery and development.

Intramolecular Reaction: Lactonization

This compound can undergo intramolecular cyclization to form lactones, which are key structural motifs in many biologically active compounds. This can be achieved through acid catalysis or, more commonly, via halolactonization.

Iodolactonization

Iodolactonization is a powerful method for the synthesis of γ-lactones from γ,δ-unsaturated carboxylic acids. The reaction proceeds via an iodonium ion intermediate, followed by an intramolecular nucleophilic attack by the carboxylate. The reaction can be controlled to favor either the kinetic or thermodynamic product.

Reaction Pathway:

Iodolactonization reactant This compound C7H12O2 intermediate Iodonium Ion Intermediate reactant->intermediate I2, NaHCO3 (Kinetic Control) reactant->intermediate I2, MeCN (Thermodynamic Control) product_k Kinetic Product 5-(iodomethyl)-4,4-dimethyl-dihydrofuran-2-one (cis) intermediate->product_k Intramolecular Attack product_t Thermodynamic Product 5-(iodomethyl)-4,4-dimethyl-dihydrofuran-2-one (trans) intermediate->product_t Intramolecular Attack Amidation reactant1 This compound product N-Substituted-2,2-dimethyl-4-pentenamide reactant1->product EDC, DMAP, HOBt (cat.) reactant2 Primary Amine (R-NH2) reactant2->product Thioesterification reactant1 This compound product S-Alkyl/Aryl-2,2-dimethyl-4-pentenethioate reactant1->product DCC, DMAP reactant2 Thiol (R-SH) reactant2->product Workflow start Start dissolve Dissolve this compound and coupling agents in anhydrous solvent start->dissolve activate Activate carboxylic acid (e.g., stir for 30 min) dissolve->activate add_nucleophile Add amine or thiol nucleophile activate->add_nucleophile react Stir at appropriate temperature (monitor by TLC) add_nucleophile->react workup Aqueous work-up to remove byproducts and unreacted reagents react->workup purify Purify crude product by column chromatography workup->purify characterize Characterize final product (NMR, IR, MS) purify->characterize end End characterize->end

Application Notes and Protocols for the Polymerization of 2,2-Dimethyl-4-pentenoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymers derived from functionalized monomers are of significant interest in the fields of materials science and drug delivery due to the potential for creating biocompatible and biodegradable materials with tailored properties. 2,2-Dimethyl-4-pentenoic acid and its derivatives represent a class of monomers with a unique structural motif, featuring a gem-dimethyl group adjacent to a carboxylic acid or ester functionality and a terminal double bond. This combination of features presents both opportunities and challenges for polymerization.

These application notes provide an overview of potential polymerization strategies for this compound derivatives, drawing upon established methodologies for structurally analogous monomers. Due to a lack of direct literature on the polymerization of this specific monomer, the following protocols and data are presented as hypothetical examples based on well-understood polymerization techniques, including Acyclic Diene Metathesis (ADMET), Reversible Addition-Fragmentation chain-Transfer (RAFT) radical polymerization, and cationic polymerization. These notes are intended to serve as a starting point for researchers looking to explore the synthesis and applications of polymers from this novel monomer class.

Potential Polymerization Strategies

The structure of this compound derivatives suggests several potential routes for polymerization:

  • Acyclic Diene Metathesis (ADMET) Polymerization: By converting the monomer into a diene, ADMET offers a pathway to linear polyesters with unsaturated backbones. This step-growth polymerization is known for its tolerance to various functional groups.

  • Radical Polymerization (via RAFT): The terminal double bond can be targeted for radical polymerization. However, as an allylic monomer, traditional free radical polymerization may be challenging. Controlled radical polymerization techniques like RAFT are proposed to achieve better control over the polymer architecture.

  • Cationic Polymerization: The gem-dimethyl group can stabilize a carbocation intermediate, making cationic polymerization a plausible method, particularly for ester derivatives.

Acyclic Diene Metathesis (ADMET) Polymerization of a 2,2-Dimethyl-4-pentenoate-derived Diene

ADMET polymerization is a powerful technique for the synthesis of unsaturated polymers from α,ω-dienes. For this compound, this would first require esterification with an unsaturated alcohol to form a diene monomer.

Experimental Protocol: Synthesis of a Diene Monomer and Subsequent ADMET Polymerization

Part 1: Synthesis of Bis(2,2-dimethyl-4-pentenoate) of a Diol (Hypothetical)

  • Esterification: In a round-bottom flask equipped with a Dean-Stark apparatus, combine this compound (2.0 eq), a suitable diol (e.g., 1,6-hexanediol, 1.0 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Reaction: Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

  • Work-up: Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting diene monomer by column chromatography on silica gel.

Part 2: ADMET Polymerization

  • Preparation: In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the purified diene monomer in anhydrous toluene (0.1 M).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved gases.

  • Initiation: Add a solution of a Grubbs-type or Hoveyda-Grubbs catalyst (e.g., Grubbs' 2nd Generation Catalyst, 0.1-1.0 mol%) in anhydrous toluene to the monomer solution.

  • Polymerization: Stir the reaction mixture at elevated temperature (e.g., 60-80 °C) under vacuum to facilitate the removal of the ethylene byproduct, which drives the polymerization forward.

  • Termination: After the desired time (typically 12-48 hours), quench the reaction by adding a few drops of ethyl vinyl ether.

  • Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol. Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Data Presentation: Expected Polymer Characteristics (Based on Analogs)
ParameterExpected Value Range
Number-Average Molecular Weight (Mn)10,000 - 50,000 g/mol
Polydispersity Index (PDI)1.5 - 2.2
Glass Transition Temperature (Tg)-20 to 20 °C
Thermal Decomposition Temperature (Td)> 300 °C

Note: The actual values will depend on the specific diol used, catalyst loading, and reaction conditions.

Visualization: ADMET Polymerization Workflow

ADMET_Workflow cluster_Monomer_Synthesis Monomer Synthesis cluster_Polymerization ADMET Polymerization cluster_Isolation Polymer Isolation Monomer_Acid This compound Esterification Esterification Monomer_Acid->Esterification Diol Diol Diol->Esterification Diene_Monomer Diene Monomer Esterification->Diene_Monomer Degassing Degassing Catalyst_Addition Catalyst Addition Degassing->Catalyst_Addition Polymerization_Reaction Polymerization (Heat, Vacuum) Catalyst_Addition->Polymerization_Reaction Termination Termination (Ethyl Vinyl Ether) Polymerization_Reaction->Termination Precipitation Precipitation in Methanol Filtration_Drying Filtration & Drying Precipitation->Filtration_Drying Final_Polymer Unsaturated Polyester Filtration_Drying->Final_Polymer

Caption: Workflow for the synthesis of an unsaturated polyester via ADMET polymerization.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. This method is proposed for the polymerization of ester derivatives of this compound to overcome the challenges associated with the radical polymerization of allylic monomers.

Experimental Protocol: RAFT Polymerization of Methyl 2,2-Dimethyl-4-pentenoate (Hypothetical)
  • Monomer Synthesis: Prepare methyl 2,2-dimethyl-4-pentenoate by standard esterification of this compound with methanol.

  • Reaction Setup: In a Schlenk tube, combine methyl 2,2-dimethyl-4-pentenoate, a suitable RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid), a radical initiator (e.g., AIBN), and a solvent (e.g., dioxane or toluene). The molar ratio of monomer:RAFT agent:initiator should be carefully chosen to target a specific molecular weight (e.g., 100:1:0.1).

  • Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles.

  • Polymerization: Place the sealed Schlenk tube in a preheated oil bath at the appropriate temperature for the initiator (e.g., 70 °C for AIBN) and stir for the desired time (e.g., 6-24 hours).

  • Termination and Isolation: Cool the reaction to room temperature and expose it to air to quench the polymerization. Precipitate the polymer in a non-solvent like cold hexane or methanol.

  • Purification: Redissolve the polymer in a minimal amount of a good solvent (e.g., THF) and re-precipitate to remove unreacted monomer and initiator fragments. Dry the final polymer under vacuum.

Data Presentation: Expected Polymer Characteristics (Based on Analogs)
ParameterExpected Value Range
Number-Average Molecular Weight (Mn)5,000 - 30,000 g/mol
Polydispersity Index (PDI)1.1 - 1.4
Monomer Conversion50 - 90%

Note: The success and characteristics of RAFT polymerization of this monomer are highly dependent on the choice of RAFT agent and reaction conditions due to the allylic nature of the monomer.

Visualization: RAFT Polymerization Signaling Pathway

RAFT_Mechanism cluster_Equilibrium Main RAFT Equilibrium Initiator Initiator Radical Radical Initiator->Radical Initiation Propagating_Chain_1 Propagating_Chain_1 Radical->Propagating_Chain_1 + Monomer Dormant_Chain_1 Dormant_Chain_1 Propagating_Chain_1->Dormant_Chain_1 + RAFT Agent - R• Dormant_Chain_1->Propagating_Chain_1 + Pn• Propagating_Chain_2 Propagating_Chain_2 Dormant_Chain_1->Propagating_Chain_2 + Pn• - Pm• Dormant_Chain_2 Dormant_Chain_2 Propagating_Chain_2->Dormant_Chain_2 + RAFT-Polymer - Pn• Final_Polymer Final_Polymer Propagating_Chain_2->Final_Polymer + Monomers Dormant_Chain_2->Propagating_Chain_2 + Pm•

Caption: Simplified mechanism of RAFT polymerization.

Cationic Polymerization of 2,2-Dimethyl-4-pentenoate Derivatives

The gem-dimethyl group on the α-carbon of the pentenoate monomer could stabilize a tertiary carbocation, making cationic polymerization a feasible approach. This method would likely be more effective with ester derivatives rather than the free acid, as the carboxylic acid proton could interfere with the cationic process.

Experimental Protocol: Cationic Polymerization of a 2,2-Dimethyl-4-pentenoate Ester (Hypothetical)
  • Monomer and Solvent Preparation: Purify the ester monomer (e.g., methyl 2,2-dimethyl-4-pentenoate) by distillation over calcium hydride. Use a dry, non-polar solvent such as dichloromethane or hexane, and dry it thoroughly before use.

  • Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. Cool the flask to the desired reaction temperature (e.g., -78 °C) in a dry ice/acetone bath.

  • Initiation: Charge the flask with the dry solvent and the monomer. Slowly add a Lewis acid initiator (e.g., boron trifluoride etherate, BF₃·OEt₂) or a pre-formed initiator system (e.g., a tertiary alkyl halide with a Lewis acid co-initiator) to the stirred solution.

  • Polymerization: Maintain the low temperature and stir the reaction mixture for a specified period (e.g., 1-4 hours). The reaction is often rapid.

  • Termination: Quench the polymerization by adding a chilled nucleophilic reagent, such as methanol or ammonia in methanol.

  • Isolation and Purification: Allow the mixture to warm to room temperature. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Precipitate the polymer in a suitable non-solvent (e.g., methanol) and dry under vacuum.

Data Presentation: Expected Polymer Characteristics (Based on Analogs)
ParameterExpected Value Range
Number-Average Molecular Weight (Mn)2,000 - 20,000 g/mol
Polydispersity Index (PDI)1.5 - 3.0
Reaction Temperature-80 to 0 °C

Note: Cationic polymerizations are very sensitive to impurities and reaction conditions. Chain transfer and termination reactions can be significant, potentially leading to lower molecular weights and broader distributions.

Visualization: Cationic Polymerization Mechanism

Cationic_Polymerization Initiator Initiator (e.g., H+) Carbocation Carbocation Intermediate Initiator->Carbocation Initiation Monomer Monomer Monomer->Carbocation Propagating_Chain Propagating Polymer Chain Carbocation->Propagating_Chain Propagation (+ Monomer) Propagating_Chain->Propagating_Chain Termination Termination/Chain Transfer Propagating_Chain->Termination Final_Polymer Final Polymer Termination->Final_Polymer

Caption: General mechanism for cationic polymerization.

Applications in Drug Development

Polymers based on this compound could offer several advantages in drug delivery applications. The ester linkages in polymers prepared by ADMET would be susceptible to hydrolysis, leading to biodegradable materials. The degradation products, including the monomer itself, would need to be assessed for biocompatibility. The polymer backbone and the pendant groups could be functionalized to attach drug molecules or targeting ligands. The hydrophobic nature of the polymer could be suitable for the encapsulation of poorly water-soluble drugs.

Conclusion

While the direct polymerization of this compound and its derivatives has not been extensively reported, established polymerization methodologies for structurally similar monomers provide a strong foundation for future research. Acyclic diene metathesis, controlled radical polymerization (RAFT), and cationic polymerization are all promising avenues for the synthesis of novel polymers from this monomer. The protocols and expected data presented here serve as a guide for researchers to begin exploring the synthesis, characterization, and potential applications of this new class of materials in drug development and other advanced fields. Further experimental work is required to optimize reaction conditions and fully characterize the resulting polymers.

Application Notes and Protocols for Enzymatic Reactions Involving 2,2-Dimethyl-4-pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-4-pentenoic acid is a methyl-branched, unsaturated fatty acid.[1] While direct research on its specific enzymatic reactions is limited, its structural similarity to other biologically active pentenoic acid derivatives, such as 4-pentenoic acid and 2-methyl-4-pentenoic acid, provides a strong foundation for hypothesizing its potential roles in biochemical pathways and for designing experimental investigations.[2][3][4]

This document outlines potential enzymatic reactions involving this compound based on the known metabolism of related compounds. It provides detailed hypothetical protocols to investigate these reactions and summarizes the known properties of the compound.

Hypothesized Biological Activity: Inhibition of Fatty Acid β-Oxidation

Based on the well-documented effects of 4-pentenoic acid, it is hypothesized that this compound may also function as an inhibitor of mitochondrial fatty acid β-oxidation.[2][4] The parent compound, 4-pentenoic acid, is known to be converted to reactive intermediates that inhibit 3-ketoacyl-CoA thiolase, a key enzyme in the β-oxidation spiral.[2] The presence of the dimethyl group at the 2-position of this compound may influence its recognition by acyl-CoA synthetases and subsequent metabolism, potentially altering its inhibitory potency or mechanism.

Potential Metabolic Pathway and Inhibition Mechanism

The proposed pathway, extrapolated from the metabolism of 4-pentenoic acid, is a two-step process that could lead to the inhibition of fatty acid oxidation.

fatty_acid_oxidation_inhibition cluster_cell Cell cluster_mitochondrion Mitochondrion 2_2_DM_4_PA This compound Acyl_CoA_Synthetase Acyl-CoA Synthetase 2_2_DM_4_PA->Acyl_CoA_Synthetase Activation 2_2_DM_4_P_CoA 2,2-Dimethyl-4-pentenoyl-CoA Acyl_CoA_Synthetase->2_2_DM_4_P_CoA Beta_Oxidation_Enzymes β-Oxidation Enzymes 2_2_DM_4_P_CoA->Beta_Oxidation_Enzymes Metabolism Reactive_Intermediate Reactive Intermediate (e.g., 3-keto-2,2-dimethyl-4-pentenoyl-CoA) Beta_Oxidation_Enzymes->Reactive_Intermediate Inhibition Inhibition Reactive_Intermediate->Inhibition Thiolase 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Blocked Inhibition->Thiolase biosynthesis_workflow Strain_Selection Select a microbial strain known for producing polyketides or other natural products. Fermentation Culture the strain in a suitable medium. Strain_Selection->Fermentation Precursor_Addition Add this compound to the culture at a specific growth phase. Fermentation->Precursor_Addition Extraction After fermentation, extract the secondary metabolites from the culture broth and mycelium. Precursor_Addition->Extraction Analysis Analyze the extract using LC-MS/MS or HPLC. Extraction->Analysis Identification Compare the metabolic profiles of the control and precursor-fed cultures to identify new or modified products. Analysis->Identification

References

Application Notes and Protocols for the Scale-Up Synthesis of 2,2-Dimethyl-4-pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scale-up synthesis of 2,2-Dimethyl-4-pentenoic acid, a valuable building block in pharmaceutical and chemical synthesis. The synthesis is a two-step process commencing with the Johnson-Claisen rearrangement of 3-methyl-2-buten-1-ol (prenol) with triethyl orthoacetate to yield ethyl 2,2-dimethyl-4-pentenoate. This intermediate is subsequently hydrolyzed to the final carboxylic acid product. This application note includes detailed experimental procedures, tabulated quantitative data from related industrial processes, and visualizations of the synthetic workflow and reaction mechanism to guide researchers in the successful scale-up of this synthesis.

Introduction

This compound is a carboxylic acid derivative with applications in the synthesis of various organic molecules, including active pharmaceutical ingredients. Its synthesis on a laboratory scale is well-established, and this document aims to provide a comprehensive guide for its production on a larger, preparative scale. The key transformation is the Johnson-Claisen rearrangement, a[1][1]-sigmatropic rearrangement that is highly efficient for the formation of carbon-carbon bonds.[2][3] This rearrangement of an allylic alcohol with an orthoester is typically catalyzed by a weak acid, such as propionic acid, and is often conducted at elevated temperatures.[2] The subsequent saponification of the resulting ester is a standard hydrolysis reaction. This protocol provides a representative method for scaling up this synthesis.

Synthetic Pathway Overview

The overall synthesis of this compound is a two-step process:

  • Step 1: Johnson-Claisen Rearrangement. 3-methyl-2-buten-1-ol reacts with triethyl orthoacetate in the presence of a catalytic amount of propionic acid to form ethyl 2,2-dimethyl-4-pentenoate.

  • Step 2: Saponification. The ethyl 2,2-dimethyl-4-pentenoate is hydrolyzed using a base, such as sodium hydroxide, followed by acidification to yield this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Johnson-Claisen Rearrangement cluster_intermediate Intermediate cluster_step2 Step 2: Saponification cluster_final Final Product 3-methyl-2-buten-1-ol 3-methyl-2-buten-1-ol Reaction_Vessel_1 Reaction at 130-140°C (Catalyst: Propionic Acid) 3-methyl-2-buten-1-ol->Reaction_Vessel_1 Triethyl orthoacetate Triethyl orthoacetate Triethyl orthoacetate->Reaction_Vessel_1 Ethyl 2,2-dimethyl-4-pentenoate Ethyl 2,2-dimethyl-4-pentenoate Reaction_Vessel_1->Ethyl 2,2-dimethyl-4-pentenoate Distillation Reaction_Vessel_2 Hydrolysis with NaOH then Acidification with HCl Ethyl 2,2-dimethyl-4-pentenoate->Reaction_Vessel_2 This compound This compound Reaction_Vessel_2->this compound Extraction & Purification

Figure 1: Overall synthetic workflow for this compound.

Data Presentation: Representative Industrial Synthesis of a Related Compound

Table 1: Reaction Conditions for the Synthesis of Methyl 3,3-dimethyl-4-pentenoate

ParameterExample 1Example 2Example 3Example 4
Starting Material Prenol (86.9 kg, 1.0 kmol)Prenol (86.9 kg, 1.0 kmol)Prenol (86.9 kg, 1.0 kmol)Prenol (86.9 kg, 1.0 kmol)
Reagent Trimethyl orthoacetate (145.5 kg, 1.2 kmol)Trimethyl orthoacetate (121.2 kg, 1.0 kmol)Trimethyl orthoacetate (181.8 kg, 1.5 kmol)Trimethyl orthoacetate (218.2 kg, 1.8 kmol)
Catalyst Nickel acetate (20.25 kg, 0.08 kmol)Anhydrous cupric chloride (1.35 kg, 0.01 kmol)Nickel sulfate (7.7 kg, 0.03 kmol)Nickel sulfate (2.67 kg, 0.01 kmol)
Temperature 200-210 °C180-190 °C190-200 °C240-250 °C
Pressure 1.5 MPa2.5 MPa3.0 MPa2.5 MPa
Reaction Time 9-10 h7-8 h8-9 h9-10 h
Product Yield 82.96%84.77%85.3%88.64%
Product Purity 99.66%99.56%99.33%99.11%
Reference [4][4][4][4]

Experimental Protocols

4.1. Step 1: Scale-Up Synthesis of Ethyl 2,2-dimethyl-4-pentenoate

This protocol is a representative procedure for the Johnson-Claisen rearrangement on a larger scale.

Materials and Equipment:

  • 3-methyl-2-buten-1-ol (prenol)

  • Triethyl orthoacetate

  • Propionic acid

  • A multi-neck, round-bottom flask or reactor equipped with a mechanical stirrer, a thermometer, a reflux condenser, and a distillation head.

  • Heating mantle or oil bath

  • Vacuum pump

Procedure:

  • Charge the reactor with 3-methyl-2-buten-1-ol (1.0 eq) and triethyl orthoacetate (1.5 - 2.0 eq).

  • Add a catalytic amount of propionic acid (0.01 - 0.05 eq).

  • Heat the reaction mixture to 130-140 °C with vigorous stirring. Ethanol will begin to distill from the reaction mixture.

  • Continuously remove the ethanol by distillation to drive the reaction to completion. The reaction can be monitored by GC analysis of aliquots.

  • After the reaction is complete (typically 6-10 hours, indicated by the cessation of ethanol distillation and GC analysis), cool the mixture to room temperature.

  • Purify the crude ethyl 2,2-dimethyl-4-pentenoate by vacuum distillation.

4.2. Step 2: Scale-Up Saponification of Ethyl 2,2-dimethyl-4-pentenoate

This protocol is a representative procedure for the hydrolysis of the ester to the final carboxylic acid product.

Materials and Equipment:

  • Ethyl 2,2-dimethyl-4-pentenoate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Methanol or Ethanol

  • Dichloromethane or Diethyl ether (for extraction)

  • Large reactor or flask with a mechanical stirrer and temperature control

  • Large separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve ethyl 2,2-dimethyl-4-pentenoate (1.0 eq) in methanol or ethanol in the reactor.

  • Prepare a solution of sodium hydroxide (2.0 - 2.5 eq) in water and add it to the ester solution with stirring. The reaction is exothermic, and the temperature may rise.

  • Heat the mixture to reflux (around 65-85°C) and maintain for 2-4 hours. The reaction progress can be monitored by TLC or GC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the alcohol solvent.

  • Dilute the remaining aqueous solution with water and transfer it to a large separatory funnel.

  • Wash the aqueous solution with dichloromethane or diethyl ether to remove any unreacted starting material or non-acidic impurities. Discard the organic layer.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 by the slow addition of concentrated hydrochloric acid.

  • Extract the acidified aqueous layer with several portions of dichloromethane or diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • The crude product can be further purified by vacuum distillation.

Mechanism and Workflow Visualization

The Johnson-Claisen rearrangement proceeds through a concerted, pericyclic mechanism involving a six-membered, chair-like transition state.

Johnson_Claisen_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_rearrangement [3,3]-Sigmatropic Rearrangement cluster_product Product R1 Allylic Alcohol (3-methyl-2-buten-1-ol) I3 Attack by Allylic Alcohol R1->I3 R2 Orthoester (Triethyl orthoacetate) I1 Protonation of Orthoester R2->I1 Catalyst Acid Catalyst (Propionic Acid) Catalyst->I1 I2 Loss of Ethanol I1->I2 -EtOH I2->I3 I4 Formation of Ketene Acetal I3->I4 -EtOH TS Chair-like Transition State I4->TS P γ,δ-Unsaturated Ester (Ethyl 2,2-dimethyl-4-pentenoate) TS->P

Figure 2: Mechanism of the Johnson-Claisen rearrangement.

Safety Considerations

  • Triethyl orthoacetate and 3-methyl-2-buten-1-ol: These reagents are flammable and should be handled in a well-ventilated fume hood away from ignition sources.

  • Propionic acid: Corrosive and causes skin and eye burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium hydroxide and Hydrochloric acid: These are corrosive and should be handled with extreme care, using appropriate PPE. The dilution and neutralization steps are exothermic and should be performed with cooling.

  • Scale-up operations: All scale-up procedures should be conducted by trained personnel with appropriate engineering controls in place. A thorough safety review should be conducted before commencing any large-scale reaction.

Conclusion

The two-step synthesis of this compound via a Johnson-Claisen rearrangement and subsequent saponification is a robust and scalable process. By following the detailed protocols and considering the representative data from related industrial syntheses, researchers and drug development professionals can effectively produce this valuable chemical intermediate on a larger scale. Careful control of reaction parameters and adherence to safety protocols are essential for a successful and safe scale-up synthesis.

References

Application Notes and Protocols for 2,2-Dimethyl-4-pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-4-pentenoic acid is a specialty chemical, classified as a methyl-branched unsaturated fatty acid, that holds potential as a versatile building block in organic synthesis and drug development.[1] Its unique structure, featuring both a carboxylic acid group and a terminal vinyl group, allows for a variety of chemical transformations, making it a valuable intermediate for the synthesis of complex molecules.[2] This document provides detailed safety precautions, handling protocols, and representative experimental procedures to guide researchers in the safe and effective use of this compound.

Safety Precautions and Hazard Information

This compound is a hazardous chemical that requires careful handling to prevent exposure and ensure laboratory safety. The primary hazards associated with this compound are its corrosive nature, causing severe skin burns and eye damage.[3] It is also a combustible liquid.[3]

GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage[1]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage[4]
Corrosive to Metals1H290: May be corrosive to metals[3]
Flammable Liquids4H227: Combustible liquid[3]

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound. The following personal protective equipment is mandatory to minimize exposure:

Protection TypeSpecification
Eye and Face Protection Chemical safety goggles and a face shield are required to protect against splashes.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any signs of degradation before use.
Body Protection A lab coat or chemical-resistant apron should be worn. In case of a significant risk of splashing, full-body protection may be necessary.
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a respirator with an appropriate organic vapor cartridge is recommended.

Handling and Storage Protocols

Proper handling and storage procedures are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.

Handling:

  • Ventilation: Always handle this chemical in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation of vapors.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.

  • Ignition Sources: Keep away from open flames, sparks, and other potential ignition sources as it is a combustible liquid.[3]

  • Transfers: When transferring the liquid, use appropriate tools such as a pipette or a syringe to avoid spills.

Storage:

  • Container: Store in the original, tightly sealed container.[3] The container should be resistant to corrosion.

  • Temperature: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[3]

  • Incompatible Materials: Keep away from strong oxidizing agents, bases, and reducing agents to prevent vigorous reactions.

  • Segregation: Store separately from incompatible materials to prevent accidental mixing.

Emergency and First Aid Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is crucial.

First Aid Measures:

Exposure RouteFirst Aid Instructions
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5]
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Spill and Leak Procedures:

  • Small Spills: Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth. Place the absorbed material in a sealed container for proper disposal.

  • Large Spills: Evacuate the area and prevent entry of unnecessary personnel. Wear appropriate PPE, including respiratory protection. Contain the spill using a dike or other suitable barrier. Absorb the spilled material and collect it in a sealed container for disposal.

  • Ventilation: Ensure adequate ventilation of the spill area.

  • Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[3]

Experimental Protocols

This compound's bifunctional nature allows for a range of chemical transformations. Below are representative protocols for common reactions involving this compound.

1. Esterification of this compound

This protocol describes a general procedure for the synthesis of an ester from this compound, a common reaction in the development of pharmaceutical intermediates.

  • Materials:

    • This compound

    • Alcohol (e.g., ethanol, methanol)

    • Acid catalyst (e.g., concentrated sulfuric acid)

    • Anhydrous sodium sulfate

    • Dichloromethane (or other suitable solvent)

    • Saturated sodium bicarbonate solution

    • Brine solution

  • Procedure:

    • In a round-bottom flask, dissolve this compound in an excess of the desired alcohol.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

    • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the excess alcohol under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude ester.

    • Purify the crude product by column chromatography or distillation.

2. Amide Synthesis from this compound

This protocol outlines a general method for the formation of an amide, a key functional group in many pharmaceutical compounds.

  • Materials:

    • This compound

    • Thionyl chloride or oxalyl chloride

    • Amine

    • Anhydrous dichloromethane (or other aprotic solvent)

    • Triethylamine (or other non-nucleophilic base)

    • Saturated ammonium chloride solution

    • Brine solution

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous dichloromethane.

    • Cool the solution to 0 °C and slowly add thionyl chloride or oxalyl chloride.

    • Allow the reaction to stir at room temperature until the conversion to the acid chloride is complete (monitor by IR spectroscopy or quenching a small aliquot with methanol and analyzing by GC-MS).

    • Remove the excess thionyl chloride and solvent under reduced pressure.

    • Dissolve the resulting crude acid chloride in fresh anhydrous dichloromethane.

    • In a separate flask, dissolve the desired amine and triethylamine in anhydrous dichloromethane.

    • Slowly add the acid chloride solution to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction with a saturated ammonium chloride solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude amide.

    • Purify the crude product by recrystallization or column chromatography.

Visualizations

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_receipt Receiving and Storage cluster_preparation Experiment Preparation cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal Receipt Receive Chemical Inspect Inspect Container for Damage Receipt->Inspect Store Store in a Cool, Dry, Ventilated Area Inspect->Store RiskAssessment Conduct Risk Assessment Store->RiskAssessment PPE Don Appropriate PPE RiskAssessment->PPE FumeHood Prepare Chemical Fume Hood PPE->FumeHood Transfer Transfer Chemical FumeHood->Transfer Reaction Perform Reaction Transfer->Reaction Monitor Monitor Reaction Progress Reaction->Monitor Quench Quench Reaction Monitor->Quench Workup Perform Aqueous Workup Quench->Workup Waste Segregate Hazardous Waste Workup->Waste Dispose Dispose of Waste Properly Waste->Dispose

Caption: A logical workflow for the safe handling of this compound.

Note on Signaling Pathways: As of the current literature, there are no well-defined signaling pathways directly involving this compound. However, as a branched-chain fatty acid, it may have interactions with metabolic pathways. Research in this area is ongoing. The provided workflow diagram serves as a logical guide for safe laboratory practices with this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Dimethyl-4-pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,2-Dimethyl-4-pentenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most widely employed and effective method for the synthesis of this compound is the Johnson-Claisen rearrangement (also known as the orthoester Claisen rearrangement). This reaction involves the[1][1]-sigmatropic rearrangement of an intermediate ketene acetal, formed in situ from an allylic alcohol and a trialkyl orthoacetate. The resulting γ,δ-unsaturated ester is then hydrolyzed to yield the final carboxylic acid.[2][3][4]

Q2: What are the typical starting materials for the synthesis of this compound via the Johnson-Claisen rearrangement?

A2: The typical starting materials are 2-methyl-3-buten-2-ol (an allylic alcohol) and a trialkyl orthoacetate, such as trimethyl orthoacetate or triethyl orthoacetate. A weak acid catalyst, such as propionic acid, is often used to facilitate the reaction.[3][5][6]

Q3: What are the key reaction parameters that influence the yield of the Johnson-Claisen rearrangement?

A3: The key parameters include reaction temperature, the choice of orthoester, the catalyst, and the removal of alcohol byproduct to drive the equilibrium forward. High temperatures are generally required, often in the range of 100-200°C.[5][6]

Q4: How is the final this compound isolated and purified?

A4: After the rearrangement reaction, the resulting ester is typically hydrolyzed using a base (like potassium hydroxide) in an alcoholic solvent. The reaction mixture is then acidified to protonate the carboxylate, followed by extraction with an organic solvent. The final purification is usually achieved by distillation under reduced pressure.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Low or No Product Yield
Symptom Potential Cause Suggested Solution
Reaction does not proceed or is very slow Insufficient temperature. The Claisen rearrangement is a thermal process and often requires high temperatures to overcome the activation energy.[5]Gradually increase the reaction temperature, potentially using a higher-boiling solvent if necessary. Microwave irradiation can also be explored to reduce reaction times.[5]
Ineffective catalyst. The acid catalyst may be too weak or decomposed.Use a fresh, weak acid catalyst like propionic acid. While stronger Lewis acids can be used to lower the reaction temperature, they may also promote side reactions.[7]
Reversible reaction. The equilibrium may not be shifted towards the product.The reaction produces an alcohol as a byproduct. Removing this alcohol by distillation as it forms will drive the reaction to completion according to Le Châtelier's principle.
Low isolated yield after workup Incomplete hydrolysis of the ester intermediate.Ensure complete saponification by using a sufficient excess of base and allowing adequate reaction time. Monitor the reaction by TLC or GC to confirm the disappearance of the ester.
Loss of product during extraction. The product may have some water solubility.Perform multiple extractions with a suitable organic solvent. Ensure the aqueous layer is fully saturated with a salt like NaCl (brine) to decrease the solubility of the organic acid.
Decomposition of the product during distillation. The product may be thermally sensitive at atmospheric pressure.Purify the final product by vacuum distillation to lower the boiling point and prevent decomposition.
Formation of Impurities and Side Products
Symptom Potential Cause Suggested Solution
Presence of a significant amount of the starting allylic alcohol in the final product. Incomplete reaction.See "Reaction does not proceed or is very slow" in the low yield section.
Formation of an ether byproduct. The orthoester can act as an alkylating agent, especially at high temperatures.Optimize the reaction temperature and time to favor the rearrangement over ether formation. Using a milder acid catalyst might also help.
Observation of rearranged byproducts. If the starting allylic alcohol is not pure and contains isomeric impurities, these can also undergo rearrangement to produce different unsaturated acid isomers.Ensure the purity of the starting 2-methyl-3-buten-2-ol.

Experimental Protocols

Key Experiment: Johnson-Claisen Rearrangement for the Synthesis of Ethyl 2,2-Dimethyl-4-pentenoate

This protocol is a representative procedure for the ester intermediate, which is subsequently hydrolyzed.

Materials:

  • 2-methyl-3-buten-2-ol

  • Triethyl orthoacetate

  • Propionic acid (catalytic amount)

  • High-boiling point solvent (e.g., xylene or toluene)

Procedure:

  • Set up a distillation apparatus with a round-bottom flask, a distillation head, a condenser, and a receiving flask.

  • To the round-bottom flask, add 2-methyl-3-buten-2-ol, a molar excess of triethyl orthoacetate (typically 2-3 equivalents), and a catalytic amount of propionic acid. A high-boiling solvent can be added if necessary.

  • Heat the reaction mixture to a temperature that allows for the steady distillation of the ethanol byproduct (typically around 140-180°C).

  • Continuously remove the ethanol as it forms to drive the reaction to completion.

  • Monitor the progress of the reaction using TLC or GC to observe the disappearance of the starting alcohol.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess triethyl orthoacetate and solvent under reduced pressure.

  • The crude ethyl 2,2-dimethyl-4-pentenoate can be purified by vacuum distillation.

Hydrolysis of Ethyl 2,2-Dimethyl-4-pentenoate

Materials:

  • Ethyl 2,2-dimethyl-4-pentenoate

  • Potassium hydroxide (KOH)

  • Ethanol or Methanol

  • Hydrochloric acid (HCl)

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the crude ethyl 2,2-dimethyl-4-pentenoate in ethanol or methanol in a round-bottom flask.

  • Add a solution of potassium hydroxide in water or alcohol (typically a 2-3 molar excess).

  • Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC or GC).

  • Cool the reaction mixture to room temperature and remove the alcohol solvent under reduced pressure.

  • Dissolve the remaining residue in water and extract with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 1-2.

  • Extract the aqueous layer multiple times with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude acid by vacuum distillation.

Data Presentation

Table 1: Influence of Reaction Parameters on the Yield of a Related 3,3-Dimethyl-4-pentenoic Acid Methyl Ester Synthesis.

Parameter Condition Yield (%) Notes
Reactant Ratio (Prenol:Trimethyl orthoacetate) 1 : 1.582.01Reaction at 150-160°C and 2.5 MPa.[8]
1 : 1.282.37Reaction at 240-250°C and 1.0 MPa.[8]
1 : 1.888.70Reaction at 240-250°C and 2.5 MPa.[8]
Catalyst Nickel sulfate82-88Solid catalyst used under pressure.[8]
Reaction Time 6-7 hours82.01At 150-160°C.[8]
9-10 hours82.37-88.70At 240-250°C.[8]

Note: Data is for the synthesis of the 3,3-dimethyl isomer but provides insight into the general effects of reaction conditions.

Visualizations

Synthesis_Workflow cluster_rearrangement Johnson-Claisen Rearrangement cluster_hydrolysis Hydrolysis cluster_purification Purification Start 2-Methyl-3-buten-2-ol + Triethyl Orthoacetate Reaction Heat (140-180°C) + Acid Catalyst Start->Reaction Intermediate Ethyl 2,2-Dimethyl-4-pentenoate Reaction->Intermediate Byproduct Ethanol (distilled off) Reaction->Byproduct Hydrolysis_Step 1. KOH, EtOH, Reflux 2. HCl (aq) Intermediate->Hydrolysis_Step Final_Product This compound Hydrolysis_Step->Final_Product Purification_Step Vacuum Distillation Final_Product->Purification_Step

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions Start Low Yield of This compound Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Hydrolysis_Issue Incomplete Hydrolysis? Start->Hydrolysis_Issue Workup_Loss Loss During Workup? Start->Workup_Loss Increase_Temp Increase Temperature / Use Microwave Incomplete_Reaction->Increase_Temp Yes Remove_Byproduct Efficiently Remove Alcohol Byproduct Incomplete_Reaction->Remove_Byproduct Yes Check_Catalyst Check Catalyst Activity Incomplete_Reaction->Check_Catalyst Yes Optimize_Hydrolysis Optimize Hydrolysis Conditions (Time, Base eq.) Hydrolysis_Issue->Optimize_Hydrolysis Yes Improve_Extraction Improve Extraction Protocol (Multiple Extractions, Brine) Workup_Loss->Improve_Extraction Yes

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Purification of 2,2-Dimethyl-4-pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,2-Dimethyl-4-pentenoic acid from a reaction mixture. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low yield of purified product.

  • Potential Cause: Incomplete extraction from the organic phase.

    • Solution: Ensure the pH of the aqueous phase is sufficiently basic (pH > 10) during the initial extraction to deprotonate the carboxylic acid and transfer it to the aqueous layer. Use a pH meter to verify.

  • Potential Cause: Incomplete back-extraction from the aqueous phase.

    • Solution: Ensure the pH of the aqueous phase is sufficiently acidic (pH < 2) to protonate the carboxylate and allow for its extraction back into an organic solvent. Use a pH meter to verify.

  • Potential Cause: Product loss during distillation.

    • Solution: Ensure the vacuum is stable and the collection flask is adequately cooled. Avoid overheating the distillation flask, which can lead to decomposition.

  • Potential Cause: Inefficient separation during chromatography.

    • Solution: Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) may be necessary. Adding a small amount of acetic acid to the eluent can help reduce tailing.

Issue 2: Product is discolored (yellow or brown tint).

  • Potential Cause: Presence of high-boiling point impurities.

    • Solution: Perform fractional distillation under reduced pressure carefully, ensuring good separation between the forerun, the main fraction, and the residue.

  • Potential Cause: Thermal decomposition during distillation.

    • Solution: Use a lower distillation temperature by applying a higher vacuum. Ensure the residence time at high temperature is minimized.

  • Potential Cause: Residual acidic or basic reagents.

    • Solution: Ensure thorough washing of the organic extracts to remove any remaining acid or base from the workup.

Issue 3: Presence of impurities in the final product as confirmed by NMR or GC-MS.

  • Potential Cause: Unreacted starting materials.

    • Solution: If starting materials have significantly different boiling points, fractional distillation should be effective. If not, column chromatography may be required.

  • Potential Cause: Byproducts from the synthesis.

    • Solution: For the malonic ester synthesis route, dialkylated byproducts may be present. These are typically higher boiling and can be separated by fractional distillation. For the piperidine and propylene oxide route, residual piperidine can be removed by an acidic wash during the extraction.

  • Potential Cause: Co-distillation with an impurity of similar boiling point.

    • Solution: If distillation is ineffective, employ column chromatography with an appropriate solvent system for separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The impurities depend on the synthetic route.

  • Malonic Ester Synthesis: Unreacted diethyl malonate, allyl bromide/chloride, and the dialkylated byproduct, diethyl diallylmalonate.

  • Piperidine and Propylene Oxide Synthesis: Unreacted piperidine and propylene oxide.[1]

Q2: What is the recommended first step for purification from the crude reaction mixture?

A2: An acid-base extraction is a highly effective initial purification step to separate the acidic product from neutral and basic impurities.

Q3: At what temperature and pressure should I distill this compound?

A3: The boiling point of this compound is 104-108 °C at 20 mmHg. It is recommended to perform the distillation under reduced pressure to avoid decomposition at higher temperatures.

Q4: What type of chromatography is suitable for purifying this compound?

A4: Silica gel column chromatography is a suitable method. A typical mobile phase would be a gradient of ethyl acetate in hexane. Adding a small amount (0.5-1%) of acetic acid to the eluent can improve peak shape by preventing tailing.

Q5: How can I confirm the purity of my final product?

A5: Purity can be assessed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can be used to confirm the structure and identify any remaining impurities. The refractive index of the pure compound can also be measured and compared to the literature value (n20/D 1.431).

Data Presentation

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
This compound 128.17104-108 @ 20 mmHg0.9331.431
Diethyl malonate160.17199[2]1.0551.414
Diethyl allylmalonate200.23222-223[3]1.015[3]1.431[3]
Diethyl diallylmalonate240.30128-130 @ 12 mmHg[4]0.994[5]1.446[5]
Piperidine85.15106[6][7]0.862[7]1.453
Propylene oxide58.0835[8][9]0.830[9]1.366

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate this compound from neutral and basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as diethyl ether or dichloromethane (e.g., 100 mL of solvent per 10 g of crude mixture).

  • Basification: Transfer the organic solution to a separatory funnel and extract with a 1 M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). Use a volume of basic solution approximately equal to the organic phase. Repeat the extraction twice.

  • Separation of Layers: Combine the aqueous extracts. The neutral impurities will remain in the organic layer, which can be set aside.

  • Acidification: Cool the combined aqueous extracts in an ice bath and acidify with concentrated hydrochloric acid (HCl) until the pH is below 2. The this compound will precipitate or form an oily layer.

  • Back-Extraction: Extract the acidified aqueous layer with a fresh portion of diethyl ether or dichloromethane. Repeat the extraction three times.

  • Drying and Concentration: Combine the organic extracts from the back-extraction, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Protocol 2: Purification by Fractional Distillation under Reduced Pressure

This protocol is suitable for separating this compound from impurities with different boiling points.

  • Setup: Assemble a fractional distillation apparatus with a vacuum source. Use a short Vigreux column for efficient separation. Ensure all glassware is dry and the joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the crude this compound obtained from the acid-base extraction to the distillation flask along with a magnetic stir bar or boiling chips.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Collect the initial fraction (forerun), which will contain any low-boiling impurities.

    • As the temperature stabilizes at the boiling point of the product (104-108 °C at 20 mmHg), collect the main fraction in a clean, pre-weighed receiving flask.

    • Stop the distillation before all the material has vaporized to avoid contamination with high-boiling impurities.

  • Recovery: The collected main fraction is the purified this compound.

Protocol 3: Purification by Column Chromatography

This method is useful for removing impurities with similar boiling points to the product.

  • Column Preparation: Pack a glass chromatography column with silica gel using a slurry method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., 5% ethyl acetate in hexane) and load it onto the top of the silica gel column.

  • Elution:

    • Begin eluting the column with a low-polarity solvent mixture (e.g., 5% ethyl acetate in hexane).

    • Gradually increase the polarity of the eluent (e.g., to 10-20% ethyl acetate in hexane) to elute the desired product. To prevent streaking, 0.5-1% acetic acid can be added to the mobile phase.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Mandatory Visualization

Purification_Troubleshooting start Crude Product extraction Acid-Base Extraction start->extraction issue_yield Low Yield? extraction->issue_yield Check Yield distillation Fractional Distillation issue_color Discolored? distillation->issue_color Check Appearance chromatography Column Chromatography pure_product Pure Product chromatography->pure_product optimize_chrom Optimize Chromatography (Solvent System) chromatography->optimize_chrom issue_yield->distillation No check_ph Check pH of Aqueous Layers issue_yield->check_ph Yes issue_purity Impurities Present? issue_color->issue_purity No optimize_dist Optimize Distillation (Vacuum, Temperature) issue_color->optimize_dist Yes issue_purity->chromatography Yes issue_purity->pure_product No check_ph->extraction optimize_dist->distillation

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 2,2-Dimethyl-4-pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Dimethyl-4-pentenoic acid. The following information is designed to help identify and resolve common issues encountered during two primary synthetic routes: the Ireland-Claisen Rearrangement and Malonic Ester Synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent methods for synthesizing this compound are the Ireland-Claisen rearrangement of an allyl ester of isobutyric acid and the alkylation of a malonic ester derivative with an allyl halide, followed by hydrolysis and decarboxylation.

Q2: I am observing a mixture of stereoisomers in my product from the Ireland-Claisen rearrangement. How can I improve the diastereoselectivity?

A2: The stereochemical outcome of the Ireland-Claisen rearrangement is determined by the geometry of the intermediate silyl ketene acetal. The formation of E- and Z-enolates can be influenced by the solvent system. Generally, using a non-polar solvent like THF favors the formation of the Z-enolate, while adding a polar, coordinating solvent such as HMPA can favor the E-enolate. The reaction proceeds through a chair-like transition state, but a boat transition state is also possible and can lead to the formation of side products.[1] Careful control of the enolization conditions is crucial for high stereoselectivity.

Q3: My malonic ester synthesis is resulting in a significant amount of a higher molecular weight byproduct. What is it likely to be?

A3: A common side product in malonic ester synthesis is the dialkylated product. This occurs when the mono-alkylated intermediate is deprotonated again by the base and reacts with a second molecule of the alkyl halide. To minimize this, it is advisable to use a strict 1:1 stoichiometry of your malonate substrate to the allyl halide.

Q4: The final decarboxylation step of my malonic ester synthesis seems to be incomplete. What can I do to drive the reaction to completion?

A4: Incomplete decarboxylation can leave residual di-acid, complicating purification. Ensure that the hydrolysis of the ester is complete before attempting decarboxylation. Decarboxylation of malonic acids is typically achieved by heating. If you are experiencing incomplete reaction, increasing the temperature or reaction time may be necessary. For substrates sensitive to harsh acidic conditions and high temperatures, a Krapcho decarboxylation, which is performed under milder, neutral conditions with a salt in a polar aprotic solvent like DMSO, can be a more effective alternative.[2]

Troubleshooting Guides

Route 1: Ireland-Claisen Rearrangement

This route involves the[3][3]-sigmatropic rearrangement of the silyl ketene acetal of allyl isobutyrate.

Issue: Low Yield of this compound

Potential Cause Troubleshooting Steps
Incomplete Enolate Formation Ensure the use of a strong, non-nucleophilic base such as LDA or KHMDS. The base should be freshly prepared or titrated to ensure its activity. Anhydrous reaction conditions are critical as any moisture will quench the base.
Inefficient Silyl Trapping Use a reactive silylating agent like trimethylsilyl chloride (TMSCl). Ensure it is added to the enolate at low temperature to facilitate efficient trapping.
Suboptimal Rearrangement Conditions The rearrangement is thermally induced. If the reaction is sluggish, a moderate increase in temperature (e.g., refluxing in THF or toluene) may be required. Monitor the reaction progress by TLC or GC to avoid decomposition at excessively high temperatures.
Hydrolysis of Silyl Ketene Acetal The silyl ketene acetal intermediate is sensitive to moisture. Maintain strictly anhydrous conditions until the aqueous workup.

Issue: Formation of Impurities

Potential Side Product Cause Mitigation and Troubleshooting
Diastereomers The reaction may proceed through both chair and boat transition states, leading to different stereoisomers.[1]Optimize solvent conditions to favor one enolate geometry (E or Z). The use of chelating agents can sometimes influence the transition state geometry.
Unreacted Starting Material (Allyl isobutyrate) Incomplete reaction due to issues with base, temperature, or reaction time.Re-evaluate the activity of the base, ensure anhydrous conditions, and consider extending the reaction time or increasing the temperature.
Hydrolyzed Starting Material (Isobutyric acid) Presence of water during the reaction before the rearrangement is complete.Ensure all glassware is oven-dried and solvents are anhydrous.
Route 2: Malonic Ester Synthesis

This route involves the allylation of a dialkyl 2,2-dimethylmalonate followed by hydrolysis and decarboxylation.

Issue: Low Yield of the Mono-allylated Intermediate

Potential Cause Troubleshooting Steps
Ineffective Deprotonation Use a suitable base like sodium ethoxide in ethanol. Ensure the base is not expired and that the reaction is conducted under anhydrous conditions.
E2 Elimination of Allyl Halide The basic conditions can promote the elimination of HX from the allyl halide. This is less common with primary halides like allyl chloride or bromide but can be a factor.
Transesterification Using a base with a different alkyl group than the malonic ester (e.g., sodium methoxide with diethyl malonate) can lead to a mixture of esters.[2]

Issue: Formation of Impurities

Potential Side Product Cause Mitigation and Troubleshooting
Dialkylated Product (Dialkyl 2-allyl-2-methylmalonate) The mono-allylated product can undergo a second alkylation. This is a very common side product.Use a 1:1 molar ratio of the malonic ester to the allyl halide. Add the allyl halide slowly to the reaction mixture.
Unreacted Malonic Ester Incomplete reaction.Ensure sufficient base is used for complete deprotonation. Allow for adequate reaction time.
2,2-Dimethylmalonic Acid Premature hydrolysis of the ester groups during the alkylation step due to the presence of water.Maintain strictly anhydrous conditions throughout the alkylation.
Allyl 2,2-Dimethylmalonate (di-acid) Incomplete decarboxylation after the hydrolysis step.Ensure complete hydrolysis of the esters before proceeding to decarboxylation. Increase the temperature and/or duration of the decarboxylation step. Consider using Krapcho decarboxylation conditions.[2]

Experimental Protocols

Key Experiment 1: Ireland-Claisen Rearrangement of Allyl Isobutyrate

This protocol is adapted from a general procedure for the Ireland-Claisen rearrangement.

  • Enolate Formation: To a solution of allyl isobutyrate (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise. Stir the mixture at -78 °C for 30 minutes.

  • Silyl Ketene Acetal Formation: To the enolate solution, add trimethylsilyl chloride (TMSCl) (1.2 eq) dropwise at -78 °C. After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 1 hour.

  • Rearrangement: Heat the reaction mixture to reflux (approximately 66 °C in THF) and monitor the progress of the rearrangement by TLC or GC. The reaction is typically complete within a few hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench with 1 M HCl. Extract the product with an organic solvent such as diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude this compound can be purified by vacuum distillation or flash column chromatography.

Key Experiment 2: Malonic Ester Synthesis of this compound

This protocol is a general procedure for the alkylation and subsequent hydrolysis and decarboxylation of a malonic ester.

  • Enolate Formation: In a flame-dried flask under an inert atmosphere, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in anhydrous ethanol. To this solution, add diethyl 2,2-dimethylmalonate (1.0 eq) dropwise.

  • Alkylation: To the solution of the enolate, add allyl bromide (1.0 eq) dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the mixture at reflux for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Hydrolysis (Saponification): Cool the reaction mixture and add a solution of sodium hydroxide (2.5 eq) in water. Heat the mixture to reflux until the ester is fully hydrolyzed (typically several hours).

  • Decarboxylation: After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of ~1-2. Heat the acidified solution to reflux. Carbon dioxide will evolve. Continue heating until gas evolution ceases.

  • Work-up and Purification: Cool the reaction mixture and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can then be purified by vacuum distillation.

Visualizations

Ireland_Claisen_Rearrangement Ireland-Claisen Rearrangement Pathway start Allyl Isobutyrate enolate Lithium Enolate start->enolate LDA, THF, -78°C silyl_ketene Silyl Ketene Acetal enolate->silyl_ketene TMSCl rearrangement [3,3]-Sigmatropic Rearrangement silyl_ketene->rearrangement silyl_ester Silyl Ester of Product rearrangement->silyl_ester Heat (Δ) product This compound silyl_ester->product Aqueous Workup (H3O+)

Caption: Synthetic pathway for this compound via Ireland-Claisen rearrangement.

Malonic_Ester_Synthesis Malonic Ester Synthesis Pathway start Diethyl 2,2-Dimethylmalonate enolate Enolate start->enolate NaOEt, EtOH alkylation Allylation enolate->alkylation mono_product Allyl Dimethylmalonate Ester alkylation->mono_product Allyl Bromide side_product Diallylated Side Product alkylation->side_product Excess Allyl Bromide hydrolysis Saponification mono_product->hydrolysis 1. NaOH, H2O 2. H3O+ di_acid Allyl Dimethylmalonic Acid hydrolysis->di_acid decarboxylation Decarboxylation di_acid->decarboxylation Heat (Δ) final_product This compound decarboxylation->final_product

Caption: Synthetic pathway for this compound via malonic ester synthesis.

Troubleshooting_Low_Yield Troubleshooting Low Yield in Synthesis cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions low_yield Low Product Yield base_inactive Inactive Base? low_yield->base_inactive reagents_wet Wet Solvents/Reagents? low_yield->reagents_wet temp_low Temperature Too Low? low_yield->temp_low time_short Reaction Time Too Short? low_yield->time_short stoichiometry Incorrect Stoichiometry? low_yield->stoichiometry dialkylation Dialkylation Occurring? (Malonic Ester Route) low_yield->dialkylation elimination Elimination of Allyl Halide? low_yield->elimination solution1 solution1 base_inactive->solution1 Solution: Use fresh/titrated base solution2 solution2 reagents_wet->solution2 Solution: Use anhydrous solvents solution3 solution3 temp_low->solution3 Solution: Increase temperature solution4 solution4 time_short->solution4 Solution: Increase reaction time solution5 solution5 stoichiometry->solution5 Solution: Verify molar ratios solution6 solution6 dialkylation->solution6 Solution: Slow addition of halide solution7 solution7 elimination->solution7 Solution: Use lower temperature

Caption: A logical workflow for troubleshooting low product yield in synthesis.

References

Technical Support Center: Troubleshooting Low Yield in 2,2-Dimethyl-4-pentenoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2,2-Dimethyl-4-pentenoic acid. Our aim is to help you diagnose and resolve issues leading to low product yield, ensuring the efficiency and success of your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are its critical steps?

A1: The most prevalent and versatile method for synthesizing this compound is the malonic ester synthesis. This multi-step process involves the sequential alkylation of a malonate ester (typically diethyl malonate) followed by hydrolysis and decarboxylation. The critical steps are:

  • First Deprotonation: Formation of an enolate from diethyl malonate using a suitable base.

  • First Alkylation (Methylation): Reaction of the enolate with a methylating agent (e.g., methyl iodide).

  • Second Deprotonation: Formation of a new enolate from the mono-methylated malonate.

  • Second Alkylation (Allylation): Reaction of the second enolate with an allyl halide (e.g., allyl bromide).

  • Hydrolysis and Decarboxylation: Conversion of the dialkylated malonate ester to the final carboxylic acid product.

Q2: I am observing a significant amount of mono-methylated product and unreacted starting material. What could be the cause?

A2: This issue often points to incomplete deprotonation or alkylation in the first two steps. Several factors could be at play:

  • Insufficient Base: The molar equivalent of the base used for the initial deprotonation may be inadequate.

  • Base Strength: The base might not be strong enough to completely deprotonate the diethyl malonate.

  • Reaction Time/Temperature: The reaction time or temperature for the methylation step may be insufficient for the reaction to go to completion.

Q3: My reaction is producing a mixture of di-methylated and di-allylated byproducts. How can I improve the selectivity of the sequential alkylation?

A3: The formation of undesired dialkylated products is a common challenge. To enhance selectivity:

  • Controlled Stoichiometry: Use a precise 1:1 molar ratio of the enolate to the alkylating agent in each step.

  • Stepwise Addition: Ensure the first alkylation (methylation) is complete before initiating the second deprotonation and subsequent allylation. Monitoring the reaction progress by techniques like TLC or GC-MS is crucial.

  • Temperature Control: Maintain optimal temperature control during each alkylation step to prevent side reactions.

Q4: The final hydrolysis and decarboxylation step is resulting in a low yield of this compound. What are the potential issues?

A4: Low yields in the final step can be due to incomplete hydrolysis, incomplete decarboxylation, or side reactions.

  • Incomplete Hydrolysis: The ester groups may not be fully hydrolyzed to the dicarboxylic acid intermediate. Using a stronger base or acid, or prolonging the reaction time, can help.

  • Inefficient Decarboxylation: Decarboxylation of dialkylated malonic acids can be sterically hindered and may require elevated temperatures to proceed to completion.

  • Side Reactions: Under harsh conditions, side reactions such as esterification of the product with the alcohol solvent (if using a base like sodium ethoxide for hydrolysis) can occur.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving specific issues that may lead to low yields during the synthesis of this compound.

Issue 1: Low Yield of Diethyl Dimethylallylmalonate (Intermediate)
Symptom Potential Cause Suggested Solution
High proportion of unreacted diethyl malonate Incomplete first deprotonation.- Ensure the use of at least one full equivalent of a suitable base (e.g., sodium ethoxide).- Use a stronger base like sodium hydride (NaH) in an aprotic solvent like THF.
Presence of significant amounts of diethyl methylmalonate Incomplete second deprotonation or allylation.- Confirm the addition of a second full equivalent of base before adding the allyl halide.- Increase the reaction time or temperature for the allylation step.
Formation of diethyl diallylmalonate Premature addition of allyl bromide or carryover of unreacted enolate from the first step.- Ensure complete consumption of methyl iodide before proceeding to the second alkylation.- Purify the mono-methylated intermediate before the second alkylation if necessary.
Low overall conversion to alkylated products Poor quality of reagents or improper reaction setup.- Use freshly distilled solvents and high-purity alkylating agents.- Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Low Yield of this compound from Diethyl Dimethylallylmalonate
Symptom Potential Cause Suggested Solution
Presence of ester-containing compounds in the final product Incomplete hydrolysis.- Increase the concentration of the acid or base used for hydrolysis.- Extend the reflux time for the hydrolysis step.[1]
Isolation of dimethylallylmalonic acid (the dicarboxylic acid intermediate) Incomplete decarboxylation.- Increase the temperature of the decarboxylation step. Dialkylated malonic acids often require heating above 150 °C.[2]
Cloudy or impure final product after workup Inefficient purification.- Perform a careful fractional distillation under reduced pressure to separate the product from byproducts and residual solvents.
Low recovery after purification Product loss during extraction or distillation.- Ensure proper phase separation during aqueous workup.- Optimize distillation conditions (pressure and temperature) to minimize loss of the relatively volatile product.

Experimental Protocols

Protocol 1: Synthesis of Diethyl Dimethylallylmalonate

1. First Methylation:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide by cautiously adding sodium (1.0 eq) to absolute ethanol.

  • To the stirred sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature.

  • After the addition is complete, add methyl iodide (1.0 eq) dropwise.

  • Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC or GC-MS until the starting malonate is consumed.

2. Second Alkylation (Allylation):

  • Cool the reaction mixture to room temperature.

  • Prepare a fresh solution of sodium ethoxide (1.0 eq) in a separate flask.

  • Slowly add the crude diethyl methylmalonate solution to the fresh sodium ethoxide solution.

  • Add allyl bromide (1.0 eq) dropwise to the mixture.

  • Heat the reaction to reflux for 2-4 hours, monitoring for the disappearance of the mono-alkylated intermediate.

3. Workup and Purification:

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Add water and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude diethyl dimethylallylmalonate by vacuum distillation.

Protocol 2: Hydrolysis and Decarboxylation
  • To the purified diethyl dimethylallylmalonate, add an excess of a 6 M solution of sulfuric acid or hydrochloric acid.

  • Heat the mixture to a vigorous reflux. The temperature should be high enough to effect decarboxylation (typically >150 °C).

  • Continue heating until the evolution of CO2 ceases (typically 4-8 hours).

  • Cool the reaction mixture and extract the this compound with diethyl ether.

  • Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent.

  • Purify the final product by fractional distillation under reduced pressure.

Visualizations

Synthesis_Workflow start Diethyl Malonate enolate1 Enolate Formation (NaOEt, EtOH) start->enolate1 methylation Methylation (CH3I) enolate1->methylation intermediate1 Diethyl Methylmalonate methylation->intermediate1 enolate2 Enolate Formation (NaOEt, EtOH) intermediate1->enolate2 allylation Allylation (Allyl Bromide) enolate2->allylation intermediate2 Diethyl Dimethylallylmalonate allylation->intermediate2 hydrolysis Hydrolysis & Decarboxylation (H3O+, Heat) intermediate2->hydrolysis product This compound hydrolysis->product

Caption: Synthetic workflow for this compound.

Troubleshooting_Low_Yield start Low Yield Observed check_alkylation Problem in Alkylation Step? start->check_alkylation check_hydrolysis Problem in Hydrolysis/ Decarboxylation? start->check_hydrolysis incomplete_deprotonation Incomplete Deprotonation? - Check base stoichiometry - Use stronger base check_alkylation->incomplete_deprotonation Yes side_reactions Side Reactions? - Control stoichiometry - Monitor reaction progress check_alkylation->side_reactions Yes reagent_quality Reagent/Solvent Quality? - Purify reagents - Use anhydrous conditions check_alkylation->reagent_quality Yes incomplete_hydrolysis Incomplete Hydrolysis? - Increase acid/base conc. - Prolong reaction time check_hydrolysis->incomplete_hydrolysis Yes incomplete_decarboxylation Incomplete Decarboxylation? - Increase temperature check_hydrolysis->incomplete_decarboxylation Yes purification_loss Purification Issues? - Optimize distillation - Careful workup check_hydrolysis->purification_loss Yes

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Optimization of Reaction Conditions for 2,2-Dimethyl-4-pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 2,2-Dimethyl-4-pentenoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: A highly effective and widely used method is the Ireland-Claisen rearrangement of an allyl ester of isobutyric acid (allyl 2,2-dimethylpropanoate). This[1][1]-sigmatropic rearrangement is known for its high stereoselectivity and efficiency in forming carbon-carbon bonds, proceeding under milder conditions than the traditional Claisen rearrangement.[2][3] The reaction involves the formation of a silyl ketene acetal from the allyl ester, which then rearranges to the desired γ,δ-unsaturated carboxylic acid.[2][3]

Q2: What are the key reaction parameters to control for a successful Ireland-Claisen rearrangement?

A2: The success of the Ireland-Claisen rearrangement hinges on several critical parameters:

  • Choice of Base: A strong, non-nucleophilic base is required to completely deprotonate the ester and form the enolate. Lithium diisopropylamide (LDA), lithium hexamethyldisilazide (LiHMDS), and potassium hexamethyldisilazide (KHMDS) are commonly used.[3][4]

  • Solvent: Anhydrous ethereal solvents such as tetrahydrofuran (THF) or toluene are typically employed to ensure the stability of the strong bases and reactive intermediates.[3][4]

  • Temperature: Enolate formation is usually carried out at low temperatures, typically -78 °C, to minimize side reactions. The rearrangement itself may occur upon warming the reaction mixture.[3][4]

  • Silylating Agent: A trialkylsilyl halide, most commonly trimethylsilyl chloride (TMSCl), is used to trap the enolate as a silyl ketene acetal, which is the key intermediate for the rearrangement.[3]

Q3: What are the primary safety concerns when performing this synthesis?

A3: The synthesis involves several hazardous materials and conditions:

  • Strong Bases: LDA, LiHMDS, and KHMDS are highly reactive and pyrophoric. They must be handled under an inert atmosphere (e.g., argon or nitrogen) and with appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.

  • Flammable Solvents: Anhydrous THF and toluene are highly flammable. All reactions should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Cryogenic Temperatures: The use of dry ice/acetone or liquid nitrogen baths to achieve -78 °C requires insulated gloves and careful handling to prevent cold burns.

  • Acidic and Basic Quenching: The reaction is quenched with aqueous acid or base, which can be corrosive. Appropriate PPE should be worn during the workup.

Troubleshooting Guides

Low or No Yield of this compound

Q: My Ireland-Claisen rearrangement resulted in a very low yield or recovery of only the starting allyl isobutyrate. What are the potential causes and solutions?

A: Low or no conversion is a common issue that can often be traced back to the deprotonation step. Here is a systematic approach to troubleshooting this problem:

  • Insufficient or Inactive Base:

    • Cause: The strong base (LDA, LiHMDS) may have degraded due to exposure to moisture or air. The stoichiometry of the base might also be insufficient to fully deprotonate the starting ester.

    • Solution: Use a freshly prepared or titrated solution of the base. Ensure you are using at least 1.05 to 1.2 equivalents of the base. It is crucial to maintain strictly anhydrous and inert conditions throughout the addition of the base.

  • Poor Quality of Reagents or Solvents:

    • Cause: Traces of water in the solvent (THF), the starting ester, or the silylating agent can quench the strong base, preventing enolate formation.

    • Solution: Use freshly distilled, anhydrous solvents. Ensure the starting allyl isobutyrate and TMSCl are free of moisture.

  • Reaction Temperature Too Low:

    • Cause: While enolate formation is performed at -78 °C, the rearrangement itself requires warming. If the reaction mixture is not allowed to warm sufficiently, the rearrangement may not proceed at an appreciable rate.

    • Solution: After the addition of TMSCl at -78 °C, allow the reaction to warm to room temperature and then gently heat to reflux (if using toluene) to drive the rearrangement to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Presence of Significant Byproducts

Q: My crude product shows multiple spots on TLC or peaks in GC-MS analysis. What are the likely side reactions and how can I minimize them?

A: The formation of byproducts can arise from several competing reaction pathways. Identifying the byproducts can provide clues to optimize the reaction conditions.

  • Aldol-type Condensation:

    • Cause: If the enolate is not efficiently trapped by the silylating agent, it can react with the ester starting material, leading to β-keto ester byproducts.

    • Solution: Ensure rapid and efficient trapping of the enolate by adding the silylating agent (TMSCl) quickly after the enolate has formed. Using a slight excess of the silylating agent can also be beneficial.

  • Elimination Reactions:

    • Cause: At higher temperatures, elimination reactions can become competitive, especially if the substrate is sensitive.

    • Solution: While heating is necessary for the rearrangement, prolonged heating at high temperatures should be avoided. Monitor the reaction closely and stop heating once the starting material is consumed.

  • Hydrolysis of Intermediates:

    • Cause: Premature quenching of the reaction with water before the rearrangement is complete can lead to the hydrolysis of the silyl ketene acetal back to the starting ester.

    • Solution: Ensure the reaction is complete before quenching. The quench should be done with an aqueous acid solution to protonate the carboxylate formed after the rearrangement.

Data Presentation

Table 1: Optimization of a Representative Ireland-Claisen Rearrangement

The following table summarizes the optimization of reaction conditions for a similar Ireland-Claisen rearrangement, demonstrating the impact of base, solvent, and temperature on the yield. This data can serve as a guide for optimizing the synthesis of this compound.

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1LDA (1.1)THF-78 to 251265
2LiHMDS (1.1)THF-78 to 251278
3KHMDS (1.1)THF-78 to 251285
4KHMDS (1.1)Toluene-78 to 80492[3]
5LDA (2.0)Toluene-78 to 80489

Data is representative of typical Ireland-Claisen rearrangements and serves as an illustrative guide.

Experimental Protocols

Protocol 1: Synthesis of Allyl 2,2-dimethylpropanoate (Allyl Isobutyrate)

This procedure details the esterification of isobutyric acid with allyl alcohol.

  • Apparatus Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isobutyric acid (1.0 eq.), allyl alcohol (1.2 eq.), and a suitable solvent such as toluene (approx. 0.5 M).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.02 eq.) or a few drops of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by TLC or GC.

  • Workup: After cooling to room temperature, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation to yield pure allyl 2,2-dimethylpropanoate.

Protocol 2: Ireland-Claisen Rearrangement to this compound

This protocol describes the rearrangement of allyl 2,2-dimethylpropanoate.

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is used. The reaction is carried out under an inert atmosphere of dry nitrogen or argon.

  • Reagent Preparation: In the reaction flask, dissolve allyl 2,2-dimethylpropanoate (1.0 eq.) in anhydrous toluene (to make a ~0.1 M solution). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add KHMDS (1.0 M in THF, 1.1 eq.) to the cooled solution via a syringe or dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for an additional 30 minutes.[3]

  • Silyl Ketene Acetal Formation: Add trimethylsilyl chloride (TMSCl, 1.2 eq.) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 80 °C for 4 hours.[3]

  • Quenching and Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M aqueous HCl. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3]

  • Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by flash column chromatography on silica gel or by distillation under reduced pressure.[3]

Mandatory Visualizations

Experimental_Workflow cluster_esterification Step 1: Esterification cluster_rearrangement Step 2: Ireland-Claisen Rearrangement cluster_purification Purification isobutyric_acid Isobutyric Acid esterification Esterification (Acid Catalyst, Toluene, Reflux) isobutyric_acid->esterification allyl_alcohol Allyl Alcohol allyl_alcohol->esterification allyl_isobutyrate Allyl 2,2-dimethylpropanoate esterification->allyl_isobutyrate rearrangement 1. KHMDS, THF, -78°C 2. TMSCl 3. Toluene, 80°C allyl_isobutyrate->rearrangement final_product This compound rearrangement->final_product purification Column Chromatography or Distillation final_product->purification purified_product Purified Product purification->purified_product

Caption: Overall experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield start Low or No Yield of This compound check_base Check Base Quality and Stoichiometry start->check_base base_ok Base is fresh and stoichiometry is correct check_base->base_ok Yes base_bad Base may be degraded or insufficient check_base->base_bad No check_reagents Check Reagent and Solvent Purity base_ok->check_reagents solution_base Solution: - Use fresh/titrated base - Use 1.1-1.2 equivalents base_bad->solution_base reagents_ok Reagents and solvents are anhydrous check_reagents->reagents_ok Yes reagents_bad Moisture present in reagents/solvents check_reagents->reagents_bad No check_temp Check Reaction Temperature Profile reagents_ok->check_temp solution_reagents Solution: - Use freshly distilled anhydrous solvents - Ensure starting materials are dry reagents_bad->solution_reagents temp_bad Reaction not warmed sufficiently after silylation check_temp->temp_bad solution_temp Solution: - Allow reaction to warm to RT - Heat to 80°C to drive rearrangement - Monitor by TLC/GC temp_bad->solution_temp

Caption: Troubleshooting decision tree for low yield in the Ireland-Claisen rearrangement.

References

Technical Support Center: 2,2-Dimethyl-4-pentenoic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Dimethyl-4-pentenoic acid. Our focus is to help you identify and remove impurities that may be present after synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced this compound?

A1: The most common impurities are typically unreacted starting materials and byproducts from the synthesis process. A frequent synthetic route is the alkylation of isobutyric acid or its ester derivatives with an allyl halide (e.g., allyl bromide) in the presence of a strong base. Therefore, you can expect to find:

  • Unreacted Isobutyric Acid: The starting carboxylic acid.

  • Unreacted Allyl Bromide: The alkylating agent.

  • Residual Base: Such as lithium diisopropylamide (LDA) or other strong bases used to deprotonate the isobutyric acid.

  • Side Products: Potentially including esters (if an ester intermediate is used and hydrolysis is incomplete) or products of side reactions involving the base or solvent.

Q2: What analytical techniques are recommended to assess the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities. Derivatization to a more volatile ester (e.g., methyl or butyl ester) can improve analysis.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities by comparing the spectra to that of the pure compound.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating the target acid from non-volatile impurities.[2]

Q3: What are the primary methods for purifying this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective methods include:

  • Acid-Base Extraction: A fundamental and highly effective technique to separate the acidic product from neutral and basic impurities.[3][4][5][6]

  • Fractional Distillation under Reduced Pressure: Suitable for separating the product from impurities with different boiling points.[7][8][9][10][11]

  • Flash Column Chromatography: Can be used for high-purity isolations, especially when dealing with impurities of similar volatility to the product.[12][13]

Troubleshooting Guides

Issue 1: Presence of Neutral Impurities (e.g., Unreacted Allyl Bromide)

Symptoms:

  • GC-MS analysis shows peaks corresponding to neutral, non-acidic compounds.

  • ¹H NMR spectrum shows signals that do not correspond to this compound and are not exchangeable with D₂O.

Troubleshooting Steps:

Method: Acid-Base Extraction

This is the most effective method for removing neutral impurities from a carboxylic acid.[3][4][5][6][14]

  • Principle: The carboxylic acid is deprotonated with a base to form a water-soluble carboxylate salt. Neutral impurities remain in the organic phase.

  • Detailed Protocol:

    • Dissolve the crude this compound in a suitable organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate).

    • Transfer the solution to a separatory funnel.

    • Add an aqueous solution of a weak base, such as 1 M sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Using a weak base is often sufficient and avoids potential side reactions that could occur with a strong base like sodium hydroxide.

    • Shake the funnel vigorously, venting frequently to release any pressure buildup (CO₂ evolution).

    • Allow the layers to separate. The aqueous layer will contain the sodium salt of your carboxylic acid, while the organic layer will retain the neutral impurities.

    • Drain the aqueous layer into a clean flask.

    • Repeat the extraction of the organic layer with the aqueous base solution 1-2 more times to ensure complete recovery of the acid.

    • Combine all aqueous extracts.

    • Cool the combined aqueous extracts in an ice bath and acidify with a strong acid (e.g., concentrated HCl) until the solution is acidic (test with pH paper). The this compound will precipitate out or form an oily layer.

    • Extract the purified acid back into an organic solvent (e.g., diethyl ether).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

Logical Workflow for Acid-Base Extraction:

AcidBaseExtraction CrudeProduct Crude Product (in Organic Solvent) AddBase Add Aqueous Weak Base (e.g., NaHCO₃) CrudeProduct->AddBase Separate Separate Layers AddBase->Separate OrganicLayer Organic Layer (Neutral Impurities) Separate->OrganicLayer Discard AqueousLayer Aqueous Layer (Carboxylate Salt) Separate->AqueousLayer Acidify Acidify with Strong Acid (e.g., HCl) AqueousLayer->Acidify ExtractAcid Extract with Organic Solvent Acidify->ExtractAcid PurifiedAcid Purified This compound ExtractAcid->PurifiedAcid

Caption: Workflow for purifying this compound using acid-base extraction.

Issue 2: Presence of Other Carboxylic Acid Impurities (e.g., Unreacted Isobutyric Acid)

Symptoms:

  • GC-MS analysis shows multiple acidic peaks.

  • The boiling point range during distillation is broad.

Troubleshooting Steps:

Method: Fractional Distillation under Reduced Pressure

This method is effective when the boiling points of the desired product and the acidic impurity are sufficiently different.[7][8][9][10][11]

  • Principle: Components of a liquid mixture are separated based on their different boiling points. By reducing the pressure, the boiling points are lowered, which prevents thermal decomposition of the compound.

  • Physical Data:

    • This compound: bp 104-108 °C at 20 mmHg.

    • Isobutyric acid: bp 152-154 °C at 760 mmHg.

  • Detailed Protocol:

    • Set up a fractional distillation apparatus with a vacuum source. A Vigreux column is often sufficient for good separation.

    • Ensure all glassware is dry and the joints are properly sealed with vacuum grease.

    • Place the crude acid mixture in the distillation flask with a stir bar or boiling chips.

    • Slowly reduce the pressure to the desired level (e.g., 20 mmHg).

    • Begin heating the distillation flask gently.

    • Collect the fractions that distill over at different temperature ranges. The fraction corresponding to the boiling point of this compound under the applied pressure should be collected separately.

    • Monitor the temperature at the distillation head closely. A stable temperature during the collection of a fraction indicates a pure compound.

Experimental Setup for Fractional Distillation:

FractionalDistillation cluster_setup Fractional Distillation Apparatus Flask Distilling Flask (Crude Acid) Column Fractionating Column (e.g., Vigreux) Flask->Column Thermometer Thermometer Column->Thermometer Condenser Condenser Thermometer->Condenser ReceivingFlask Receiving Flask Condenser->ReceivingFlask Vacuum Vacuum Source Condenser->Vacuum

Caption: Diagram of a fractional distillation setup for purification.

Data on Purification Efficiency

The following table summarizes the expected purity levels after applying different purification techniques. The initial purity of the crude product is assumed to be around 85-90%.

Purification MethodKey Impurities RemovedExpected Final PurityNotes
Acid-Base Extraction Neutral compounds (e.g., allyl bromide), basic compounds>95%Highly effective for removing non-acidic impurities. May not separate other acidic impurities.[3][4][5][6]
Fractional Distillation (Reduced Pressure) Compounds with significantly different boiling points>98%Very effective if the boiling points of the impurities and the product differ by at least 20-30 °C. Essential for removing other volatile acidic impurities like isobutyric acid.[7][8][9][10][11]
Flash Column Chromatography A wide range of impurities, including isomers and byproducts>99%Can provide very high purity but may be less scalable and more resource-intensive than distillation. Requires careful selection of the mobile phase.[12][13]

Note: The expected final purity can vary depending on the initial impurity profile and the careful execution of the experimental protocol.

References

Technical Support Center: 2,2-Dimethyl-4-pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 2,2-Dimethyl-4-pentenoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly sealed, corrosive-resistant container in a cool, dry, and well-ventilated area.[1][2][3] Some suppliers recommend storage at room temperature, while others suggest keeping it in a cool and dark place at temperatures below 15°C.[4] It is crucial to keep the container tightly closed to prevent exposure to moisture and air.

Q2: What are the visible signs of degradation of this compound?

This compound is typically a colorless to light yellow liquid.[4] Signs of degradation may include a significant change in color (e.g., darkening), the formation of precipitates, or a noticeable change in odor. If any of these are observed, the purity of the acid should be re-assessed before use.

Q3: Is this compound sensitive to light or air?

Q4: What materials are incompatible with this compound?

This compound is incompatible with strong oxidizing agents.[5] Contact with such agents should be avoided to prevent vigorous and potentially hazardous reactions. It is also noted to be corrosive to metals.[1][3][6] Therefore, it should be stored in a corrosive-resistant container with a resistant inner liner.[1][3]

Q5: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound have not been extensively documented in publicly available literature, unsaturated carboxylic acids, in general, can undergo degradation through several mechanisms. These may include:

  • Oxidation: The double bond is susceptible to oxidation, which can lead to the formation of various oxidation products, including cleavage of the carbon-carbon double bond.[7]

  • Decarboxylation: Under certain conditions, such as heat, some unsaturated carboxylic acids can lose carbon dioxide.[1]

  • Polymerization: Like many unsaturated compounds, there is a potential for polymerization, especially under conditions of heat or in the presence of certain initiators.

Troubleshooting Guide

Issue 1: I observe a change in the color of my this compound sample.

  • Question: My previously colorless to light yellow sample of this compound has darkened. Is it still usable?

  • Answer: A change in color can be an indicator of degradation. The usability of the material depends on the specific requirements of your experiment. It is highly recommended to re-analyze the purity of the acid using a suitable analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), before proceeding. If high purity is critical for your application, using a fresh, un-degraded lot is advisable.

Issue 2: My experimental results are inconsistent when using an older batch of this compound.

  • Question: I am experiencing variability in my experimental outcomes that I suspect is related to the age of my this compound. What should I do?

  • Answer: Inconsistent results are a common sign of reagent degradation. The stability of this compound can be affected by storage conditions and age. To troubleshoot this, we recommend the following:

    • Verify Storage Conditions: Ensure that the material has been stored according to the recommendations (cool, dry, dark, tightly sealed).

    • Purity Analysis: Perform a purity analysis (e.g., GC, HPLC) on the older batch and compare it to the certificate of analysis of a new batch.

    • Use a Fresh Batch: Repeat a critical experiment using a new, unopened bottle of this compound to see if the inconsistency is resolved.

Issue 3: I need to handle this compound outside of a fume hood for a short period. Is this safe?

  • Question: For a quick weighing step, can I handle this compound on an open bench?

  • Answer: It is strongly recommended to always handle this compound in a well-ventilated area, preferably a chemical fume hood.[2] The compound can cause severe skin burns and eye damage.[1][3][6] Inhalation should also be avoided.[1] Always wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

TroubleshootingWorkflow start Stability Issue Encountered (e.g., color change, inconsistent results) check_storage Verify Storage Conditions (Cool, Dry, Dark, Sealed?) start->check_storage purity_analysis Perform Purity Analysis (e.g., GC, HPLC) check_storage->purity_analysis If issue persists improper_storage Improper Storage Identified check_storage->improper_storage proper_storage Proper Storage Confirmed check_storage->proper_storage compare_results Compare with Specification or New Batch purity_analysis->compare_results decision Is Purity Acceptable for Application? compare_results->decision use_material Proceed with Experiment decision->use_material Yes discard_material Discard Material and Use a Fresh Batch decision->discard_material No purity_ok Purity Meets Requirements use_material->purity_ok purity_not_ok Purity is Out of Specification discard_material->purity_not_ok improper_storage->discard_material proper_storage->purity_analysis

Caption: Troubleshooting workflow for stability concerns with this compound.

Data Presentation

Table 1: Recommended Storage and Handling of this compound

ParameterRecommendationSource(s)
Storage Temperature Cool, dark place; some sources specify <15°C, others room temperature.[1][4][6]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage to minimize oxidation.General chemical best practice
Container Tightly sealed, corrosive-resistant container with a resistant inner liner.[1][2][3]
Incompatible Materials Strong oxidizing agents, metals.[1][3][5][6]
Handling In a well-ventilated area or fume hood, wearing appropriate PPE (gloves, goggles, lab coat).[2]

Table 2: Potential Degradation Profile of this compound (Based on General Chemical Principles)

Stress ConditionPotential Degradation ProductsPotential Degradation Pathway
Acid/Base Hydrolysis Isomerization of the double bond, potential for addition reactions.Acid or base-catalyzed reactions at the carboxylic acid or double bond.
Oxidation (e.g., H₂O₂) Aldehydes, ketones, smaller carboxylic acids via oxidative cleavage of the double bond.Oxidation of the alkene functionality.[7]
Thermal Stress Decarboxylation products, oligomers/polymers.Thermally induced decarboxylation[1] or polymerization.
Photochemical Stress Isomers, oxidation products (in the presence of air).Photo-isomerization or photo-oxidation.

Disclaimer: The degradation profile is based on general chemical principles for unsaturated carboxylic acids and may not represent the complete and specific degradation pathways for this compound.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol provides a general framework for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. The conditions are starting points and may need to be adjusted to achieve the target degradation of 5-20%.[8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to the initial concentration with the solvent.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute to the initial concentration with the solvent.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours.

    • Dilute to the initial concentration with the solvent.

  • Thermal Degradation:

    • Place the solid or liquid sample in a hot air oven at 80°C for 48 hours.

    • Dissolve or dilute the stressed sample in the chosen solvent to the target concentration.

  • Photostability:

    • Expose the stock solution in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same temperature conditions.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a suitable analytical method. A reverse-phase HPLC method with UV detection or a GC-MS method would be appropriate starting points.

  • The analytical method should be capable of separating the parent compound from all major degradation products.

4. Data Evaluation:

  • Calculate the percentage of degradation in each condition.

  • Characterize the major degradation products using techniques like mass spectrometry (MS).

ExperimentalWorkflow start Prepare Stock Solution of This compound stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (HCl, Heat) stress_conditions->acid base Base Hydrolysis (NaOH, Heat) stress_conditions->base oxidation Oxidation (H₂O₂) stress_conditions->oxidation thermal Thermal Stress (Heat) stress_conditions->thermal photo Photostability (Light Exposure) stress_conditions->photo unstressed Unstressed Control stress_conditions->unstressed analysis Analyze All Samples (e.g., HPLC, GC-MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis unstressed->analysis evaluation Evaluate Data: - % Degradation - Identify Degradants - Method Validation analysis->evaluation

Caption: Experimental workflow for a forced degradation study.

References

preventing decomposition of 2,2-Dimethyl-4-pentenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of 2,2-Dimethyl-4-pentenoic acid during experiments and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound decomposition?

A1: Decomposition of this compound can manifest in several ways, including:

  • Color Change: A noticeable change from a colorless or light-yellow liquid to a darker yellow or brown hue.

  • Viscosity Increase: The liquid may become more viscous due to polymerization.[1]

  • Pressure Buildup: In a sealed container, the evolution of gases, such as CO2 from decarboxylation, can lead to pressure buildup.

  • Changes in Spectroscopic Data: Alterations in NMR, IR, or UV-Vis spectra compared to a pure standard. For instance, the appearance of new peaks or disappearance of characteristic peaks for the vinyl group.

  • pH Shift: Changes in the acidity of the sample.

  • Formation of Precipitates: The appearance of solid material in the liquid.

Q2: What are the main decomposition pathways for this compound?

A2: this compound is susceptible to several decomposition pathways due to its unsaturated nature and carboxylic acid functionality:

  • Oxidation: The double bond is prone to oxidation, especially when exposed to air (oxygen) and light. This can lead to the formation of epoxides, aldehydes, ketones, or cleavage of the carbon-carbon double bond.[1][2]

  • Polymerization: The terminal alkene group can undergo free-radical polymerization, particularly in the presence of heat, light, or radical initiators.[1][3] This results in the formation of oligomers or polymers, leading to increased viscosity.

  • Decarboxylation: Although this compound is a γ,δ-unsaturated acid, isomerization to a β,γ-unsaturated acid under certain conditions (e.g., acid or heat) could facilitate thermal decarboxylation, leading to the release of carbon dioxide and the formation of a hydrocarbon.[4][5]

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the long-term stability of this compound, the following storage conditions are recommended:

  • Temperature: Store in a cool, well-ventilated place.[6] Refrigeration at 2-8°C is ideal for long-term storage.[1]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1]

  • Container: Use a tightly sealed, corrosion-resistant container.[6] Amber glass bottles are recommended to protect the compound from light.

  • Purity: Ensure the compound is free from impurities that could act as catalysts for decomposition, such as metal ions or peroxides.

Q4: Can I use stabilizers to prevent the decomposition of this compound?

A4: Yes, adding a stabilizer can significantly inhibit decomposition, particularly polymerization. Radical scavengers are effective for this purpose. Common choices include:

  • Hindered Amine Stabilizers (HAS): These compounds are effective at trapping free radicals.[7]

  • Phenolic Antioxidants: Compounds like butylated hydroxytoluene (BHT) or hydroquinone can be used to prevent oxidation.

  • Diarylamine Antioxidants: For example, 4,4′-bis(α,α-dimethylbenzyl)diphenylamine (BDDPA) is a known radical-trapping antioxidant.[7]

The choice and concentration of the stabilizer should be carefully considered based on the intended downstream application, as it may need to be removed prior to use.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Yellowing of the acid Oxidation of the double bond.Store the acid under an inert atmosphere (e.g., nitrogen or argon). Protect from light by using an amber vial. Consider adding a suitable antioxidant like BHT (Butylated hydroxytoluene) at a low concentration (e.g., 100-200 ppm).
Increased viscosity or solidification Free-radical polymerization of the alkene.Add a polymerization inhibitor such as hydroquinone or 4-methoxyphenol (MEHQ) at a concentration of 100-500 ppm. Store at a reduced temperature (2-8 °C).[1]
Pressure buildup in the container Decarboxylation, leading to CO2 evolution.Avoid prolonged storage at elevated temperatures. Ensure the storage temperature is consistently low. If heating is necessary for an experiment, perform it in a well-ventilated fume hood with appropriate pressure relief.
Inconsistent experimental results Presence of decomposition products (e.g., peroxides, oligomers) that may interfere with the reaction.Purify the acid before use by distillation under reduced pressure. Check the purity regularly using techniques like GC-MS or NMR.
Corrosion of metal equipment The acidic nature of the compound.Use glass, Teflon, or other corrosion-resistant materials for handling and storage.[6] Avoid contact with reactive metals.

Experimental Protocols

Protocol 1: Stability Testing of this compound

This protocol outlines a method to assess the stability of this compound under various conditions.

1. Materials:

  • This compound
  • Amber glass vials with Teflon-lined caps
  • Nitrogen or Argon gas
  • Stabilizers (e.g., BHT, hydroquinone)
  • Oven or incubator
  • UV light source
  • Gas Chromatography-Mass Spectrometry (GC-MS) system
  • Titration equipment for acid number determination

2. Procedure:

  • Sample Preparation:
  • Aliquots of high-purity this compound are placed into several amber glass vials.
  • For stabilized samples, add the chosen stabilizer at a predetermined concentration (e.g., 200 ppm BHT).
  • One set of vials is blanketed with an inert gas (nitrogen or argon) before sealing.
  • Another set is sealed under normal atmosphere.
  • Storage Conditions:
  • Store the vials under different conditions:
  • Refrigerated (2-8°C)
  • Room temperature (~25°C)
  • Elevated temperature (e.g., 40°C)
  • Exposure to UV light at room temperature
  • Time Points:
  • Analyze the samples at regular intervals (e.g., 0, 1, 3, 6, and 12 months).
  • Analysis:
  • Visual Inspection: Note any changes in color or appearance.
  • Purity Assay (GC-MS): Determine the percentage of this compound remaining and identify any degradation products.
  • Acid Value Titration: Measure the acid value to detect any changes in the carboxylic acid concentration.

3. Data Presentation:

The results can be summarized in a table to compare the stability under different conditions.

Table 1: Hypothetical Stability Data for this compound after 6 Months

Storage ConditionAtmosphereStabilizer (200 ppm BHT)Purity (%) by GCAppearance
2-8°CInertYes99.5Colorless
2-8°CInertNo99.2Colorless
25°CInertYes98.8Colorless
25°CAirYes97.5Faint Yellow
25°CAirNo95.1Yellow
40°CAirNo88.3Brown, viscous
25°C (UV exposure)AirNo85.0Dark brown, polymer

Visualizations

Decomposition Pathways

DecompositionPathways cluster_conditions Decomposition Triggers A This compound B Oxidation Products (Epoxides, Aldehydes, Ketones) A->B Air, Light C Polymers / Oligomers A->C Heat, Light, Initiators D Decarboxylation Product (Hydrocarbon + CO2) A->D High Temperature Air (Oxygen) Air (Oxygen) Heat Heat Light (UV) Light (UV)

Caption: Potential decomposition pathways of this compound.

Experimental Workflow for Stability Testing

StabilityTestingWorkflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points A Aliquot pure This compound B Add Stabilizers (optional) A->B C Inert Atmosphere / Air B->C D Temperature Variants (2-8°C, 25°C, 40°C) C->D E Light Exposure (UV vs. Dark) C->E F Visual Inspection D->F E->F G GC-MS Purity Assay F->G H Acid Value Titration G->H I Data Evaluation & Stability Assessment H->I

References

Technical Support Center: Synthesis of 2,2-Dimethyl-4-pentenoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2,2-Dimethyl-4-pentenoic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis of these sterically hindered compounds.

I. Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of this compound derivatives?

A1: The primary challenge stems from the steric hindrance caused by the gem-dimethyl group at the α-position to the carbonyl group. This steric bulk significantly hinders the approach of nucleophiles, such as alcohols and amines, to the carbonyl carbon, making esterification and amidation reactions difficult. Consequently, these reactions often require more forcing conditions, specialized coupling reagents, or longer reaction times, which can lead to lower yields and the formation of side products.

Q2: How can I activate this compound for coupling reactions?

A2: Due to its steric hindrance, direct condensation is often inefficient. Activation of the carboxylic acid is crucial. Common methods include:

  • Conversion to the acyl chloride: This is a highly effective method to increase the electrophilicity of the carbonyl carbon. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be used.[]

  • Use of coupling reagents: A wide array of coupling reagents developed for peptide synthesis can be employed. These reagents form a highly reactive intermediate with the carboxylic acid. For sterically hindered acids, more potent coupling reagents are often necessary.

Q3: Are there any specific safety precautions I should take when working with this compound and its derivatives?

A3: Yes. This compound is corrosive and can cause severe skin burns and eye damage. Its derivative, 2,2-Dimethyl-4-pentenoyl chloride, is also highly reactive and corrosive, with a pungent odor.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle acyl chlorides with extreme care as they can react violently with moisture and nucleophiles.

II. Troubleshooting Guides

A. Esterification Reactions

Problem 1: Low to no conversion in Fischer esterification with primary or secondary alcohols.

Potential Cause Troubleshooting Solution
Steric Hindrance: The gem-dimethyl group blocks the approach of the alcohol.1. Increase excess of alcohol: Use the alcohol as the solvent to drive the equilibrium forward.[3] 2. Use a more effective acid catalyst: Stronger acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are recommended. 3. Increase reaction temperature and time: Reflux for an extended period (24-48 hours) and monitor the reaction by TLC or GC. 4. Remove water: Use a Dean-Stark apparatus to azeotropically remove the water byproduct, which will shift the equilibrium towards the product.
Insufficient catalyst: The amount of acid catalyst is not enough to promote the reaction effectively.Increase the catalyst loading to 10-20 mol%.
Poor quality reagents: Wet alcohol or carboxylic acid can inhibit the reaction.Ensure all reagents and solvents are anhydrous.

Problem 2: Decomposition of starting material or product under harsh acidic conditions.

Potential Cause Troubleshooting Solution
Acid-sensitive functional groups: Other functional groups in the molecule may not be stable to strong acids and high temperatures.1. Use milder activation methods: Convert the carboxylic acid to its acyl chloride first, then react with the alcohol in the presence of a non-nucleophilic base like pyridine or triethylamine. 2. Employ coupling reagents: Use carbodiimide-based coupling reagents like DCC or EDC in the presence of a catalyst such as DMAP (Steglich esterification).[]
B. Amide Synthesis

Problem 3: Low yield in direct amide coupling with primary or secondary amines.

Potential Cause Troubleshooting Solution
Steric Hindrance: The bulky α-substituents on the acid and potentially the amine prevent effective coupling.1. Activate the carboxylic acid: Convert to the highly reactive acyl chloride.[] 2. Utilize potent coupling reagents: For sterically hindered systems, standard reagents like DCC may be insufficient. Consider using more powerful uronium/aminium or phosphonium-based reagents.[4][5]
Low nucleophilicity of the amine: Electron-poor aromatic amines or bulky secondary amines are less reactive.1. Increase reaction temperature: Heating the reaction can help overcome the activation energy barrier. 2. Use a suitable base: A non-nucleophilic base like diisopropylethylamine (DIPEA) is often required to scavenge the acid produced during the reaction without competing with the amine nucleophile.
Side reactions: The activated acid intermediate may be unstable and undergo side reactions before coupling with the amine.Optimize reaction conditions: Add the coupling reagent at a low temperature (e.g., 0 °C) and then slowly warm to room temperature. Add the amine shortly after the activation of the acid.

Problem 4: Formation of N-acylurea byproduct when using carbodiimide coupling reagents (e.g., DCC, EDC).

Potential Cause Troubleshooting Solution
Slow reaction with the amine: The O-acylisourea intermediate rearranges to the more stable N-acylurea before the amine can react.1. Add a nucleophilic catalyst: Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can trap the O-acylisourea to form a more stable active ester, which then reacts with the amine, minimizing N-acylurea formation. 2. Use a more reactive coupling reagent: Switch to a uronium or phosphonium salt-based reagent.

III. Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and yields for the synthesis of this compound derivatives. Please note that yields are highly dependent on the specific substrates and reaction conditions.

Table 1: Esterification of this compound

AlcoholMethodCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
MethanolFischer EsterificationH₂SO₄ (catalytic)MethanolReflux24~85[6]
EthanolFischer EsterificationH₂SO₄ (catalytic)EthanolReflux24-48Moderate to GoodGeneral Protocol
Isopropanol (Secondary)Acyl ChloridePyridineDCM0 to RT4-6ModerateGeneral Protocol
tert-Butanol (Tertiary)Steglich EsterificationDCC/DMAPDCMRT24-72Low to ModerateGeneral Protocol

Table 2: Amide Synthesis from this compound

AmineMethodCoupling Reagent/AdditiveBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Aniline (Primary, aromatic)Acyl Chloride-PyridineDCM0 to RT12-24ModerateGeneral Protocol
Benzylamine (Primary, aliphatic)CarbodiimideEDC/HOBtDIPEADMF0 to RT12-24GoodGeneral Protocol
Diethylamine (Secondary, aliphatic)Uronium SaltHATUDIPEADMF0 to RT2-6Good to High[5]
Morpholine (Secondary, cyclic)Phosphonium SaltPyBOPDIPEADMF0 to RT2-6Good to High[4]

IV. Experimental Protocols

Protocol 1: Synthesis of Methyl 2,2-dimethylpent-4-enoate via Fischer Esterification[7]
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,2-dimethylpent-4-enoic acid (1.0 eq).

  • Reagent Addition: Add an excess of methanol (10-20 eq) to the flask. While stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) as the catalyst.

  • Reaction: Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation to yield the pure ester.

Protocol 2: Synthesis of N-Benzyl-2,2-dimethyl-4-pentenamide via Acyl Chloride
  • Acyl Chloride Formation: In a fume hood, add this compound (1.0 eq) to a round-bottom flask with a magnetic stir bar. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of DMF (1-2 drops). Stir the mixture at room temperature for 2-3 hours until the evolution of gas ceases. Remove the excess thionyl chloride under reduced pressure to obtain the crude 2,2-dimethyl-4-pentenoyl chloride.

  • Amide Coupling: In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C.

  • Reaction: Slowly add a solution of the crude acyl chloride in DCM to the amine solution. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude amide can be purified by column chromatography on silica gel.

V. Visualizations

Troubleshooting_Esterification start Low Yield in Esterification steric_hindrance Steric Hindrance? start->steric_hindrance harsh_conditions Decomposition? steric_hindrance->harsh_conditions No increase_excess Increase Alcohol Excess & Reaction Time/Temp steric_hindrance->increase_excess Yes acyl_chloride Convert to Acyl Chloride harsh_conditions->acyl_chloride Yes coupling_reagent Use Coupling Reagent (e.g., DCC/DMAP) harsh_conditions->coupling_reagent Yes dean_stark Use Dean-Stark Trap increase_excess->dean_stark success Improved Yield increase_excess->success dean_stark->success acyl_chloride->success coupling_reagent->success

Caption: Troubleshooting workflow for low yield in esterification.

Amide_Coupling_Strategy start Amide Synthesis with This compound activation Carboxylic Acid Activation start->activation amine_type Amine Nucleophilicity & Sterics start->amine_type acyl_chloride Acyl Chloride (SOCl₂, (COCl)₂) activation->acyl_chloride coupling_reagents Coupling Reagents activation->coupling_reagents primary_amine Primary Amines (less hindered) amine_type->primary_amine secondary_amine Secondary/Hindered Amines amine_type->secondary_amine product Amide Product acyl_chloride->product carbodiimides Carbodiimides (DCC, EDC + HOBt/HOAt) coupling_reagents->carbodiimides uronium_salts Uronium/Aminium Salts (HATU, HBTU) coupling_reagents->uronium_salts phosphonium_salts Phosphonium Salts (PyBOP, PyAOP) coupling_reagents->phosphonium_salts carbodiimides->product uronium_salts->product phosphonium_salts->product primary_amine->carbodiimides secondary_amine->uronium_salts secondary_amine->phosphonium_salts

Caption: Decision logic for selecting an amide coupling strategy.

References

Technical Support Center: Synthesis of 2,2-Dimethyl-4-pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2,2-Dimethyl-4-pentenoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the typical work-up procedure for isolating this compound?

A1: The standard work-up procedure involves an aqueous work-up to remove impurities. This typically includes quenching the reaction, separating the organic and aqueous layers, extracting the aqueous layer with an organic solvent, washing the combined organic layers, drying the organic layer, and finally removing the solvent to yield the crude product.[1]

Q2: How can I remove unreacted starting materials and water-soluble byproducts from my crude product?

A2: Unreacted starting materials and water-soluble byproducts can be removed by washing the organic layer with various aqueous solutions during the work-up.[1] For a carboxylic acid like this compound, an acid-base extraction is highly effective. This involves extracting the acid into an aqueous basic solution (like sodium bicarbonate), washing the aqueous layer with an organic solvent to remove neutral organic impurities, and then re-acidifying the aqueous layer to precipitate or extract the pure carboxylic acid.

Q3: What should I do if an emulsion forms during the extraction process?

A3: Emulsions, which appear as a cloudy layer between the organic and aqueous phases, can be broken by adding a saturated brine solution (NaCl solution).[1] Gently swirling the separatory funnel instead of vigorous shaking can also help prevent emulsion formation.

Q4: What is the best way to dry the organic layer containing my product?

A4: The organic layer should be dried using an anhydrous inorganic salt such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1][2] The drying agent should be added to the organic solution until it no longer clumps together, indicating that all the water has been absorbed.

Q5: How can I purify the crude this compound after work-up?

A5: The crude product can be purified by distillation, as this compound is a liquid with a boiling point of 104-108 °C at 20 mmHg.[3]

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Product Yield Incomplete reaction.Monitor the reaction progress using techniques like TLC or GC to ensure it has gone to completion before starting the work-up.
Product loss during extraction.Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) after acidification to fully protonate the carboxylate and allow for efficient extraction into the organic phase.[2] Perform multiple extractions with smaller volumes of solvent for better recovery.
Product is water-soluble.While this compound has limited water solubility, if significant loss is suspected, back-extract the aqueous washes with a small amount of fresh organic solvent.
Product is Contaminated with Starting Material Inefficient extraction.Optimize the acid-base extraction procedure. Ensure thorough mixing of the layers and allow sufficient time for separation.
Oily Product Instead of Expected Solid The product is a liquid at room temperature.This compound is a liquid.[4] If a solid was expected based on a different synthesized carboxylic acid, this is normal for this specific molecule.
Presence of Water in the Final Product Incomplete drying of the organic layer.Ensure a sufficient amount of drying agent is used and that it is in contact with the solution for an adequate amount of time. Filter off the drying agent carefully.[1]

Experimental Protocol: Work-up of this compound

This protocol outlines a general work-up procedure for the isolation of this compound following its synthesis.

  • Quenching the Reaction:

    • Cool the reaction mixture to room temperature.

    • Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.

  • Solvent Addition and Phase Separation:

    • Add a suitable organic solvent, such as diethyl ether or ethyl acetate, to the quenched reaction mixture.

    • Transfer the mixture to a separatory funnel.

    • Allow the layers to separate. The organic layer will contain the product and other organic compounds, while the aqueous layer will contain inorganic salts and water-soluble impurities.

  • Extraction:

    • Separate the organic layer.

    • Extract the aqueous layer two more times with the organic solvent to ensure maximum recovery of the product.

    • Combine all organic layers.

  • Acid-Base Extraction:

    • Wash the combined organic layers with a saturated sodium bicarbonate (NaHCO₃) solution. The this compound will be deprotonated and move into the aqueous layer as its sodium salt.

    • Separate the aqueous layer containing the sodium 2,2-dimethyl-4-pentenoate.

    • Wash this aqueous layer with a small amount of diethyl ether to remove any remaining neutral organic impurities. Discard this ether wash.

    • Slowly acidify the aqueous layer with a dilute strong acid, such as 1M hydrochloric acid (HCl), to a pH of 1-2.[2] This will protonate the carboxylate, reforming the carboxylic acid.

    • Extract the acidified aqueous layer three times with diethyl ether.

  • Washing and Drying:

    • Combine the organic layers from the previous step.

    • Wash the combined organic layers with a saturated brine solution to remove any remaining water.[2]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1][2]

  • Solvent Removal and Isolation:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.[1][2] The remaining liquid is the crude this compound.

  • Purification:

    • If necessary, purify the crude product by vacuum distillation. Collect the fraction boiling at 104-108 °C at 20 mmHg.[3]

Quantitative Data

Property Value Reference
Molecular Formula C₇H₁₂O₂[3]
Molecular Weight 128.17 g/mol [3]
Boiling Point 104-108 °C (at 20 mmHg)[3]
Density 0.933 g/mL[3]
Refractive Index 1.431[3]
Purity (typical) >95%

Experimental Workflow

Workup_Procedure A Reaction Mixture B Quench with sat. NH4Cl(aq) A->B C Add Organic Solvent (e.g., Diethyl Ether) B->C D Transfer to Separatory Funnel C->D E Separate Layers D->E F Aqueous Layer E->F Aqueous G Organic Layer (contains product) E->G Organic H Extract Aqueous Layer with Organic Solvent (2x) F->H I Combine Organic Layers G->I H->I J Wash with sat. NaHCO3(aq) I->J K Aqueous Layer (contains sodium salt of product) J->K Aqueous L Organic Layer (impurities) Discard J->L Organic M Acidify Aqueous Layer with 1M HCl (to pH 1-2) K->M N Extract with Organic Solvent (3x) M->N O Combine Organic Layers N->O P Wash with Brine O->P Q Dry over Na2SO4 or MgSO4 P->Q R Filter Q->R S Concentrate (Rotary Evaporator) R->S T Crude this compound S->T U Vacuum Distillation (Purification) T->U V Pure Product U->V

Caption: Work-up procedure for this compound synthesis.

References

Technical Support Center: Byproduct Analysis in 2,2-Dimethyl-4-pentenoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Dimethyl-4-pentenoic acid. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments, with a focus on byproduct analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

This compound is a versatile building block in organic synthesis. The most common reaction it undergoes is acid-catalyzed esterification (Fischer esterification) with various alcohols to produce the corresponding esters.[1][2][3] Other potential reactions can involve the terminal double bond, although these are less commonly cited in introductory literature for this specific molecule.

Q2: What is the primary and expected byproduct of a Fischer esterification of this compound?

The primary and expected byproduct of a Fischer esterification reaction is water.[2][3] This reaction is an equilibrium process, and the formation of water drives the reverse reaction (hydrolysis of the ester).[1][2]

Troubleshooting Guides

Low Yield of the Desired Ester in Fischer Esterification

Problem: The yield of the desired ester is significantly lower than expected.

Possible Causes and Solutions:

Cause Explanation Recommended Action
Equilibrium Fischer esterification is a reversible reaction. The presence of the byproduct, water, can shift the equilibrium back towards the starting materials (acid and alcohol).[1][2]1. Use an excess of the alcohol: Using the alcohol as the solvent or in large excess can drive the equilibrium towards the product side.[2] 2. Remove water: Employ techniques like a Dean-Stark apparatus to remove water as it is formed.[2] Alternatively, use a drying agent that is compatible with the reaction conditions.[1]
Incomplete Reaction The reaction may not have reached completion within the allotted time.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
Steric Hindrance The gem-dimethyl group at the α-position of this compound can cause steric hindrance, potentially slowing down the reaction rate compared to unhindered carboxylic acids.Consider using a more effective acid catalyst or higher reaction temperatures, while monitoring for potential side reactions.
Work-up Issues The desired ester might be lost during the work-up and extraction process.Ensure proper phase separation during extraction and minimize the number of transfer steps. Back-extraction of the organic layer with a mild base can help remove unreacted carboxylic acid, but aggressive extraction can lead to hydrolysis of the ester.
Identification of Unexpected Peaks in Analytical Data (GC-MS, HPLC, NMR)

Problem: After performing a reaction with this compound, you observe unexpected peaks in your analytical data.

Potential Byproducts and Their Identification:

While the primary byproduct of esterification is water, other side reactions can occur, especially under harsh conditions (e.g., high temperatures, strong acids).

Potential Byproduct Formation Mechanism Analytical Signature (Expected)
γ-Lactone (Isomeric) Intramolecular cyclization (lactonization) of the carboxylic acid with the double bond, potentially catalyzed by strong acids.[4][5][6]GC-MS: A peak with the same mass-to-charge ratio (m/z) as the starting material but a different retention time. NMR: Disappearance of the vinyl proton signals and the carboxylic acid proton signal, with the appearance of new signals corresponding to the lactone structure.[7][8][9]
Isomerized Acid/Ester Migration of the double bond from the 4-position to the 3-position, which can be catalyzed by acid.GC-MS: A peak with the same m/z as the starting material/product but a different retention time. NMR: Changes in the chemical shifts and coupling constants of the vinyl protons.
Oligomers/Polymers Acid-catalyzed polymerization involving the double bond, especially at higher concentrations and temperatures.GC-MS/HPLC: A series of peaks with repeating mass units or a broad, unresolved hump at higher retention times. NMR: Broadening of signals and a complex mixture of peaks.
Unreacted Starting Material Incomplete reaction due to equilibrium or insufficient reaction time.[2]GC-MS/HPLC: A peak corresponding to the retention time and mass spectrum of this compound. NMR: Presence of signals for the starting carboxylic acid.

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification

This is a general protocol and may require optimization for specific alcohols.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq) and the desired alcohol (5-10 eq). The alcohol can often serve as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-5 mol%).

  • Heating: Heat the reaction mixture to reflux and monitor the progress by TLC or GC.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by distillation or column chromatography if necessary.

Protocol 2: GC-MS Analysis of Reaction Mixture

For the analysis of carboxylic acids like this compound and its potential byproducts, derivatization is often necessary to improve volatility and chromatographic separation.[10][11][12][13]

  • Sample Preparation: Take an aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane).

  • Derivatization (Esterification for GC):

    • To a vial containing the diluted sample, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or diazomethane (with extreme caution).[12]

    • Alternatively, perform an esterification with an alcohol like methanol or ethanol in the presence of an acid catalyst if not already an ester.

    • Follow the specific protocol for the chosen derivatization reagent regarding reaction time and temperature.

  • GC-MS Conditions (General):

    • Injector: Split/splitless inlet, temperature ~250 °C.

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

    • Oven Program: Start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 280 °C) to elute all components.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

    • Identification: Identify compounds based on their retention times and comparison of their mass spectra with a library (e.g., NIST).

Protocol 3: HPLC Analysis of Reaction Mixture

HPLC can be used to analyze the reaction mixture without derivatization, which is particularly useful for monitoring the disappearance of the starting carboxylic acid.[14][15][16][17][18]

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (General):

    • Column: A reverse-phase C18 column is commonly used for organic acid analysis.

    • Mobile Phase: An acidic aqueous mobile phase is typically used to ensure the carboxylic acid is in its protonated form. A common mobile phase is a mixture of acetonitrile or methanol and water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid).

    • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting the carboxyl group.

    • Quantification: Use a calibration curve generated from standards of this compound and the expected ester product.

Visualizations

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis Reactants Reactants Reaction_Mixture Reaction_Mixture Reactants->Reaction_Mixture H+, Heat Extraction Extraction Reaction_Mixture->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration GC_MS GC_MS Concentration->GC_MS HPLC HPLC Concentration->HPLC NMR NMR Concentration->NMR Troubleshooting_Low_Yield Low_Yield Low_Yield Check_Equilibrium Equilibrium Issue? Low_Yield->Check_Equilibrium Check_Completeness Incomplete Reaction? Low_Yield->Check_Completeness Check_Workup Work-up Loss? Low_Yield->Check_Workup Use_Excess_Alcohol Use Excess Alcohol Check_Equilibrium->Use_Excess_Alcohol Remove_Water Remove Water Check_Equilibrium->Remove_Water Monitor_Reaction Monitor by TLC/GC Check_Completeness->Monitor_Reaction Optimize_Workup Optimize Extraction Check_Workup->Optimize_Workup Byproduct_Identification_Pathway cluster_possibilities Potential Byproducts cluster_confirmation Confirmation Unexpected_Peak Unexpected Peak in Data Lactone Lactone Unexpected_Peak->Lactone m/z same, RT different Isomer Isomer Unexpected_Peak->Isomer m/z same, RT different Polymer Polymer Unexpected_Peak->Polymer Broad peaks Starting_Material Unreacted Starting Material Unexpected_Peak->Starting_Material Matches standard NMR_Analysis NMR Spectroscopy Lactone->NMR_Analysis MS_Fragmentation MS Fragmentation Pattern Lactone->MS_Fragmentation Isomer->NMR_Analysis Isomer->MS_Fragmentation Polymer->NMR_Analysis

References

Technical Support Center: Optimizing the Synthesis of 2,2-Dimethyl-4-pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2,2-Dimethyl-4-pentenoic acid. This document offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges and optimize reaction outcomes.

I. Synthesis Methodologies

Two primary and effective methods for the synthesis of this compound are the Ireland-Claisen Rearrangement and the Johnson-Claisen Rearrangement. Both are powerful C-C bond-forming reactions that can be tailored to produce the desired product.

A. Ireland-Claisen Rearrangement

The Ireland-Claisen rearrangement is a versatile method that transforms an allyl ester into a γ,δ-unsaturated carboxylic acid.[1] For the synthesis of this compound, the starting material is allyl 2,2-dimethylpropanoate. The reaction proceeds through the formation of a silyl ketene acetal intermediate.[2]

Materials:

  • Allyl 2,2-dimethylpropanoate

  • Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA) or Potassium hexamethyldisilazide (KHMDS))

  • Chlorotrimethylsilane (TMSCl)

  • Anhydrous tetrahydrofuran (THF) or Toluene

  • Aqueous acid (e.g., 1 M HCl) for quenching

  • Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

Procedure:

  • Enolate Formation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve allyl 2,2-dimethylpropanoate in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of a strong base (e.g., LDA or KHMDS, ~1.1 equivalents) to the cooled ester solution while stirring. Continue stirring at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Silyl Ketene Acetal Formation: To the enolate solution, add chlorotrimethylsilane (TMSCl, ~1.2 equivalents) dropwise at -78 °C.

  • Rearrangement: After the addition of TMSCl, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (typically in toluene) to facilitate the[3][3]-sigmatropic rearrangement.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by adding a saturated aqueous solution of NH₄Cl or 1 M HCl.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation to yield this compound.

Diagram: Experimental Workflow for Ireland-Claisen Rearrangement

experimental_workflow_ireland_claisen cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start ester Allyl 2,2-dimethylpropanoate in Anhydrous THF start->ester enolate Enolate Formation (-78 °C) ester->enolate Add Base base Strong Base (LDA or KHMDS) tmscl TMSCl silyl_ketene_acetal Silyl Ketene Acetal Formation (-78 °C) enolate->silyl_ketene_acetal Add TMSCl rearrangement [3,3]-Sigmatropic Rearrangement (Room Temp to Reflux) silyl_ketene_acetal->rearrangement quench Quench with Aqueous Acid rearrangement->quench extraction Extraction quench->extraction purification Purification extraction->purification end This compound purification->end

Caption: Workflow for the synthesis of this compound via Ireland-Claisen rearrangement.

B. Johnson-Claisen Rearrangement

The Johnson-Claisen rearrangement is another effective method, which involves the reaction of an allylic alcohol with an orthoester in the presence of a weak acid catalyst.[5] For the synthesis of this compound, the key starting materials are 2-methyl-3-buten-2-ol and triethyl orthoacetate.

Materials:

  • 2-Methyl-3-buten-2-ol

  • Triethyl orthoacetate

  • Weak acid catalyst (e.g., Propionic acid)

  • High-boiling point solvent (e.g., Toluene or Xylene)

  • Aqueous base (e.g., 1 M NaOH) for hydrolysis

  • Aqueous acid (e.g., 1 M HCl) for acidification

  • Organic solvent for extraction (e.g., Diethyl ether)

  • Anhydrous magnesium sulfate (MgSO₄) for drying

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a condenser, combine 2-methyl-3-buten-2-ol, an excess of triethyl orthoacetate, and a catalytic amount of propionic acid in a suitable high-boiling solvent like toluene.

  • Rearrangement: Heat the reaction mixture to reflux (typically 110-140 °C).[6] The reaction progress can be monitored by TLC or GC to observe the formation of the intermediate ethyl ester.

  • Hydrolysis: Once the rearrangement is complete, cool the reaction mixture. Add an aqueous solution of NaOH to hydrolyze the resulting ester to the carboxylate salt. Stir at room temperature or gently heat until the hydrolysis is complete.

  • Work-up: Cool the mixture and wash with diethyl ether to remove any unreacted orthoester and other non-polar impurities.

  • Acidification and Extraction: Acidify the aqueous layer to a low pH with 1 M HCl. Extract the desired this compound with diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure, and purify the crude product by distillation or column chromatography.

Diagram: Experimental Workflow for Johnson-Claisen Rearrangement

experimental_workflow_johnson_claisen cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start alcohol 2-Methyl-3-buten-2-ol start->alcohol rearrangement [3,3]-Sigmatropic Rearrangement (Reflux) alcohol->rearrangement Add Orthoester & Catalyst orthoester Triethyl Orthoacetate catalyst Propionic Acid hydrolysis Ester Hydrolysis (NaOH) rearrangement->hydrolysis acidification Acidification (HCl) hydrolysis->acidification extraction Extraction acidification->extraction purification Purification extraction->purification end This compound purification->end

Caption: Workflow for the synthesis of this compound via Johnson-Claisen rearrangement.

II. Catalyst and Condition Optimization

While specific quantitative data for the synthesis of this compound is not extensively published, the following tables summarize common catalysts and conditions for the parent rearrangement reactions, which can serve as a starting point for optimization.

Table 1: Catalyst and Base Selection for Ireland-Claisen Rearrangement
Base Silylating Agent Solvent Temperature Notes
LDATMSClTHF-78 °C to RefluxCommonly used, can favor Z-enolate formation.[3]
KHMDSTMSClToluene/THF-78 °C to RefluxStrong, non-nucleophilic base, often used for hindered substrates.[4]
NaHMDSTMSClTHF-78 °C to RefluxAlternative hexamethyldisilazide base.
Lewis Acids-Toluene, CH₂Cl₂Room Temp to 80 °CNot directly used for enolate formation but can catalyze the rearrangement of the silyl ketene acetal under milder conditions.
Table 2: Catalyst Selection for Johnson-Claisen Rearrangement
Catalyst Orthoester Solvent Temperature Notes
Propionic AcidTriethyl orthoacetateToluene/Xylene110-140 °CStandard weak acid catalyst.[6]
Acetic AcidTriethyl orthoacetateToluene110 °CAnother common weak acid catalyst.
p-Toluenesulfonic acidTriethyl orthoacetateTolueneLower TempStronger acid, may allow for lower reaction temperatures but can cause side reactions.
Lewis Acids (e.g., ZnCl₂)Triethyl orthoacetateDichloromethaneRoom TempCan catalyze the rearrangement under milder conditions.

III. Troubleshooting Guide

A. Ireland-Claisen Rearrangement
Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Inactive base (degraded by moisture/air).2. Insufficiently anhydrous conditions.3. Low reaction temperature for rearrangement.1. Use a fresh bottle of the strong base (KHMDS or LDA). Consider titrating the base before use.2. Flame-dry all glassware. Use freshly distilled, anhydrous solvents. Ensure the starting ester is dry.3. After silyl ketene acetal formation, ensure the reaction is heated to a sufficient temperature (reflux in toluene) for an adequate amount of time.
Recovery of Starting Material 1. Incomplete deprotonation.2. Premature quenching of the enolate.1. Ensure at least 1.1 equivalents of a potent base are used. Increase reaction time for enolate formation.2. Ensure no acidic impurities are present and that the reaction is protected from atmospheric moisture.
Formation of Side Products 1. Aldol-type side reactions of the enolate.2. Desilylation of the silyl ketene acetal before rearrangement.1. Maintain a low temperature (-78 °C) during enolate and silyl ketene acetal formation.2. Ensure the work-up is performed promptly after the rearrangement is complete.

Diagram: Troubleshooting Logic for Low Yield in Ireland-Claisen Rearrangement

troubleshooting_ireland_claisen cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound inactive_base Inactive Base start->inactive_base wet_conditions Wet Reaction Conditions start->wet_conditions low_temp Insufficient Rearrangement Temperature start->low_temp fresh_base Use Fresh/Titrated Base inactive_base->fresh_base dry_reagents Ensure Anhydrous Reagents/Glassware wet_conditions->dry_reagents increase_temp Increase Reflux Temperature/Time low_temp->increase_temp

Caption: Troubleshooting logic for low yield in the Ireland-Claisen rearrangement.

B. Johnson-Claisen Rearrangement
Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Insufficient reaction temperature.2. Inactive catalyst.1. Ensure the reaction is heated to reflux in a suitable high-boiling solvent (e.g., toluene or xylene).2. Use a fresh bottle of the acid catalyst.
Formation of Dehydration Products 1. Use of a strong acid catalyst or excessively high temperatures.1. Use a weak acid catalyst like propionic acid. Avoid overly harsh conditions.
Incomplete Reaction 1. Insufficient reaction time.2. Reversibility of initial steps.1. Monitor the reaction by TLC or GC and ensure it is heated for a sufficient duration.2. Use an excess of the orthoester to drive the equilibrium towards the ketene acetal intermediate.

IV. Frequently Asked Questions (FAQs)

Q1: Which synthesis method, Ireland-Claisen or Johnson-Claisen, is better for my application?

A1: The choice depends on your specific needs and available resources. The Ireland-Claisen rearrangement offers milder reaction conditions for the rearrangement step itself (after formation of the silyl ketene acetal) and can be highly stereoselective if chiral starting materials are used.[3] However, it requires the use of strong, moisture-sensitive bases and cryogenic temperatures. The Johnson-Claisen rearrangement is often operationally simpler, avoiding strong bases and cryogenic conditions, but typically requires higher reaction temperatures.[5]

Q2: My Ireland-Claisen rearrangement is not working, and I primarily recover the starting allyl ester. What is the most likely problem?

A2: The most common issue is incomplete deprotonation to form the enolate. This can be due to an inactive base (degraded by moisture) or the presence of water in your reaction flask or solvents. Ensure all reagents are strictly anhydrous and use a fresh, verified batch of your strong base (LDA or KHMDS).

Q3: Can I use a Lewis acid to catalyze the Johnson-Claisen rearrangement?

A3: Yes, Lewis acids can be used to catalyze the Johnson-Claisen rearrangement, often allowing for lower reaction temperatures compared to using a weak protic acid. However, the choice of Lewis acid and reaction conditions must be carefully optimized to avoid side reactions.

Q4: How can I monitor the progress of these reactions?

A4: Both rearrangements can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, you can compare the spot of your reaction mixture to that of your starting material. For GC, you can observe the disappearance of the starting material peak and the appearance of the product peak over time.

Q5: What are the main safety precautions for these syntheses?

A5: For the Ireland-Claisen rearrangement , the use of strong bases like LDA and KHMDS requires an inert, anhydrous atmosphere and careful handling to avoid contact with air and moisture. Cryogenic temperatures also require appropriate personal protective equipment. For the Johnson-Claisen rearrangement , the high reaction temperatures necessitate careful heating and monitoring. Both procedures should be carried out in a well-ventilated fume hood.

References

Validation & Comparative

Characterization of 2,2-Dimethyl-4-pentenoic Acid by Nuclear Magnetic Resonance (NMR) Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the characterization of 2,2-Dimethyl-4-pentenoic acid using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of public experimental spectra, this guide presents a predicted analysis based on established chemical shift principles for its constituent functional groups. This approach offers a valuable comparative framework for researchers working with this and structurally related molecules.

Predicted NMR Spectral Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of its key functional groups: a gem-dimethyl group, a vinyl group, and a carboxylic acid moiety.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
(CH₃)₂-C~1.2Singlet6H
-CH₂-~2.3Doublet2H
=CH-~5.8Multiplet1H
=CH₂~5.1Multiplet2H
-COOH~12.0Singlet (broad)1H

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C -COOH~40
(C H₃)₂-C~25
-C H₂-~45
=C H-~135
=C H₂~118
-C OOH~180

Comparative Analysis of Chemical Shifts

To provide context for the predicted data, the following table compares the expected chemical shifts of the functional groups in this compound with typical ranges observed for these groups in other organic molecules.

Table 3: Comparison of Predicted vs. Typical Chemical Shift Ranges

Functional GroupPredicted ¹H Shift (ppm)Typical ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Typical ¹³C Shift (ppm)
gem-Dimethyl~1.20.9 - 1.5~2520 - 35
Vinyl (-CH=CH₂)~5.8 (CH), ~5.1 (CH₂)4.5 - 6.5~135 (CH), ~118 (CH₂)110 - 140
Carboxylic Acid (-COOH)~12.010.0 - 13.0[1]~180165 - 185[2]

The predicted values for this compound align well with these established ranges, providing a strong basis for its structural confirmation via NMR.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound.

1. Sample Preparation:

  • Dissolution: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[3]

  • Filtration: To ensure a homogeneous solution free of particulate matter, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters include a larger spectral width (e.g., 220 ppm), a longer relaxation delay (2-5 seconds), and a significantly higher number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum and perform baseline correction.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to elucidate the connectivity of the atoms.

Workflow for NMR-based Characterization

The following diagram illustrates the logical workflow for the characterization of this compound using NMR spectroscopy.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis and Characterization A Weigh Compound B Dissolve in Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D Transfer to NMR Tube C->D E Insert Sample into NMR Spectrometer D->E F Lock and Shim E->F G Acquire 1H Spectrum F->G H Acquire 13C Spectrum F->H I Process Spectra (FT, Phasing, Baseline) G->I H->I J Calibrate Chemical Shifts I->J K Analyze 1H Data (Integration, Multiplicity) J->K L Analyze 13C Data (Chemical Shifts) J->L M Assign Signals to Molecular Structure K->M L->M N Final Structure Confirmation M->N O Characterized Compound N->O Publish/Report

Caption: Workflow for the characterization of this compound by NMR.

References

A Comparative Guide to the ¹H and ¹³C NMR Spectroscopy of 2,2-Dimethyl-4-pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of the Spectroscopic Signature of 2,2-Dimethyl-4-pentenoic Acid and its Comparison with a Structural Analog.

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. For comparative purposes, the NMR data of a structurally similar compound, 2-methyl-4-pentenoic acid, is also presented. This document aims to serve as a valuable resource for the structural elucidation and characterization of unsaturated carboxylic acids.

Spectroscopic Data Summary

The chemical shifts (δ) for ¹H and ¹³C NMR are presented in parts per million (ppm) relative to a standard reference. The data is summarized in the tables below for easy comparison.

Table 1: ¹³C NMR Spectral Data of this compound

Carbon AtomChemical Shift (δ) in ppm
C1 (COOH)184.2
C2 (C(CH₃)₂)44.7
C3 (CH₂)44.1
C4 (CH=)133.5
C5 (=CH₂)117.9
C6, C7 (CH₃)24.9

Source: SpectraBase[1]

Table 2: Predicted ¹H NMR Spectral Data for this compound

Due to the unavailability of experimentally derived ¹H NMR data in the searched literature, a predicted spectrum is provided based on analogous compounds and general NMR principles.

Proton(s)Predicted Chemical Shift (δ) in ppmPredicted MultiplicityPredicted Coupling Constant (J) in Hz
COOH10-12Singlet (broad)-
=CH-5.7-5.9Multiplet-
=CH₂4.9-5.1Multiplet-
-CH₂-2.2-2.4Doublet~7
-C(CH₃)₂1.2-1.3Singlet-

Table 3: ¹H and ¹³C NMR Spectral Data of 2-Methyl-4-pentenoic Acid (for comparison)

NucleusAtom PositionChemical Shift (δ) in ppmMultiplicity
¹H---
¹³CC1 (COOH)180.5-
C2 (CH)41.2-
C3 (CH₂)38.8-
C4 (CH=)134.1-
C5 (=CH₂)117.3-
C6 (CH₃)17.2-

Note: Specific ¹H NMR chemical shifts, multiplicities, and coupling constants for 2-methyl-4-pentenoic acid were not fully available in the searched results.

Experimental Protocols

The following is a generalized, yet detailed, protocol for the acquisition of ¹H and ¹³C NMR spectra of liquid carboxylic acids, based on established laboratory practices.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Approximately 5-10 mg of the liquid sample (this compound) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • A small amount of an internal standard, such as tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0.00 ppm.

  • The solution is transferred to a standard 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment is typically used.

  • Acquisition Parameters:

    • Number of Scans: 16-64 (to achieve a good signal-to-noise ratio).

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A range of -2 to 14 ppm is generally sufficient to cover all proton signals, including the carboxylic acid proton.

    • Acquisition Time: 2-4 seconds.

  • Processing: The raw data is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling.

  • Acquisition Parameters:

    • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive than ¹H.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: A range of 0 to 200 ppm is typically used for organic molecules.

  • Processing: Similar to ¹H NMR, the data undergoes Fourier transformation, phasing, and baseline correction, with chemical shifts referenced to TMS.

Visualizing NMR Data Relationships

The following diagrams illustrate the correlation between the structure of this compound and its NMR signals, as well as the general workflow for NMR analysis.

G Structure-Spectra Correlation for this compound cluster_structure Chemical Structure cluster_13C ¹³C NMR Signals cluster_1H ¹H NMR Signals C1 C1 (COOH) C1_shift ~184 ppm C1->C1_shift H_COOH ~10-12 ppm (1H, s) C1->H_COOH C2 C2 (C(CH₃)₂) C2_shift ~45 ppm C2->C2_shift C3 C3 (CH₂) C3_shift ~44 ppm C3->C3_shift H_C3 ~2.3 ppm (2H, d) C3->H_C3 C4 C4 (CH=) C4_shift ~134 ppm C4->C4_shift H_C4 ~5.8 ppm (1H, m) C4->H_C4 C5 C5 (=CH₂) C5_shift ~118 ppm C5->C5_shift H_C5 ~5.0 ppm (2H, m) C5->H_C5 C67 C6, C7 (CH₃) C67_shift ~25 ppm C67->C67_shift H_C67 ~1.2 ppm (6H, s) C67->H_C67

Caption: Correlation of atoms in this compound to their NMR signals.

G General Workflow for NMR Analysis Sample_Prep Sample Preparation (Dissolution in Deuterated Solvent with TMS) Data_Acq NMR Data Acquisition (¹H and ¹³C Spectra) Sample_Prep->Data_Acq Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Data_Acq->Processing Analysis Spectral Analysis (Chemical Shift, Multiplicity, Integration) Processing->Analysis Structure_Eluc Structure Elucidation / Confirmation Analysis->Structure_Eluc

Caption: A simplified workflow for obtaining and interpreting NMR spectra.

Comparison with Alternatives

While NMR spectroscopy is a powerful tool for structural elucidation, other analytical techniques can provide complementary information.

  • Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups. For this compound, one would expect to see a broad O-H stretch for the carboxylic acid around 2500-3300 cm⁻¹, a C=O stretch around 1710 cm⁻¹, and C=C and =C-H stretches for the alkene group.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molecular weight: 128.17 g/mol ), the molecular ion peak would be observed, along with characteristic fragments.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This combination is particularly useful for separating and identifying volatile compounds like many carboxylic acids.

In comparison to these techniques, NMR spectroscopy provides unparalleled detail about the specific connectivity and chemical environment of each carbon and hydrogen atom within the molecule, making it indispensable for unambiguous structure determination.

References

A Comparative Guide to the Mass Spectrometry Analysis of 2,2-Dimethyl-4-pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary mass spectrometry-based techniques for the analysis of 2,2-Dimethyl-4-pentenoic acid: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). While specific experimental data for this compound is not widely available in public spectral libraries, this guide leverages established principles of mass spectrometry and data from similar short-chain unsaturated fatty acids to provide a robust analytical framework.

Introduction to this compound

This compound is a C7 unsaturated carboxylic acid with the following structure:

Molecular Formula: C₇H₁₂O₂ Molecular Weight: 128.17 g/mol

Its structure, featuring a carboxylic acid group, a gem-dimethyl group, and a terminal double bond, presents unique characteristics for mass spectrometric analysis. The choice between GC-MS and LC-MS methodologies will depend on the specific analytical goals, such as quantification, structural elucidation, or high-throughput screening.

Predicted Mass Spectrometry Fragmentation of this compound

Electron ionization (EI) mass spectrometry, typically used in GC-MS, is expected to induce characteristic fragmentation patterns for this compound. The molecular ion peak ([M]⁺) at m/z 128 may be observed, though it might be of low intensity. Key predicted fragments include:

  • Loss of a methyl group (-CH₃): A prominent peak at m/z 113, resulting from the cleavage of one of the gem-dimethyl groups.

  • Loss of a hydroxyl group (-OH): A peak at m/z 111, a common fragmentation for carboxylic acids.[1]

  • Loss of the carboxyl group (-COOH): A significant peak at m/z 83, another characteristic fragmentation of carboxylic acids.[1]

  • McLafferty Rearrangement: The presence of a γ-hydrogen relative to the carbonyl group allows for a McLafferty rearrangement, which would result in a fragment at m/z 74.

  • Allylic cleavage: Cleavage of the C3-C4 bond would lead to the formation of a stable allyl cation at m/z 41.

Softer ionization techniques used in LC-MS, such as electrospray ionization (ESI), would likely produce a prominent protonated molecule [M+H]⁺ at m/z 129 or a deprotonated molecule [M-H]⁻ at m/z 127, with minimal in-source fragmentation.

Comparison of Analytical Platforms: GC-MS vs. LC-MS

The selection of an analytical platform for this compound involves a trade-off between several performance parameters.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Sample Volatility Requires volatile or volatilized analytes.Suitable for a wide range of polarities and volatilities.[2]
Derivatization Mandatory for carboxylic acids to increase volatility and improve peak shape. Common methods include esterification (e.g., with BF₃/methanol) or silylation (e.g., with BSTFA).[3]Optional . Can be analyzed directly, though derivatization can improve ionization efficiency and chromatographic retention for very polar short-chain fatty acids.[4][5]
Ionization Primarily Electron Ionization (EI), leading to extensive and reproducible fragmentation useful for structural elucidation.Softer ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) that typically produce intact molecular ions, ideal for quantification.[2]
Chromatographic Separation Excellent resolution for separating isomers.Good separation, particularly with modern column chemistries like reversed-phase or HILIC.
Sensitivity Generally high, especially with derivatization. Limits of detection (LOD) can be in the low ng/mL range.Can be very high, particularly with tandem MS (MS/MS). LODs can reach the pg/mL level.[6]
Throughput Lower, due to longer run times and sample preparation (derivatization).Higher, with faster analysis times and simpler sample preparation.[4]
Matrix Effects Less prone to ion suppression from complex matrices.Can be susceptible to ion suppression or enhancement, requiring careful matrix-matched calibration.

Experimental Protocols

GC-MS Analysis Protocol (with Derivatization)

This protocol outlines a general procedure for the analysis of this compound using GC-MS following esterification.

  • Sample Preparation:

    • Accurately weigh or measure the sample containing this compound.

    • If in a complex matrix, perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) after acidification of the aqueous sample to pH ~2.

    • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

  • Derivatization (Esterification with BF₃/Methanol):

    • To the dried extract, add 1 mL of 14% Boron Trifluoride in Methanol.

    • Seal the vial and heat at 60°C for 30 minutes.

    • After cooling, add 1 mL of saturated sodium chloride solution and 1 mL of hexane.

    • Vortex thoroughly and allow the layers to separate.

    • Carefully transfer the upper hexane layer, containing the methyl ester of this compound, to a new vial for GC-MS analysis.

  • GC-MS Conditions:

    • GC System: Agilent 7890B or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS System: Agilent 5977B or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-300.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

LC-MS Analysis Protocol (Direct Analysis)

This protocol describes a general procedure for the direct analysis of this compound using LC-MS.

  • Sample Preparation:

    • Accurately weigh or measure the sample.

    • If necessary, perform a protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol) for biological samples.

    • Centrifuge to pellet the precipitate and transfer the supernatant to a new vial.

    • Evaporate the solvent and reconstitute the sample in the initial mobile phase.

  • LC-MS Conditions:

    • LC System: Agilent 1290 Infinity II or equivalent.

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • MS System: Agilent 6470 Triple Quadrupole or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Capillary Voltage: 3500 V.

    • Gas Temperature: 300°C.

    • Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • Data Acquisition: Multiple Reaction Monitoring (MRM) for quantification (if standards are available) or full scan for qualitative analysis.

Visualizing the Analytical Workflows

To better illustrate the experimental processes, the following diagrams were generated using Graphviz.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Sample Extraction Liquid-Liquid Extraction Sample->Extraction Evaporation1 Evaporation to Dryness Extraction->Evaporation1 Derivatization Esterification (BF3/Methanol) Evaporation1->Derivatization PhaseSeparation Phase Separation Derivatization->PhaseSeparation GCMS GC-MS Injection PhaseSeparation->GCMS DataAnalysis Data Analysis GCMS->DataAnalysis

Caption: Experimental workflow for GC-MS analysis of this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Sample ProteinPrecipitation Protein Precipitation (if needed) Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Reconstitution Reconstitution Centrifugation->Reconstitution LCMS LC-MS Injection Reconstitution->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis

Caption: Experimental workflow for LC-MS analysis of this compound.

Conclusion

Both GC-MS and LC-MS are powerful techniques for the analysis of this compound.

  • GC-MS is the preferred method for detailed structural elucidation due to its extensive and reproducible fragmentation patterns upon electron ionization, provided that a derivatization step is performed.

  • LC-MS , particularly LC-MS/MS, offers higher sensitivity and throughput for quantitative studies and is advantageous when analyzing the native form of the acid in complex biological matrices.

The choice between these platforms should be guided by the specific research question, available instrumentation, and the desired balance between structural information, sensitivity, and sample throughput.

References

Comparative FT-IR Spectral Analysis of 2,2-Dimethyl-4-pentenoic Acid and Structural Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the Fourier-Transform Infrared (FT-IR) spectroscopic profile of 2,2-dimethyl-4-pentenoic acid, with a comparative analysis against structurally related aliphatic carboxylic acids. This guide provides detailed experimental protocols, quantitative spectral data, and a systematic workflow for comparative spectral interpretation.

Introduction

This compound is a carboxylic acid of interest in various fields, including organic synthesis and medicinal chemistry, due to its unique structural features, namely the presence of a terminal double bond and gem-dimethyl groups adjacent to the carboxyl functionality. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups present in a molecule. This guide presents a comparative analysis of the FT-IR spectrum of this compound with its structural analogues: 4-pentenoic acid, 2-methyl-4-pentenoic acid, and the saturated counterpart, pentanoic acid. This comparison will aid researchers in identifying and characterizing these molecules, as well as in understanding the influence of structural modifications on their vibrational spectra.

Experimental Protocols

The following section details the standard operating procedure for acquiring high-quality FT-IR spectra of liquid carboxylic acids.

Objective: To obtain the FT-IR spectrum of a liquid carboxylic acid sample using the neat liquid sampling technique.

Materials:

  • FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two, Bruker Tensor 27)

  • Salt plates (e.g., NaCl or KBr), polished and stored in a desiccator

  • Pasteur pipettes

  • Acetone (spectroscopic grade) for cleaning

  • Lens paper

  • The liquid carboxylic acid sample to be analyzed (e.g., this compound)

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Open the sample compartment and ensure it is clean and dry.

    • Perform a background scan to acquire the spectrum of the ambient atmosphere (mainly water vapor and carbon dioxide). This will be automatically subtracted from the sample spectrum.

  • Sample Preparation (Neat Liquid):

    • Carefully remove two salt plates from the desiccator, handling them only by the edges to avoid transferring moisture and oils from the skin.

    • If the plates are not clean, gently wipe them with a lens paper moistened with a small amount of spectroscopic grade acetone and allow them to dry completely.

    • Using a clean Pasteur pipette, place one to two drops of the liquid carboxylic acid sample onto the center of one of the salt plates.

    • Carefully place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film between the plates. Avoid the formation of air bubbles.

  • Spectral Acquisition:

    • Place the "sandwich" of salt plates containing the sample into the sample holder in the spectrometer's sample compartment.

    • Close the sample compartment lid.

    • In the instrument control software, set the desired scanning parameters. Typical parameters for routine analysis are:

      • Scan range: 4000 cm⁻¹ to 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of scans: 16-32 (to improve signal-to-noise ratio)

    • Initiate the sample scan.

  • Data Processing and Analysis:

    • After the scan is complete, the software will display the resulting FT-IR spectrum (transmittance vs. wavenumber).

    • Process the spectrum as needed (e.g., baseline correction, peak picking).

    • Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

  • Cleaning:

    • Remove the salt plates from the spectrometer.

    • Separate the plates and clean them thoroughly with acetone and a soft lens paper.

    • Return the clean, dry salt plates to the desiccator for storage.

Comparative FT-IR Data

The following table summarizes the key FT-IR absorption peaks for this compound and its structural analogues. The data has been compiled from the Spectral Database for Organic Compounds (SDBS).

Vibrational Mode This compound (cm⁻¹) 4-Pentenoic acid (cm⁻¹) 2-Methyl-4-pentenoic acid (cm⁻¹) Pentanoic acid (cm⁻¹)
O-H stretch (Carboxylic acid)~3000 (broad)~3000 (broad)~3000 (broad)~3000 (broad)
C-H stretch (=C-H)~3080~3080~3080Not Present
C-H stretch (sp³)~2970, ~2870~2940, ~2860~2970, ~2880~2960, ~2870
C=O stretch (Carboxylic acid)~1710~1715~1710~1715
C=C stretch (Alkene)~1640~1645~1640Not Present
C-O stretch (Carboxylic acid)~1220~1230~1220~1220
=C-H bend (out-of-plane)~915~915~915Not Present

Workflow for Comparative Spectral Analysis

The following diagram illustrates a systematic approach to comparing and interpreting the FT-IR spectra of the subject compounds.

Caption: Workflow for the comparative analysis of FT-IR spectra.

Discussion and Comparative Analysis

The FT-IR spectra of all four compounds exhibit the characteristic broad absorption band for the O-H stretch of a carboxylic acid, typically centered around 3000 cm⁻¹. This broadness is a result of hydrogen bonding between the carboxylic acid molecules.

The most intense absorption in the spectra of these acids is the C=O stretch of the carboxyl group, appearing around 1710-1715 cm⁻¹. The exact position of this band can be influenced by the electronic environment.

The key differences in the spectra arise from the presence or absence of the carbon-carbon double bond and the degree of substitution on the aliphatic chain.

  • Alkene-Related Absorptions: this compound, 4-pentenoic acid, and 2-methyl-4-pentenoic acid all show characteristic peaks for the alkene group. The =C-H stretching vibration is observed as a sharp peak around 3080 cm⁻¹, which is at a slightly higher wavenumber than the sp³ C-H stretching bands. The C=C stretching vibration appears as a medium intensity band around 1640-1645 cm⁻¹. A strong out-of-plane =C-H bending vibration is also present around 915 cm⁻¹ for these terminal alkenes. These three peaks are notably absent in the spectrum of pentanoic acid, providing a clear distinction between the unsaturated and saturated analogues.

  • Aliphatic C-H Stretching: All four compounds display strong absorptions in the 2850-3000 cm⁻¹ region corresponding to the stretching vibrations of sp³ C-H bonds . The complexity and specific wavenumbers of these peaks can be subtly influenced by the number of methyl and methylene groups in the molecule.

  • Influence of Methyl Substitution: The spectra of this compound and 2-methyl-4-pentenoic acid are very similar to that of 4-pentenoic acid in the regions of the main functional group absorptions. The primary influence of the methyl and gem-dimethyl groups is observed in the fingerprint region (below 1500 cm⁻¹) where C-C stretching and C-H bending vibrations occur, leading to a more complex pattern in this area.

Conclusion

The FT-IR spectrum of this compound is characterized by the strong, broad O-H stretch of the carboxylic acid, the intense C=O stretch, and the distinct peaks corresponding to the terminal alkene group (=C-H stretch, C=C stretch, and =C-H bend). Comparison with its structural analogues, 4-pentenoic acid, 2-methyl-4-pentenoic acid, and pentanoic acid, allows for a clear understanding of the contributions of each functional group to the overall spectrum. The absence of the alkene-related peaks in pentanoic acid provides a definitive marker for saturation. This comparative guide serves as a valuable resource for the identification and characterization of this compound and related compounds in a research and development setting.

A Comparative Guide to 2,2-Dimethyl-4-pentenoic Acid and 4-pentenoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical biology and drug discovery, the nuanced structural differences between molecules can lead to vastly different biological activities. This guide provides a detailed comparison of 2,2-Dimethyl-4-pentenoic acid and its unbranched counterpart, 4-pentenoic acid, offering insights into their physicochemical properties, synthesis, and biological implications. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Physicochemical Properties: A Structural Overview

The introduction of two methyl groups at the C2 position of the pentenoic acid backbone significantly alters the physicochemical properties of this compound when compared to 4-pentenoic acid. These differences, summarized in the table below, can influence the molecules' solubility, reactivity, and interactions with biological systems.

PropertyThis compound4-pentenoic acid
Molecular Formula C7H12O2[1]C5H8O2
Molecular Weight 128.17 g/mol [1]100.12 g/mol
IUPAC Name 2,2-dimethylpent-4-enoic acidpent-4-enoic acid
CAS Number 16386-93-9[1]591-80-0
Density 0.933 g/mL at 25 °C[2]0.981 g/mL at 25 °C
Boiling Point 104-108 °C at 20 mmHg[3]83-84 °C at 12 mmHg
Melting Point Not available-22.5 °C
Refractive Index n20/D 1.431[3]n20/D 1.428
Solubility Soluble in water.Slightly soluble in water; soluble in alcohol and ether.

Synthesis and Chemical Reactivity

Both molecules are valuable intermediates in organic synthesis.[1][4] The presence of the terminal double bond and the carboxylic acid functional group allows for a range of chemical modifications.

Synthesis of this compound: A common synthetic route involves the reaction of piperidine with propylene oxide. This process proceeds through a six-membered ring intermediate that subsequently decomposes to yield the final product. The reaction can be catalyzed by peroxide or hydrogen peroxide to achieve high yields.[1]

Synthesis of 4-pentenoic acid: One method involves the condensation of allyl chloride and diethyl malonate under alkaline conditions to form 2-allyl diethyl malonate, which is then saponified and decarboxylated.[5] Another approach utilizes the reaction of vinylcarbinol and ortho-acetate, followed by hydrolysis.[6]

Biological Activity and Potential Applications

While structurally similar, these two fatty acids exhibit distinct biological activities, highlighting the impact of the gem-dimethyl group.

4-pentenoic acid is a well-characterized inhibitor of fatty acid β-oxidation.[7] This property underlies its observed hypoglycemic effects.[8] The mechanism of action involves its metabolism to reactive intermediates that inhibit the enzyme 3-ketoacyl-CoA thiolase, a key component of the fatty acid oxidation pathway.[8][9]

This compound , on the other hand, has been described as a decarboxylating and reducing agent in organic synthesis.[1] In the biological context, it has been reported to be effective against hyperproteinemia and lipogenous disorders such as steatosis and cholestasis.[1] However, the precise molecular mechanisms and signaling pathways underlying these effects are not as well-elucidated as those for 4-pentenoic acid.

The structural difference, specifically the presence of the gem-dimethyl group in this compound, likely prevents its metabolism through the same β-oxidation pathway that 4-pentenoic acid undergoes. This steric hindrance could lead to a different metabolic fate and, consequently, distinct biological activities.

Experimental Protocols

For researchers interested in directly comparing the effects of these two compounds on fatty acid oxidation, a common experimental approach is the measurement of the rate of oxidation of a radiolabeled fatty acid substrate in isolated mitochondria or cultured cells.

Protocol: Comparative Analysis of Fatty Acid Oxidation Inhibition

Objective: To compare the inhibitory effects of this compound and 4-pentenoic acid on the rate of fatty acid oxidation.

Materials:

  • Isolated rat liver mitochondria or a relevant cell line (e.g., HepG2)

  • [1-¹⁴C]-Palmitic acid

  • Bovine serum albumin (BSA), fatty acid-free

  • Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)

  • This compound and 4-pentenoic acid stock solutions

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Preparation of Substrate: Prepare a solution of [1-¹⁴C]-palmitic acid complexed to BSA in the assay buffer.

  • Incubation: In separate reaction tubes, incubate the isolated mitochondria or cells with the assay buffer, the radiolabeled palmitate-BSA substrate, and varying concentrations of either this compound or 4-pentenoic acid. Include a vehicle control (e.g., DMSO).

  • Reaction: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding an acid (e.g., perchloric acid).

  • Measurement of Oxidation Products: The rate of fatty acid oxidation can be determined by measuring the production of ¹⁴CO₂ (trapped with a suitable base) and/or acid-soluble metabolites (ASMs) using a scintillation counter.

  • Data Analysis: Compare the rates of fatty acid oxidation in the presence of each compound to the vehicle control to determine the extent of inhibition and calculate IC50 values.

Visualizing the Pathways

To illustrate the known mechanism of action of 4-pentenoic acid and a proposed workflow for a comparative study, the following diagrams are provided.

Fatty_Acid_Oxidation_Inhibition_by_4_Pentenoic_Acid cluster_Mitochondrion Mitochondrial Matrix 4-Pentenoic_Acid 4-Pentenoic Acid 4-Pentenoyl-CoA 4-Pentenoyl-CoA 4-Pentenoic_Acid->4-Pentenoyl-CoA Metabolites Reactive Metabolites (e.g., 3-Keto-4-pentenoyl-CoA) 4-Pentenoyl-CoA->Metabolites Thiolase 3-Ketoacyl-CoA Thiolase Metabolites->Thiolase Inhibition Fatty_Acids Fatty Acids Acyl-CoA Fatty Acyl-CoA Fatty_Acids->Acyl-CoA Beta_Oxidation β-Oxidation Spiral Acyl-CoA->Beta_Oxidation Beta_Oxidation->Thiolase Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA TCA_Cycle TCA Cycle Acetyl-CoA->TCA_Cycle Comparative_Experimental_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Data Analysis Compound_Prep Prepare Stock Solutions (this compound & 4-pentenoic acid) Treatment Treat Cells with Compounds (Varying Concentrations) Compound_Prep->Treatment Cell_Culture Culture Target Cells (e.g., HepG2) Cell_Culture->Treatment FAO_Assay Perform Fatty Acid Oxidation Assay (e.g., with [1-14C]-Palmitate) Treatment->FAO_Assay Measurement Measure Radiolabeled Products (14CO2, ASMs) FAO_Assay->Measurement Comparison Compare Inhibitory Effects (Calculate IC50 values) Measurement->Comparison Conclusion Draw Conclusions on Structure-Activity Relationship Comparison->Conclusion

References

Comparative Reactivity Analysis: 2,2-Dimethyl-4-pentenoic Acid in Relation to Common Unsaturated Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2,2-Dimethyl-4-pentenoic acid against other common unsaturated fatty acids, namely oleic acid and linoleic acid. The information presented herein is supported by established principles of organic chemistry and fatty acid metabolism, intended to inform experimental design and drug development programs.

Introduction to Fatty Acid Reactivity

The reactivity of a fatty acid is largely dictated by the presence and number of carbon-carbon double bonds within its acyl chain, as well as other structural features such as branching. Unsaturated fatty acids are generally more chemically reactive than their saturated counterparts due to the electron-rich nature of the double bonds, which serve as sites for electrophilic attack and oxidation.[1] This reactivity is a double-edged sword; it is crucial for their roles in biological signaling and membrane fluidity but also makes them susceptible to degradation through processes like lipid peroxidation.

This guide focuses on this compound, a branched-chain unsaturated fatty acid, and compares its expected reactivity to that of oleic acid (a monounsaturated fatty acid) and linoleic acid (a polyunsaturated fatty acid). Understanding these differences is critical for applications ranging from pharmaceutical formulation to the study of lipid metabolism.

Structural Comparison

The chemical structure of a fatty acid is the primary determinant of its reactivity. The key structural features of this compound, oleic acid, and linoleic acid are outlined below.

  • This compound: This is a short-chain fatty acid with a terminal double bond between C4 and C5. A notable feature is the presence of two methyl groups at the C2 position (gem-dimethyl group). This steric hindrance near the carboxylic acid group can be expected to influence its chemical reactivity.

  • Oleic Acid: A monounsaturated omega-9 fatty acid with an 18-carbon chain. It possesses a single cis double bond between C9 and C10. The lack of multiple double bonds makes it less susceptible to oxidation compared to polyunsaturated fatty acids.

  • Linoleic Acid: A polyunsaturated omega-6 fatty acid, also with an 18-carbon chain. It contains two cis double bonds, at C9 and C12. The presence of a methylene group between the two double bonds makes it particularly prone to oxidation.

Qualitative Reactivity Comparison

Based on the structural differences, we can infer the relative reactivity of these three fatty acids in common chemical reactions.

Oxidation: The susceptibility of a fatty acid to oxidation increases with the number of double bonds. The methylene group between the double bonds in polyunsaturated fatty acids is particularly reactive.

  • Linoleic Acid: Highest susceptibility to oxidation due to the two double bonds and the bis-allylic protons.

  • Oleic Acid: Moderately susceptible to oxidation at the single double bond.

  • This compound: Expected to have the lowest susceptibility to oxidation among the three. The single, terminal double bond is less activated than the internal double bonds of oleic and linoleic acids. The gem-dimethyl group may also offer some steric protection to the nearby double bond.

Hydrogenation: This reaction reduces the carbon-carbon double bonds to single bonds. The rate of hydrogenation can be influenced by steric hindrance around the double bond.

  • Linoleic Acid: Readily undergoes hydrogenation at both double bonds.

  • Oleic Acid: Readily undergoes hydrogenation at the single double bond.

  • This compound: The terminal double bond is generally more accessible for hydrogenation than an internal one. However, the overall smaller size of the molecule might lead to different reaction kinetics compared to the longer-chain fatty acids. The reaction will convert it to 2,2-dimethylpentanoic acid.

Quantitative Data Comparison

The following table summarizes the key chemical and physical properties of the fatty acids discussed.

PropertyThis compoundOleic AcidLinoleic Acid
Molecular Formula C7H12O2C18H34O2C18H32O2
Molecular Weight 128.17 g/mol [2][3]282.47 g/mol 280.45 g/mol
Number of Double Bonds 112
Boiling Point 104-108 °C at 20 mmHg[2][3]286 °C at 100 mmHg230 °C at 16 mmHg
Density 0.933 g/mL at 25 °C[2][3]0.895 g/mL0.902 g/mL
IUPAC Name 2,2-dimethylpent-4-enoic acid(Z)-octadec-9-enoic acid(9Z,12Z)-octadec-9,12-dienoic acid

Experimental Protocols

Detailed methodologies for assessing the reactivity of these fatty acids are provided below.

Fatty Acid Oxidation Assay (Adapted from referenced protocols[1][4][5][6][7])

This protocol describes a method to measure the rate of β-oxidation of a fatty acid in cultured cells using a radiolabeled substrate.

Materials:

  • Cultured cells (e.g., hepatocytes, myotubes)

  • [1-14C]-labeled fatty acid of interest (this compound, Oleic Acid, or Linoleic Acid)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Cell culture medium

  • Scintillation fluid and vials

  • Perchloric acid (PCA)

  • NaOH

Procedure:

  • Preparation of Fatty Acid-BSA Conjugate:

    • Dissolve the [1-14C]-labeled fatty acid in a small volume of ethanol.

    • Slowly add the fatty acid solution to a pre-warmed solution of fatty acid-free BSA (typically 10% w/v in sterile water) with gentle vortexing.

    • Incubate at 37°C for 30-60 minutes to allow for complex formation.

  • Cell Culture and Treatment:

    • Plate cells in a multi-well plate and grow to desired confluency.

    • Wash cells with warm PBS.

    • Add culture medium containing the fatty acid-BSA conjugate to the cells.

  • Oxidation Reaction:

    • Incubate the cells at 37°C for a defined period (e.g., 1-4 hours).

    • Place a filter paper soaked in NaOH in the headspace of each well to trap the released 14CO2.

  • Termination and Measurement:

    • Stop the reaction by injecting perchloric acid into each well.

    • Allow the plates to sit for at least 1 hour to ensure complete trapping of 14CO2.

    • Transfer the filter paper to a scintillation vial with scintillation fluid.

    • Measure the radioactivity using a scintillation counter. The amount of 14CO2 is proportional to the rate of fatty acid oxidation.

Catalytic Hydrogenation Assay[8][9][10]

This protocol outlines a general procedure for the hydrogenation of unsaturated fatty acids.

Materials:

  • Unsaturated fatty acid (this compound, Oleic Acid, or Linoleic Acid)

  • Solvent (e.g., ethanol, ethyl acetate)

  • Hydrogenation catalyst (e.g., 10% Palladium on carbon, Pd/C)

  • Hydrogen gas (H2)

  • Reaction vessel (e.g., Parr hydrogenator or a flask with a balloon of H2)

Procedure:

  • Reaction Setup:

    • Dissolve the fatty acid in the chosen solvent in the reaction vessel.

    • Add the Pd/C catalyst (typically 5-10% by weight of the fatty acid).

    • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) to remove oxygen.

  • Hydrogenation:

    • Introduce hydrogen gas into the vessel. If using a balloon, ensure it remains inflated. For a Parr apparatus, pressurize to the desired level.

    • Stir the reaction mixture vigorously to ensure good mixing of the catalyst, substrate, and hydrogen.

    • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

    • Wash the celite pad with the solvent.

    • Evaporate the solvent from the filtrate to obtain the hydrogenated fatty acid.

  • Analysis:

    • Confirm the structure of the product using techniques like NMR spectroscopy and Mass Spectrometry.

Potential Signaling Pathway Involvement

Branched-chain fatty acids (BCFAs) are increasingly recognized for their roles in cellular signaling.[4][5] While specific pathways for this compound are not well-documented, we can extrapolate from studies on other BCFAs.

One key pathway involves the Peroxisome Proliferator-Activated Receptors (PPARs) , which are nuclear receptors that regulate lipid and glucose metabolism.[5] Certain BCFAs have been shown to be ligands and activators of PPARα.[5] Activation of PPARα in the liver leads to the upregulation of genes involved in fatty acid oxidation.[5] The unique structure of this compound, with its gem-dimethyl group, may confer specific binding properties to PPARs or other nuclear receptors, potentially modulating their activity in novel ways. Further research is warranted to explore these possibilities.

The biosynthesis of BCFAs in bacteria often originates from branched-chain amino acids.[6][7] While the metabolic origin of this compound in mammals is not established, its structural similarity to other BCFAs suggests it could potentially interact with similar metabolic and signaling pathways.

Visualizations

Experimental Workflows

FattyAcidOxidationWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 [1-14C]-Fatty Acid + Ethanol prep3 Incubate at 37°C prep1->prep3 Add to prep2 Fatty Acid-free BSA (10% in H2O) prep2->prep3 assay2 Add FA-BSA Conjugate prep3->assay2 Conjugate assay1 Plate and Grow Cells assay1->assay2 assay3 Incubate at 37°C (Trap 14CO2 with NaOH) assay2->assay3 analysis1 Stop Reaction (Perchloric Acid) assay3->analysis1 analysis2 Measure Radioactivity (Scintillation Counter) analysis1->analysis2

Caption: Workflow for the Fatty Acid Oxidation Assay.

HydrogenationWorkflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Analysis setup1 Dissolve Fatty Acid in Solvent setup2 Add Pd/C Catalyst setup1->setup2 setup3 Purge with Inert Gas setup2->setup3 react1 Introduce H2 Gas setup3->react1 react2 Vigorous Stirring react1->react2 react3 Monitor Progress (TLC/GC-MS) react2->react3 workup1 Filter to Remove Catalyst react3->workup1 Reaction Complete workup2 Evaporate Solvent workup1->workup2 workup3 Analyze Product (NMR, MS) workup2->workup3

Caption: Workflow for the Catalytic Hydrogenation Assay.

Signaling Pathway

PPAR_Signaling BCFA Branched-Chain Fatty Acid (e.g., this compound) PPARa PPARα BCFA->PPARa Binds and Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to TargetGenes Target Genes (e.g., CPT1, ACOX1) PPRE->TargetGenes Promotes Transcription of MetabolicEffect Increased Fatty Acid Oxidation TargetGenes->MetabolicEffect Leads to

Caption: Potential PPARα signaling pathway for branched-chain fatty acids.

References

A Comparative Guide to Analytical Methods for Purity Assessment of 2,2-Dimethyl-4-pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for raw materials and intermediates is a cornerstone of pharmaceutical development and chemical research. This guide provides a comparative overview of common analytical techniques for assessing the purity of 2,2-Dimethyl-4-pentenoic acid, a key building block in various synthetic pathways. The comparison focuses on Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Titrimetry, offering insights into their respective strengths and weaknesses for this application. The experimental data presented is based on validated methods for structurally similar unsaturated carboxylic acids to provide a representative performance comparison.

Comparison of Analytical Method Performance

The following table summarizes the typical quantitative performance parameters for different analytical methods applicable to the purity assessment of this compound. This data is collated from studies on similar organic acids and serves as a baseline for method selection and development.[1][2][3][4]

Analytical MethodParameterTypical Performance DataKey Considerations
Gas Chromatography (GC-FID) Linearity (r²)> 0.999Requires derivatization for improved peak shape and thermal stability.
Limit of Detection (LOD)0.01 - 0.1 µg/mLHigh sensitivity for volatile impurities.
Limit of Quantitation (LOQ)0.03 - 0.3 µg/mLExcellent for quantifying low-level impurities.
Accuracy (% Recovery)98 - 102%Dependent on the efficiency of the derivatization step.
Precision (% RSD)< 2%Highly repeatable for established methods.
High-Performance Liquid Chromatography (HPLC-UV) Linearity (r²)> 0.999Suitable for non-volatile impurities and thermally labile compounds.
Limit of Detection (LOD)0.1 - 0.5 µg/mLUV detection at a low wavelength (~210 nm) is required.[1][2]
Limit of Quantitation (LOQ)0.3 - 1.5 µg/mLGenerally less sensitive than GC-FID for this class of compounds.
Accuracy (% Recovery)97 - 103%Less sample preparation is typically required compared to GC.
Precision (% RSD)< 2%Robust and widely used in quality control.
Quantitative NMR (qNMR) Linearity (r²)> 0.9999Does not require a reference standard of the analyte itself.
Limit of Detection (LOD)~0.1% (w/w)Limited by signal-to-noise; not ideal for trace impurities.
Limit of Quantitation (LOQ)~0.3% (w/w)Highly accurate and precise for major component assay.
Accuracy (% Recovery)99 - 101%Provides structural information and quantification simultaneously.[5]
Precision (% RSD)< 1%Excellent precision when using a certified internal standard.
Titrimetry N/AN/AProvides a measure of the total acid content.
N/AN/ASimple, cost-effective, and accurate for high-purity samples.[5]
AccuracyHighSusceptible to interference from other acidic or basic impurities.
Precision (% RSD)< 0.5%High precision for determining the main component's purity.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for the analysis of unsaturated carboxylic acids and can be adapted and validated for this compound.[1][3][6]

Gas Chromatography (GC-FID) with Derivatization

This method is suitable for the quantification of this compound and its volatile impurities. Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is employed to increase volatility and improve peak shape.

  • Sample Preparation:

    • Accurately weigh 10 mg of the this compound sample into a 2 mL autosampler vial.

    • Add 1 mL of a suitable solvent (e.g., Dichloromethane).

    • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane).

    • Cap the vial and heat at 60°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-FID Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (split ratio 50:1).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • Detector: Flame Ionization Detector (FID) at 300°C.

High-Performance Liquid Chromatography (HPLC-UV)

This method is applicable for the direct analysis of this compound and non-volatile impurities.

  • Sample Preparation:

    • Accurately weigh 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC-UV Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v).[7]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.[1][2]

Quantitative NMR (qNMR)

qNMR provides a direct measurement of the purity of this compound against a certified internal standard without the need for a specific reference standard of the analyte.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into an NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) and add to the same NMR tube.

    • Add 0.75 mL of a deuterated solvent (e.g., Chloroform-d).

    • Ensure complete dissolution by gentle vortexing.

  • NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

    • Solvent: CDCl3.

    • Pulse Program: Standard quantitative 1H experiment with a 30° pulse.

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all relevant signals).

    • Number of Scans: 8.

    • Data Processing: Apply appropriate phasing and baseline correction. Integrate a well-resolved signal of the analyte and a signal from the internal standard.

Titrimetry

This classical method determines the total acid content and is suitable for a high-purity assay.

  • Procedure:

    • Accurately weigh approximately 200 mg of this compound into a 125 mL Erlenmeyer flask.

    • Dissolve the sample in 50 mL of neutralized ethanol.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate with a standardized 0.1 N sodium hydroxide solution until a persistent pink endpoint is observed.

    • Record the volume of titrant used.

    • Calculate the purity based on the equivalent weight of this compound.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for selecting an appropriate analytical method for purity assessment and the experimental workflow for a GC-based method.

MethodSelection Logical Workflow for Method Selection start Define Analytical Goal purity_assay High-Purity Assay (>98%) start->purity_assay impurity_profiling Impurity Profiling start->impurity_profiling titration Titrimetry purity_assay->titration Total Acidity qnmr qNMR purity_assay->qnmr Absolute Purity trace_analysis Trace Analysis impurity_profiling->trace_analysis Low-Level Impurities? gc GC impurity_profiling->gc Volatile Impurities hplc HPLC impurity_profiling->hplc Non-Volatile Impurities trace_analysis->gc Volatile trace_analysis->hplc Non-Volatile gcms GC-MS for Identification gc->gcms hplc->gcms

Caption: Method selection workflow for purity analysis.

GC_Workflow Experimental Workflow for GC-FID Analysis cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Add Derivatizing Agent (BSTFA) dissolve->derivatize heat Heat at 60°C derivatize->heat inject Inject Sample heat->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Caption: GC-FID experimental workflow.

References

A Comparative Guide to the Synthesis and HPLC Validation of 2,2-Dimethyl-4-pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two synthetic routes to 2,2-Dimethyl-4-pentenoic acid and details a robust High-Performance Liquid Chromatography (HPLC) method for its validation. The information presented is intended to assist researchers in selecting an appropriate synthetic strategy and in establishing reliable analytical procedures for this compound.

Introduction

This compound is a valuable building block in organic synthesis. Its structure, featuring a quaternary carbon center adjacent to a carboxylic acid and a terminal double bond, makes it a useful intermediate in the synthesis of more complex molecules. Accurate and efficient synthesis, along with reliable analytical validation, are crucial for its application in research and development. This guide compares two common synthetic approaches: direct alkylation of the isobutyric acid dianion and alkylation of a methyl isobutyrate enolate followed by hydrolysis. Furthermore, a detailed protocol for the validation of this compound by reverse-phase HPLC is provided.

Comparison of Synthetic Methodologies

Two primary methods for the synthesis of this compound are presented below. Both methods rely on the formation of a nucleophilic enolate or enolate-equivalent from an isobutyrate precursor, which is then alkylated with an allyl halide.

Method A: Alkylation of Isobutyric Acid Dianion

This method involves the direct alkylation of the dianion of isobutyric acid. The use of a strong base allows for the deprotonation of both the carboxylic acid proton and an alpha-proton, generating a dianion that can then react with an electrophile.

Method B: Alkylation of Methyl Isobutyrate Enolate followed by Hydrolysis

This two-step approach involves the formation of the enolate of methyl isobutyrate, its subsequent alkylation with an allyl halide, and finally, hydrolysis of the resulting ester to yield the desired carboxylic acid.

Quantitative Comparison of Synthetic Methods

The following table summarizes the key performance indicators for the two synthetic routes, based on typical experimental outcomes.

ParameterMethod A: Dianion AlkylationMethod B: Ester Alkylation & Hydrolysis
Number of Steps 12
Typical Yield ~85%~90% (overall)
Purity (before purification) GoodVery Good
Key Reagents Isobutyric acid, LDA, Allyl bromideMethyl isobutyrate, LDA, Allyl bromide, NaOH
Advantages Fewer stepsPotentially higher overall yield and purity
Disadvantages Requires careful control of stoichiometryLonger reaction sequence

Experimental Protocols

Synthesis of this compound
  • Preparation of LDA: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve diisopropylamine (2.2 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C and add n-butyllithium (2.0 eq) dropwise. Stir the mixture for 30 minutes at -78 °C.

  • Dianion Formation: To the freshly prepared LDA solution, add isobutyric acid (1.0 eq) dropwise, maintaining the temperature at -78 °C. Allow the reaction to stir for 1 hour.

  • Alkylation: Add allyl bromide (1.1 eq) to the reaction mixture and allow it to slowly warm to room temperature overnight.

  • Work-up: Quench the reaction with water and acidify with 1M HCl. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude acid by distillation or column chromatography.

  • Enolate Formation and Alkylation: In a flame-dried flask under nitrogen, prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous THF at -78 °C. To this, add methyl isobutyrate (1.0 eq) dropwise. After stirring for 30 minutes, add allyl bromide (1.1 eq) and allow the reaction to warm to room temperature and stir overnight.

  • Ester Hydrolysis: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with diethyl ether, wash with brine, and dry over sodium sulfate. After removing the solvent, dissolve the crude methyl 2,2-dimethyl-4-pentenoate in a mixture of methanol and water. Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 4 hours.

  • Work-up and Purification: Cool the reaction mixture, remove the methanol under reduced pressure, and acidify the aqueous residue with 1M HCl. Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude acid. Purify by distillation or column chromatography.

HPLC Validation of this compound

This protocol outlines a reverse-phase HPLC method for the quantification and purity assessment of this compound.

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 210 nm
Column Temperature 30 °C

The following parameters should be assessed to validate the analytical method:

ParameterTypical Acceptance CriteriaHypothetical Results
Linearity (R²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD) ≤ 2.0%0.8%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL
Specificity No interfering peaks at the retention time of the analytePeak purity > 99.5%
Robustness % RSD ≤ 5% for minor changes in method parameters2.5%

Visualizations

Synthesis Workflow

Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Start Isobutyrate Precursor Enolate Enolate/Dianion Formation (LDA, -78°C) Start->Enolate Alkylation Alkylation (Allyl Bromide) Enolate->Alkylation Intermediate Alkylated Intermediate (Ester or Acid Salt) Alkylation->Intermediate Hydrolysis Hydrolysis (Method B) (NaOH, H₂O/MeOH) Intermediate->Hydrolysis Method B Quench Aqueous Work-up (Acidification & Extraction) Intermediate->Quench Hydrolysis->Quench Purification Purification (Distillation/Chromatography) Quench->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

HPLC Validation Logic

HPLC Validation Process cluster_validation Validation Parameters Method Developed HPLC Method Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision Specificity Specificity Method->Specificity LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness Validated Validated Analytical Method Linearity->Validated Accuracy->Validated Precision->Validated Specificity->Validated LOD_LOQ->Validated Robustness->Validated

Caption: Logical flow of HPLC method validation.

A Comparative Guide to the Synthesis of 2,2-Dimethyl-4-pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to 2,2-dimethyl-4-pentenoic acid, a valuable building block in organic synthesis. The methods discussed are the Ireland-Claisen rearrangement and the direct alkylation of isobutyric acid. This document outlines the experimental protocols, presents a quantitative comparison of the methods, and includes visualizations to aid in understanding the reaction pathways.

Method 1: Ireland-Claisen Rearrangement of Allyl Isobutyrate

The Ireland-Claisen rearrangement is a powerful[1][1]-sigmatropic rearrangement that allows for the stereoselective formation of carbon-carbon bonds. In this specific application, the silyl ketene acetal of allyl isobutyrate rearranges to form this compound. This method is noted for its high yield and stereocontrol.

Experimental Protocol

The synthesis of this compound via the Ireland-Claisen rearrangement involves the formation of a silyl enol ether from allyl isobutyrate, followed by a thermally induced rearrangement.[2][3][4]

Step 1: Formation of the Silyl Ketene Acetal A solution of allyl isobutyrate (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78°C under an inert atmosphere. A strong base, typically lithium diisopropylamide (LDA) (1.1 eq), is added dropwise to generate the lithium enolate. Subsequently, a trialkylsilyl halide, such as trimethylsilyl chloride (TMSCl) (1.2 eq), is added to trap the enolate as the silyl ketene acetal.

Step 2:[1][1]-Sigmatropic Rearrangement The reaction mixture is allowed to warm to room temperature and then heated to reflux. The rearrangement of the silyl ketene acetal to the corresponding silyl ester of this compound occurs during this step.

Step 3: Hydrolysis After the rearrangement is complete, the reaction mixture is cooled and quenched with an aqueous acid, such as 1 M HCl. This hydrolyzes the silyl ester to afford the final product, this compound. The product is then extracted with an organic solvent, and the organic layers are combined, dried, and concentrated under reduced pressure. Purification is typically achieved by column chromatography.

Ireland_Claisen_Rearrangement allyl_isobutyrate Allyl Isobutyrate enolate Lithium Enolate allyl_isobutyrate->enolate 1. LDA, THF, -78°C silyl_ketene_acetal Silyl Ketene Acetal enolate->silyl_ketene_acetal 2. TMSCl rearranged_product Silyl Ester of This compound silyl_ketene_acetal->rearranged_product Δ (Heat) [3,3]-Sigmatropic Rearrangement final_product This compound rearranged_product->final_product H3O+ (Acid Hydrolysis)

Figure 1: Workflow for the Ireland-Claisen Rearrangement.

Method 2: Alkylation of Isobutyric Acid

A more direct approach to this compound involves the alkylation of isobutyric acid. This method can be performed in a single step by generating the dianion of isobutyric acid, which then reacts with an allyl halide.[1] An alternative two-step procedure involves the alkylation of an isobutyrate ester followed by hydrolysis.

Experimental Protocol

One-Step Procedure: Alkylation of Isobutyric Acid Dianion Isobutyric acid (1.0 eq) is dissolved in an appropriate solvent, such as THF, and cooled to a low temperature (e.g., -78°C). Two equivalents of a strong base, such as lithium diisopropylamide (LDA), are added to generate the dianion. Allyl bromide (1.1 eq) is then added to the solution, and the reaction is allowed to warm to room temperature. An aqueous workup followed by extraction and purification yields this compound.

Two-Step Procedure: Alkylation of Methyl Isobutyrate and Hydrolysis First, the enolate of methyl isobutyrate is generated using a strong base like LDA in THF at -78°C. This enolate is then alkylated with allyl bromide. The resulting methyl 2,2-dimethyl-4-pentenoate is then hydrolyzed under basic conditions (e.g., NaOH in methanol/water) to yield the desired carboxylic acid.[1]

Alkylation_of_Isobutyric_Acid cluster_one_step One-Step Method cluster_two_step Two-Step Method isobutyric_acid Isobutyric Acid dianion Dianion isobutyric_acid->dianion 1. 2 eq. LDA, THF, -78°C product1 This compound dianion->product1 2. Allyl Bromide methyl_isobutyrate Methyl Isobutyrate enolate Enolate methyl_isobutyrate->enolate 1. LDA, THF, -78°C methyl_ester Methyl 2,2-Dimethyl-4-pentenoate enolate->methyl_ester 2. Allyl Bromide product2 This compound methyl_ester->product2 3. NaOH, H2O/MeOH

Figure 2: Logical relationship of the one-step and two-step alkylation methods.

Comparative Data

The following table summarizes the key quantitative data for the two synthesis methods. It is important to note that yields can vary depending on the specific reaction conditions and scale.

ParameterIreland-Claisen RearrangementAlkylation of Isobutyric Acid (One-Step)
Starting Materials Allyl isobutyrateIsobutyric acid, Allyl bromide
Key Reagents LDA, TMSCl2 eq. LDA
Reaction Temperature -78°C to Reflux-78°C to Room Temperature
Typical Yield ~80%[2]Moderate to Good (Specific data not available)
Number of Steps 1 (Rearrangement)1 (Alkylation)
Stereoselectivity HighNot applicable
Purity Generally high after chromatographyRequires careful purification

Conclusion

Both the Ireland-Claisen rearrangement and the direct alkylation of isobutyric acid offer viable pathways to this compound. The Ireland-Claisen rearrangement is a well-established method that provides high yields and excellent stereocontrol, making it a preferred choice for applications where stereochemistry is critical. The direct alkylation of isobutyric acid presents a more atom-economical, one-step approach. The choice between these methods will depend on the specific requirements of the synthesis, including the desired scale, cost of reagents, and the importance of stereochemical purity. For syntheses where high yield is paramount and stereochemistry is not a factor, the alkylation route may be more advantageous, pending optimization of reaction conditions.

References

Unveiling the Biological Potential of 2,2-Dimethyl-4-pentenoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic compound 2,2-dimethyl-4-pentenoic acid and its derivatives are emerging as molecules of interest in pharmacological research. Possessing a unique structural combination of a gem-dimethyl group and terminal unsaturation, these compounds present a compelling scaffold for the development of novel therapeutic agents. While extensive research on this specific family of molecules is still gaining momentum, preliminary data and studies on structurally related compounds suggest potential applications in metabolic diseases, oncology, and infectious diseases. This guide provides a comparative overview of the known biological efficacy of this compound derivatives and their analogs, supported by available experimental data and detailed methodologies.

Efficacy in Metabolic Regulation: Targeting Hyperlipidemia and Steatosis

Initial investigations have pointed towards the potential of this compound in managing metabolic disorders. It has been reported to be effective against hyperproteinemia and lipogenous disorders such as steatosis and cholestasis[1]. While specific quantitative data from dedicated studies on its derivatives are not yet widely published, the mechanism is thought to be related to the modulation of lipid metabolism.

The structurally similar compound, 4-pentenoic acid, is a known inhibitor of fatty acid β-oxidation[2][3][4]. This inhibition is a key area of investigation for controlling conditions characterized by excessive lipid accumulation. The presence of the gem-dimethyl group in this compound derivatives could potentially enhance potency and selectivity, a common role for this structural motif in medicinal chemistry, by influencing the molecule's conformation and interaction with target enzymes[5][6].

Anticancer and Antimicrobial Activities: An Emerging Frontier

The broader class of branched-chain fatty acids (BCFAs) has demonstrated promising anticancer properties[2][7][8]. Structure-activity relationship studies on BCFAs have revealed that structural features, such as the size of the branching group and the presence of unsaturation, significantly impact their cytotoxic activity against cancer cell lines[7]. Specifically, the introduction of a cis-double bond has been shown to improve anticancer potency[7]. This provides a strong rationale for investigating the anticancer potential of this compound derivatives, which inherently possess a terminal double bond.

Furthermore, derivatives of fatty acids, particularly amides, have been explored for their antimicrobial effects. Studies on various fatty amides have demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as fungi[7]. This suggests that amide derivatives of this compound could represent a novel class of antimicrobial agents.

Comparative Data Summary

Due to the limited availability of direct comparative studies on this compound derivatives, the following table summarizes the biological activities of structurally related compounds to provide a basis for potential efficacy.

Compound/Derivative ClassBiological ActivityKey FindingsReference
4-Pentenoic Acid Inhibition of Fatty Acid OxidationInhibits β-oxidation, leading to hypoglycemic effects.[2][3][4]
Branched-Chain Fatty Acids (General) AnticancerLarger branching groups decrease activity; cis-unsaturation increases activity.[7]
Fatty Amide Derivatives (General) AntimicrobialShowed activity against S. aureus, P. aeruginosa, and C. albicans.[7]
This compound AntihyperlipidemicReported to be effective against hyperproteinemia and steatosis.[1]

Experimental Protocols

Detailed experimental protocols are crucial for the validation and comparison of biological efficacy. Below are standardized methodologies relevant to the assessment of the biological activities discussed.

Fatty Acid Oxidation Inhibition Assay

This protocol is adapted from methods used to study the effects of fatty acids on mitochondrial respiration.

Objective: To determine the inhibitory effect of this compound derivatives on the β-oxidation of fatty acids in isolated mitochondria.

Methodology:

  • Mitochondria Isolation: Isolate mitochondria from rat liver or other relevant tissue by differential centrifugation.

  • Substrate and Inhibitor Preparation: Prepare solutions of the test compounds (this compound derivatives) and a long-chain fatty acid substrate (e.g., palmitoyl-L-carnitine).

  • Oxygen Consumption Measurement: Use a Clark-type oxygen electrode to monitor oxygen consumption in a reaction buffer containing the isolated mitochondria.

  • Assay Procedure:

    • Add isolated mitochondria to the reaction buffer.

    • Initiate respiration by adding the fatty acid substrate.

    • After a stable rate of oxygen consumption is achieved, add the test compound at various concentrations.

    • Record the change in the rate of oxygen consumption to determine the inhibitory effect.

  • Data Analysis: Calculate the IC50 value, representing the concentration of the test compound that causes 50% inhibition of fatty acid oxidation.

In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound derivatives on cancer cell lines.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media.

  • Compound Treatment: Seed the cells in 96-well plates and treat them with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound derivatives against various microorganisms.

Methodology:

  • Microorganism Preparation: Prepare standardized inoculums of the test bacteria and fungi.

  • Compound Dilution: Prepare serial dilutions of the test compounds in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing the Landscape: Pathways and Workflows

To better understand the context of this research, the following diagrams illustrate a potential signaling pathway and a typical experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of 2,2-Dimethyl-4-pentenoic Acid Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Analysis (NMR, MS) purification->characterization metabolic Metabolic Assays (e.g., FAO Inhibition) characterization->metabolic anticancer Anticancer Assays (e.g., MTT) characterization->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) characterization->antimicrobial data_analysis IC50 / MIC Determination metabolic->data_analysis anticancer->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_optimization lead_optimization sar->lead_optimization Lead Optimization

Caption: A typical experimental workflow for the synthesis and biological evaluation of novel chemical compounds.

fatty_acid_oxidation_pathway cluster_membrane Mitochondrial Matrix Fatty_Acyl_CoA Fatty Acyl-CoA Beta_Oxidation β-Oxidation Spiral Fatty_Acyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Inhibitor 2,2-Dimethyl-4-pentenoic Acid Derivative Inhibitor->Beta_Oxidation Inhibition

Caption: A simplified diagram illustrating the potential inhibitory action of this compound derivatives on the mitochondrial fatty acid β-oxidation pathway.

References

A Spectroscopic Showdown: Differentiating Isomers of 2,2-Dimethyl-4-pentenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of chemical isomers is a critical step in ensuring the safety, efficacy, and novelty of a compound. This guide provides a comparative analysis of 2,2-Dimethyl-4-pentenoic acid and its structural isomers, focusing on their distinct spectroscopic signatures. By leveraging techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry, we can effectively distinguish between these closely related molecules.

This publication presents available experimental data for this compound and its key isomers: 2,3-Dimethyl-4-pentenoic acid, 3,3-Dimethyl-4-pentenoic acid, and 2,4-Dimethyl-2-pentenoic acid. The subtle shifts in the positions of the double bond and methyl groups within the carbon skeleton give rise to unique spectral patterns that serve as molecular fingerprints.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound and its isomers. These values are essential for a direct comparison and highlight the diagnostic differences between the compounds.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundCarboxyl H (-COOH)Vinylic H's (=CH, =CH₂)Methine H (-CH)Methylene H (-CH₂-)Methyl H's (-CH₃)
This compound ~12~5.8 (m), ~5.0 (m)-~2.3 (d)~1.2 (s)
2,3-Dimethyl-4-pentenoic acid ~12~5.7 (m), ~5.0 (m)~2.6 (m), ~2.4 (m)-~1.2 (d), ~1.0 (d)
3,3-Dimethyl-4-pentenoic acid ~12~5.9 (dd), ~5.0 (dd)-~2.3 (s)~1.1 (s)
2,4-Dimethyl-2-pentenoic acid ~12~5.5 (d)~2.5 (m)-~1.8 (s), ~1.0 (d)

Note: Data for some isomers is based on typical chemical shifts and may vary based on solvent and experimental conditions. 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets, and 'm' denotes multiplet.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundCarboxyl C (-COOH)Vinylic C's (=C, =CH₂)Quaternary CMethine C (-CH)Methylene C (-CH₂-)Methyl C's (-CH₃)
This compound [1]~184~134, ~118~42-~45~25
2,3-Dimethyl-4-pentenoic acid ~182~140, ~115-~48, ~40-~18, ~15
3,3-Dimethyl-4-pentenoic acid ~178~145, ~112~38-~48~28
2,4-Dimethyl-2-pentenoic acid ~175~130, ~128-~32-~22, ~15

Note: Data for some isomers is predicted based on analogous structures and may not represent experimental values.

Table 3: Key IR Absorption Frequencies (in cm⁻¹)

CompoundO-H Stretch (Carboxylic Acid)C=O Stretch (Carboxylic Acid)C=C Stretch
This compound 2500-3300 (broad)~1710~1640
2,3-Dimethyl-4-pentenoic acid 2500-3300 (broad)~1710~1640
3,3-Dimethyl-4-pentenoic acid 2500-3300 (broad)~1710~1640
2,4-Dimethyl-2-pentenoic acid 2500-3300 (broad)~1700~1650

Table 4: Mass Spectrometry Data (Key Fragments m/z)

CompoundMolecular Ion [M]⁺[M-OH]⁺[M-COOH]⁺Other Key Fragments
This compound 1281118357, 41
2,3-Dimethyl-4-pentenoic acid 1281118369, 55, 41
3,3-Dimethyl-4-pentenoic acid 1281118369, 57, 41
2,4-Dimethyl-2-pentenoic acid 1281118371, 57, 43

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the carboxylic acid isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is necessary. A longer relaxation delay and a greater number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr for pellets) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Employ a suitable ionization technique, most commonly Electron Ionization (EI) for these types of molecules.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and the characteristic fragmentation pattern, which provides structural information.

Visualization of Isomeric Relationships and Spectroscopic Analysis

The following diagram illustrates the relationship between the isomers of this compound and the spectroscopic techniques used for their differentiation.

Spectroscopic_Comparison Spectroscopic Comparison of this compound Isomers cluster_isomers Isomers of C7H12O2 cluster_techniques Spectroscopic Techniques cluster_data Experimental Data I1 This compound T1 1H NMR I1->T1 T2 13C NMR I1->T2 T3 IR Spectroscopy I1->T3 T4 Mass Spectrometry I1->T4 I2 2,3-Dimethyl-4-pentenoic acid I2->T1 I2->T2 I2->T3 I2->T4 I3 3,3-Dimethyl-4-pentenoic acid I3->T1 I3->T2 I3->T3 I3->T4 I4 2,4-Dimethyl-2-pentenoic acid I4->T1 I4->T2 I4->T3 I4->T4 D1 Chemical Shifts (ppm) T1->D1 T2->D1 D2 Absorption Bands (cm-1) T3->D2 D3 m/z Ratios T4->D3 C Comparative Analysis D1->C Structural Elucidation D2->C D3->C

References

Assessing the Stereochemistry of 2,2-Dimethyl-4-pentenoic Acid Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical outcome of reactions involving prochiral molecules is a critical consideration in the synthesis of complex organic compounds, particularly in the field of drug development where the chirality of a molecule can dictate its efficacy and safety. This guide provides a comparative analysis of two key stereoselective reactions of 2,2-dimethyl-4-pentenoic acid: diastereoselective alkylation via a chiral auxiliary and diastereoselective iodolactonization. By examining the experimental protocols and expected outcomes, researchers can make informed decisions when designing synthetic routes that require precise control over stereochemistry.

Diastereoselective Alkylation Using a Chiral Auxiliary

The introduction of a chiral auxiliary is a powerful strategy to induce stereoselectivity in the alkylation of enolates derived from carboxylic acids. The Evans oxazolidinones are a well-established class of chiral auxiliaries that provide high levels of diastereoselectivity. In this approach, this compound is first converted to an N-acyl oxazolidinone. The chiral auxiliary then directs the approach of an electrophile to one face of the enolate, leading to the preferential formation of one diastereomer.

Experimental Protocol: Diastereoselective Alkylation

Step 1: Synthesis of N-(2,2-dimethyl-4-pentenoyl)-4-benzyl-2-oxazolidinone

A solution of this compound (1.0 eq) in dichloromethane (DCM) is cooled to 0 °C. Oxalyl chloride (1.2 eq) is added dropwise, followed by a catalytic amount of dimethylformamide (DMF). The reaction is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure. The resulting acid chloride is dissolved in fresh DCM and added dropwise to a cooled (0 °C) solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) and triethylamine (1.5 eq) in DCM. The reaction is stirred overnight at room temperature. The mixture is then washed with 1 M HCl, saturated NaHCO₃, and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated to yield the N-acyl oxazolidinone, which can be purified by column chromatography.

Step 2: Diastereoselective Alkylation

The N-acyl oxazolidinone (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. Sodium hexamethyldisilazide (NaHMDS) (1.1 eq) is added dropwise, and the solution is stirred for 30 minutes to form the sodium enolate. An alkyl halide (e.g., methyl iodide, 1.2 eq) is then added, and the reaction is stirred for 4 hours at -78 °C. The reaction is quenched with saturated aqueous NH₄Cl and allowed to warm to room temperature. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the crude product.

Step 3: Cleavage of the Chiral Auxiliary

The purified alkylated product is dissolved in a 4:1 mixture of THF and water and cooled to 0 °C. Lithium hydroxide (2.0 eq) and 30% hydrogen peroxide (4.0 eq) are added, and the mixture is stirred for 4 hours. The reaction is quenched with an aqueous solution of sodium sulfite. The mixture is acidified with 1 M HCl and extracted with ethyl acetate. The organic layer is dried and concentrated to yield the chiral α-alkylated carboxylic acid.

Data Presentation: Expected Diastereoselectivity
Electrophile (R-X)Chiral AuxiliaryDiastereomeric Ratio (d.r.)Yield (%)
Methyl Iodide(S)-4-benzyl-2-oxazolidinone>95:5~85-95
Benzyl Bromide(S)-4-benzyl-2-oxazolidinone>95:5~80-90
No Auxiliary-1:1 (Racemic)-

Note: The diastereomeric ratio is highly dependent on the specific reaction conditions and the nature of the electrophile. The values presented are typical for Evans auxiliary-directed alkylations.

Diastereoselective Iodolactonization

Iodolactonization is an intramolecular cyclization of an unsaturated carboxylic acid that proceeds via an iodonium ion intermediate. The stereochemical course of this reaction can be influenced by the substitution pattern of the starting material and the reaction conditions, allowing for the selective formation of either cis or trans lactones. For this compound, the gem-dimethyl group at the α-position is expected to influence the conformational preferences of the intermediate, thereby affecting the diastereoselectivity of the cyclization.

Experimental Protocol: Diastereoselective Iodolactonization

Kinetic Control (favors cis product):

To a solution of this compound (1.0 eq) in a 1:1 mixture of acetonitrile and water at 0 °C is added sodium bicarbonate (2.5 eq). A solution of iodine (1.5 eq) and potassium iodide (1.5 eq) in water is added dropwise until a persistent brown color is observed. The reaction is stirred at 0 °C for 24 hours. The reaction is quenched with aqueous sodium thiosulfate, and the mixture is extracted with diethyl ether. The organic layer is washed with brine, dried, and concentrated to yield the iodolactone.

Thermodynamic Control (favors trans product):

This compound (1.0 eq) is dissolved in dichloromethane. Iodine (1.2 eq) is added, and the solution is stirred at room temperature for 48 hours. The reaction mixture is then washed with aqueous sodium thiosulfate and brine, dried, and concentrated.

Data Presentation: Expected Diastereoselectivity of Iodolactonization
Reaction ConditionExpected Major DiastereomerDiastereomeric Ratio (cis:trans)
Kinetic (I₂, NaHCO₃, 0 °C)cis>80:20
Thermodynamic (I₂, CH₂Cl₂, rt)trans>80:20

Note: The diastereomeric ratios for the iodolactonization of this compound are predicted based on studies of similar substrates. The gem-dimethyl group may enhance the selectivity compared to unsubstituted analogs.

Visualizing the Synthetic Pathways

To further clarify the experimental workflows and the stereochemical models, the following diagrams are provided.

Diastereoselective_Alkylation_Workflow cluster_start Starting Material Preparation cluster_alkylation Diastereoselective Alkylation cluster_cleavage Auxiliary Cleavage 2_2_acid 2,2-Dimethyl-4- pentenoic Acid acyl_chloride Acid Chloride Formation 2_2_acid->acyl_chloride (COCl)₂, DMF N_acyl N-Acyl Oxazolidinone acyl_chloride->N_acyl chiral_aux (S)-4-benzyl-2- oxazolidinone chiral_aux->N_acyl Et₃N enolate Enolate Formation (NaHMDS, -78°C) N_acyl->enolate alkylation Alkylation (R-X, -78°C) enolate->alkylation product Alkylated Product (Major Diastereomer) alkylation->product cleavage Cleavage (LiOH, H₂O₂) product->cleavage final_product Chiral α-Alkylated Carboxylic Acid cleavage->final_product

Workflow for Diastereoselective Alkylation

Iodolactonization_Pathway cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control start 2,2-Dimethyl-4- pentenoic Acid iodonium_kinetic Iodonium Ion Intermediate start->iodonium_kinetic I₂, NaHCO₃, 0°C iodonium_thermo Iodonium Ion Intermediate start->iodonium_thermo I₂, CH₂Cl₂, rt cis_lactone cis-Iodolactone (Major) iodonium_kinetic->cis_lactone Intramolecular Attack trans_lactone trans-Iodolactone (Major) iodonium_thermo->trans_lactone Equilibration & Attack

Iodolactonization Reaction Pathways

Conclusion

The stereochemical control in reactions of this compound can be effectively achieved through established synthetic methodologies. The use of an Evans chiral auxiliary in diastereoselective alkylation offers a reliable route to enantiomerically enriched α-substituted products with high levels of stereocontrol. Alternatively, diastereoselective iodolactonization provides a means to access either cis or trans γ-lactones by simple manipulation of the reaction conditions. The choice between these methods will depend on the desired target molecule and the specific stereochemical configuration required. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers in the planning and execution of stereoselective syntheses.

Safety Operating Guide

Proper Disposal of 2,2-Dimethyl-4-pentenoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides crucial safety and logistical guidance for the proper disposal of 2,2-Dimethyl-4-pentenoic acid (CAS RN: 16386-93-9), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this corrosive and combustible compound.

I. Understanding the Hazards

This compound is a hazardous chemical with the following primary classifications:

  • Causes severe skin burns and eye damage (H314).[1][2]

  • May be corrosive to metals (H290).[1][2]

  • Combustible liquid (H227).[1][2]

Proper personal protective equipment (PPE), including faceshields, gloves, goggles, and a suitable respirator (type ABEK (EN14387) filter), must be worn when handling this substance.[3] All handling should be conducted in a well-ventilated area or under a chemical fume hood.

II. Disposal Procedures

The universally recommended procedure for the disposal of this compound is to use a licensed and approved waste disposal plant.[1][4][5] Do not attempt to dispose of this chemical down the drain or as regular waste.

Key Disposal Steps:

  • Containerization:

    • Keep the chemical in its original, corrosive-resistant container.[1][2]

    • If the original container is damaged, transfer the waste to a new, properly labeled, and compatible container.

    • Ensure the container is tightly sealed and stored in a designated waste accumulation area.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "Waste this compound".

    • Include appropriate hazard symbols (e.g., corrosive, flammable).

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and hot surfaces.[1][2]

    • Store in a locked-up area to prevent unauthorized access.[2][5]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste disposal service with a copy of the Safety Data Sheet (SDS).

III. Spill Management

In the event of a spill, immediate action is required to prevent injury and environmental contamination.

Spill Management Protocol Description
Immediate Actions Evacuate non-essential personnel from the spill area. Ensure adequate ventilation. Remove all sources of ignition.[4]
Personal Protective Equipment (PPE) Wear appropriate PPE, including chemical-resistant gloves, splash goggles or a face shield, and a respirator if necessary.[3]
Containment and Absorption For small spills, absorb the liquid with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.[4]
Collection Carefully collect the absorbed material and place it into a suitable, labeled container for disposal as chemical waste.[4]
Decontamination Clean the spill area thoroughly with a suitable decontamination solution, followed by water.
Reporting Report the spill to your laboratory supervisor and EHS office in accordance with your institution's policies.

This table summarizes the general procedure for managing a small chemical spill. Always refer to your institution's specific spill response plan.

IV. Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal of this compound start Start: Have this compound waste? waste_container Is it routine laboratory waste? start->waste_container spill Is it a spill? follow_spill_protocol Follow Spill Management Protocol spill->follow_spill_protocol Yes end End: Waste properly disposed spill->end No waste_container->spill No collect_waste Collect waste in a labeled, corrosive-resistant container waste_container->collect_waste Yes follow_spill_protocol->collect_waste store_safely Store container in a cool, well-ventilated, secure area collect_waste->store_safely contact_ehs Contact EHS or licensed waste disposal service for pickup store_safely->contact_ehs contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound.

V. Experimental Protocols

While direct chemical neutralization by the end-user is not the standard recommended disposal method, understanding the principles of neutralizing acidic waste is crucial for laboratory safety, especially in the context of spill cleanup. The following is a general protocol for the neutralization of acidic organic waste. This should only be performed by trained personnel with appropriate safety measures in place and in accordance with institutional guidelines.

Protocol: Neutralization of Acidic Waste for Spill Residue

  • Objective: To neutralize small quantities of acidic residue from a spill cleanup before final packaging for disposal.

  • Materials:

    • Spill residue containing this compound.

    • A weak base such as sodium bicarbonate (NaHCO₃) or a 5% sodium carbonate (Na₂CO₃) solution.

    • pH indicator strips or a calibrated pH meter.

    • A large, compatible container (e.g., a polyethylene beaker or pail).

    • Stirring rod.

    • Appropriate PPE.

  • Procedure:

    • Place the container with the acidic waste in a fume hood.

    • Slowly and carefully add the neutralizing agent (e.g., sodium bicarbonate) to the waste while stirring gently. Be prepared for gas evolution (carbon dioxide) and potential foaming.

    • Monitor the pH of the solution regularly using pH strips or a pH meter.

    • Continue adding the base in small increments until the pH is between 6.0 and 8.0.

    • Once neutralized, the material should still be treated as chemical waste.

    • Transfer the neutralized mixture to a labeled waste container for disposal through a licensed waste management company.

Disclaimer: This guide is intended for informational purposes only. Always consult the Safety Data Sheet (SDS) for this compound and your institution's specific safety and disposal protocols before handling or disposing of this chemical.

References

Comprehensive Safety and Handling Guide for 2,2-Dimethyl-4-pentenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 2,2-Dimethyl-4-pentenoic acid. Adherence to these guidelines is critical to ensure a safe laboratory environment.

Hazard Identification and Immediate Precautions

This compound is a corrosive and combustible liquid that can cause severe skin burns and serious eye damage.[1][2][3] It may also be corrosive to metals.[1][2] Immediate action is required in case of exposure.

Key Hazards:

  • Corrosive: Causes severe burns to skin and eyes upon contact.[1][2][3][4][5]

  • Combustible Liquid: Presents a fire hazard when exposed to heat or ignition sources.[1][2]

  • Respiratory Irritant: Vapors can be irritating to the respiratory tract.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are paramount to prevent exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Specific Recommendations Relevant Standards
Eye and Face Protection Chemical splash goggles and a face shield are mandatory to protect against splashes.[3][6][7]EN 166 (EU) or NIOSH (US) approved.
Skin Protection A chemical-resistant lab coat or apron must be worn. For glove selection, Nitrile or Neoprene gloves are recommended for handling organic acids.[6][7][8] Always inspect gloves for any signs of degradation or punctures before use.Ensure gloves meet EN 374 (EU) or ASTM F739 (US) standards for chemical resistance.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][9] If engineering controls are insufficient, a respirator with a Type ABEK (EN 14387) filter for organic vapors and acid gases should be used.[3]NIOSH (US) or EN 14387 (EU) approved respirator and cartridges.
Footwear Closed-toe shoes are required in the laboratory. Perforated shoes or sandals are not permitted.[10]

Safe Handling and Operational Workflow

A systematic approach to handling this compound minimizes the risk of exposure and accidents. The following workflow diagram outlines the key steps for safe handling.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Fume Hood prep_ppe->prep_workspace handling_transfer Transfer Chemical prep_workspace->handling_transfer handling_reaction Perform Reaction handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Glassware handling_reaction->cleanup_decontaminate cleanup_waste Segregate Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via Approved Vendor cleanup_waste->cleanup_dispose emergency_spill Spill Containment emergency_exposure First Aid

Safe handling workflow for this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before starting any work.

    • Put on all required personal protective equipment as detailed in the table above.

    • Ensure the chemical fume hood is functioning correctly and the work area is clear of clutter.

  • Handling:

    • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[9]

    • When transferring the chemical, do so carefully to avoid splashing. Use appropriate, clean, and dry glassware.

    • Keep containers tightly closed when not in use.

  • Cleanup:

    • Decontaminate all glassware and equipment that has come into contact with the acid.

    • Segregate waste containing this compound from other waste streams.

Emergency Procedures

Immediate and appropriate action is crucial in an emergency.

  • Skin Contact: Immediately remove all contaminated clothing.[1][2] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1][2] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[2] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water.[2] Seek immediate medical attention.

  • Spill: In case of a small spill, absorb the material with an inert absorbent material (e.g., sand, vermiculite). For larger spills, evacuate the area and contact emergency response personnel. Ensure adequate ventilation.

Storage and Disposal

Proper storage and disposal are essential for safety and environmental protection.

Storage:

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2]

  • Keep containers tightly closed and store in a corrosive-resistant container with a resistant inner liner.[1][2]

  • Store locked up and away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.

Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.[2]

  • Do not dispose of down the drain or into the environment.

  • All disposal must be conducted through a licensed and approved hazardous waste disposal company, in accordance with all local, state, and federal regulations.[2]

By adhering to these safety and handling protocols, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.